3,4-Dibromothiophene-2,5-dicarboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromothiophene-2,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O2S/c7-5-3(1-9)11-4(2-10)6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIQKZFRHPLSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(S1)C=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460643 | |
| Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25373-20-0 | |
| Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 3,4-Dibromothiophene-2,5-dicarboxaldehyde, a key building block in the development of advanced materials and pharmaceuticals. The document details two primary synthetic pathways, offering step-by-step experimental protocols and summarizing key quantitative data for each approach.
Introduction
This compound is a symmetrical dialdehyde derivative of thiophene. The presence of bromine atoms at the 3 and 4 positions, combined with the reactive aldehyde groups at the 2 and 5 positions, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules, including conjugated polymers, dyes, and pharmacologically active compounds. This guide explores two viable synthetic strategies for its preparation: a direct two-step formylation of 3,4-dibromothiophene via di-lithiation and an indirect route involving the oxidation of a di-halogenated intermediate.
Synthetic Routes
Two principal synthetic pathways have been identified for the preparation of this compound:
-
Route 1: Double Lithiation and Formylation of 3,4-Dibromothiophene. This method involves the direct introduction of the aldehyde functionalities onto the 3,4-dibromothiophene core.
-
Route 2: Synthesis and Oxidation of 3,4-Dibromo-2,5-bis(chloromethyl)thiophene. This multi-step approach first introduces chloromethyl groups which are subsequently oxidized to the desired aldehydes.
The following sections provide detailed experimental protocols and data for each route.
Route 1: Double Lithiation and Formylation
This synthetic approach relies on the deprotonation of the acidic protons at the 2 and 5 positions of 3,4-dibromothiophene using a strong organolithium base, followed by quenching the resulting di-lithiated intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF).
Experimental Protocol
Step 1: Synthesis of 3,4-Dibromothiophene
The starting material, 3,4-dibromothiophene, can be synthesized from 2,3,4,5-tetrabromothiophene by selective reduction with zinc powder in acetic acid.
-
Reaction Setup: In a reaction vessel, combine 2,3,4,5-tetrabromothiophene (1.0 eq), acetic acid (2.0-3.0 eq), and water.
-
Catalyst Addition: To control the reaction, add zinc powder (3.0-6.0 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 hours, then heat to reflux at 55-70°C for 2-4 hours.
-
Work-up and Purification: After completion, cool the mixture and isolate the product via reduced pressure distillation, collecting the fraction at approximately 100°C.[1]
Step 2: Di-lithiation and Formylation of 3,4-Dibromothiophene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3,4-dibromothiophene (1.0 eq) in anhydrous diethyl ether.
-
Di-lithiation: Cool the solution to -78°C in a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (2.2 eq) dropwise and stir the mixture, allowing it to warm to 0°C.
-
Formylation: Cool the reaction mixture back down to -78°C and add N,N-dimethylformamide (DMF) (excess, e.g., 5.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 3,4-Dibromothiophene | 2,3,4,5-Tetrabromothiophene | Zn, Acetic Acid | Water | Up to 95 | >99 |
| This compound | 3,4-Dibromothiophene | LDA, DMF | Diethyl Ether | Not explicitly reported, potential side product | Not specified |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via double lithiation and formylation.
Route 2: Oxidation of 3,4-Dibromo-2,5-bis(chloromethyl)thiophene
This alternative route involves the initial synthesis of a more stable intermediate, 3,4-dibromo-2,5-bis(chloromethyl)thiophene, followed by its oxidation to the desired dicarboxaldehyde.
Experimental Protocol
Step 1: Synthesis of 3,4-Dibromo-2,5-bis(chloromethyl)thiophene
-
Reaction Setup: In a stirred mixture of 3,4-dibromothiophene (1.0 eq), paraformaldehyde, and anhydrous zinc chloride in carbon tetrachloride, pass dry HCl gas at 50°C for 3 hours.
-
Reaction Continuation: Dissolve the resulting solid material in chloroform and continue passing dry HCl gas through the solution for an additional hour.
-
Work-up and Purification: After the reaction, the solvent is removed in vacuo, and the residue is recrystallized to yield the product.
Step 2: Oxidation to this compound (Proposed)
A plausible method for the oxidation of the bis(chloromethyl) intermediate is the Kröhnke oxidation.
-
Formation of the Pyridinium Salt: React 3,4-dibromo-2,5-bis(chloromethyl)thiophene with pyridine to form the corresponding bis(pyridinium) salt.
-
Reaction with p-Nitrosodimethylaniline: Treat the bis(pyridinium) salt with p-nitrosodimethylaniline.
-
Hydrolysis: Hydrolyze the resulting nitrone intermediate with acid to yield the dicarboxaldehyde.
Note: While the Kröhnke method is established for the synthesis of 2,5-thiophenedicarboxaldehyde from 2,5-bis(chloromethyl)thiophene, a specific protocol for the 3,4-dibromo analog is not detailed in the searched literature.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | 3,4-Dibromothiophene | Paraformaldehyde, ZnCl2, HCl | CCl4, CHCl3 | 87 |
| This compound | 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | Pyridine, p-Nitrosodimethylaniline, Acid | Not specified | Not explicitly reported |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via a dichloromethyl intermediate.
Conclusion
This technical guide outlines two primary synthetic strategies for the preparation of this compound. The double lithiation and formylation route offers a more direct approach, though yields and specific conditions for the di-formylation require further optimization. The oxidation of the bis(chloromethyl) intermediate presents a viable alternative, leveraging a stable intermediate, although a detailed protocol for the final oxidation step on this specific substrate needs to be established based on general oxidation methodologies like the Kröhnke reaction. Researchers and professionals in drug development and materials science can utilize this information to select and adapt the most suitable synthetic route based on available resources and desired scale.
References
physicochemical properties of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. This compound is a key building block in the fields of materials science and organic synthesis, particularly for the development of conjugated polymers and covalent organic frameworks (COFs). This document details its known characteristics and provides relevant experimental protocols for its synthesis, starting from its precursors.
Physicochemical Properties
This compound is a solid at room temperature.[1] Due to its bifunctional nature, possessing two reactive aldehyde groups and two carbon-bromine bonds, it is a versatile precursor for creating complex molecular architectures. For safe handling and to ensure stability, it should be stored in a cool, dark place (2-8°C) under an inert atmosphere.[1]
Data Presentation: Quantitative Properties
A summary of the key quantitative data for this compound and its common precursor, 3,4-Dibromothiophene, is presented below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₂Br₂O₂S | [1] |
| Molecular Weight | 297.95 g/mol | [1] |
| CAS Number | 25373-20-0 | [1][2] |
| Appearance | Solid | [1] |
| Assay Purity | ≥97% | [1] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | UIIQKZFRHPLSLU-UHFFFAOYSA-N | [1] |
| SMILES | O=Cc1sc(C=O)c(Br)c1Br | [1] |
Table 2: Physicochemical Properties of Precursor 3,4-Dibromothiophene
| Property | Value | References |
| Molecular Formula | C₄H₂Br₂S | [1][3][4][5] |
| Molecular Weight | 241.93 g/mol | [1][3][4] |
| CAS Number | 3141-26-2 | [1][3][4] |
| Appearance | Clear colorless to yellow liquid | [5] |
| Melting Point | 4-5 °C | [3][4] |
| Boiling Point | 221-222 °C | [4] |
| Density | 2.188 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.640 | [4] |
| Solubility | Not miscible or difficult to mix with water | [5] |
Experimental Protocols & Synthesis
Logical Synthesis Workflow
The overall synthetic pathway from a common starting material to the target compound is illustrated below.
Protocol 1: Synthesis of 3,4-Dibromothiophene (Precursor)
The quality of the final product is highly dependent on the purity of the 3,4-Dibromothiophene monomer. A high-yield method for its synthesis is the selective reductive debromination of 2,3,4,5-tetrabromothiophene.[7]
-
Materials:
-
2,3,4,5-tetrabromothiophene (1 mole)
-
Acetic acid (2-3 moles)
-
Zinc powder (3-6 moles, 95% purity)
-
Water
-
-
Procedure:
-
Combine 2,3,4,5-tetrabromothiophene, acetic acid, and water in a suitable reaction vessel.[7]
-
With stirring at room temperature, add the zinc powder in five portions over a period of 2 hours to control the reaction rate.[7]
-
After the addition is complete, heat the reaction mixture to 55-70°C and maintain reflux for 2-4 hours.[7]
-
Upon completion, cool the mixture to room temperature.[7]
-
Purify the product via vacuum distillation, collecting the fraction at 100°C to yield 3,4-Dibromothiophene.[7]
-
Protocol 2: Proposed Synthesis of this compound
This proposed protocol is based on the established Vilsmeier-Haack reaction for the mono-formylation of 3,4-Dibromothiophene and is adapted to favor the formation of the dicarboxaldehyde.[6][8]
-
Materials:
-
3,4-Dibromothiophene (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (≥2.4 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous (≥3 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Deionized water and brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to anhydrous DCM. Cool the solution to 0°C in an ice bath.[8]
-
Slowly add POCl₃ (at least 2.4 equivalents) dropwise to the stirred DMF/DCM solution. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.[8]
-
Reaction: Add a solution of 3,4-Dibromothiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise, maintaining the temperature at 0°C.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Workup: Cool the reaction mixture back to 0°C. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.[8]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[8]
-
Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Reaction Mechanisms and Applications
Vilsmeier-Haack Reaction Mechanism
The core of the synthesis is the Vilsmeier-Haack reaction, an electrophilic aromatic substitution that installs formyl groups onto the electron-rich thiophene ring.
Applications in Materials Science
The two aldehyde functional groups of this compound make it an excellent monomer for condensation polymerization. It can be reacted with various amine-containing compounds to form polymers with extended π-conjugated systems, which are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
References
- 1. 3,4-Dibromothiophene | C4H2Br2S | CID 18452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 3. 3,4-Dibromothiophene (3141-26-2) 1H NMR spectrum [chemicalbook.com]
- 4. 3,4-二溴噻吩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
3,4-Dibromothiophene-2,5-dicarboxaldehyde CAS number and molecular weight
An In-depth Technical Guide to 3,4-Dibromothiophene-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in the fields of materials science and organic synthesis. This document details its chemical properties, applications, and a logical workflow for its use in the synthesis of advanced materials.
Core Compound Data
Chemical Identity and Properties
| Property | Value | Reference |
| CAS Number | 25373-20-0 | [1][2] |
| Molecular Weight | 297.95 g/mol | [2] |
| Molecular Formula | C₆H₂Br₂O₂S | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark | [2] |
Applications in Advanced Materials
This compound is a versatile precursor primarily utilized in the synthesis of conjugated polymers and Covalent Organic Frameworks (COFs).[3] Its aldehyde functional groups and bromine atoms provide reactive sites for various polymerization and cross-coupling reactions.
Covalent Organic Frameworks (COFs):
This compound serves as a monomer for the construction of thiophene-based COFs. These porous, crystalline materials are of significant interest for applications including:
-
Heavy metal ion removal: The heteroatoms (sulfur and nitrogen) within the COF structure can act as binding sites for ions like Hg²⁺.
-
Iodine vapor adsorption: The porous nature of these COFs makes them suitable for capturing and storing volatile substances like iodine.
The Schiff base reaction between this compound and amine-containing monomers is a common method for synthesizing these functional frameworks.
Organic Electronics:
The thiophene core is a well-established component in organic electronics due to its excellent charge transport properties. While direct applications of the title compound are less common, related thiophene aldehydes are crucial in creating materials for:
-
Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are used as the active channel material.
-
Organic Photovoltaics (OPVs): It can be used to construct donor-acceptor copolymers that form the active layer of solar cells.
The bromine atoms on the thiophene ring allow for the extension of the π-conjugated system through cross-coupling reactions like Suzuki and Stille polymerizations, which is essential for tuning the electronic properties of the resulting materials.
Logical Workflow for Synthesis of Thiophene-Based Covalent Organic Frameworks
The following diagram illustrates a generalized workflow for the synthesis of a thiophene-based COF using this compound as a monomer.
Caption: Generalized workflow for the synthesis of thiophene-based COFs.
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not detailed in the surveyed literature, a general understanding can be derived from the synthesis of the related compound, 3,4-dibromothiophene-2-carbaldehyde, via the Vilsmeier-Haack reaction. This suggests that formylation of a dibromothiophene precursor is a likely synthetic route.
General Reaction Principle (Vilsmeier-Haack type):
-
Reagent Preparation: The Vilsmeier reagent is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at low temperatures (e.g., 0°C).
-
Reaction: The dibromothiophene precursor is dissolved in an anhydrous solvent and cooled. The Vilsmeier reagent is then added slowly to the solution.
-
Workup and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, often through column chromatography.
It is important to note that the synthesis of the dicarboxaldehyde would require formylation at both the 2 and 5 positions of the thiophene ring.
Safety Information
It is crucial to handle this compound with appropriate safety precautions. It is classified as acutely toxic if swallowed. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
References
reactivity and electronic structure of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
An In-depth Technical Guide to the Reactivity and Electronic Structure of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis, materials science, and medicinal chemistry. Its structure, featuring a central thiophene ring flanked by two bromine atoms and two formyl (aldehyde) groups, offers multiple reactive sites for constructing complex molecular architectures. The electron-withdrawing nature of the substituents significantly influences the electronic properties of the thiophene core, making it a key component for developing novel conjugated polymers, organic semiconductors, and pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of its synthesis, reactivity, and electronic structure, based on established chemical principles and data from closely related analogues.
Synthesis
The primary route for the synthesis of this compound is anticipated to be the direct formylation of 3,4-dibromothiophene. The Vilsmeier-Haack reaction is a well-established and reliable method for introducing formyl groups onto electron-rich heterocyclic rings, such as thiophene.[3] Given the symmetry of the starting material, a double formylation at the activated C2 and C5 positions is expected.
Experimental Protocol: Vilsmeier-Haack Double Formylation
This protocol is a representative procedure adapted from the mono-formylation of 3,4-dibromothiophene.[3]
-
Vilsmeier Reagent Preparation: In a dry, round-bottom flask under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 2.2 eq) to N,N-dimethylformamide (DMF, 6.0 eq) at 0 °C with constant stirring. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dibromothiophene (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Formylation: Slowly add the freshly prepared Vilsmeier reagent to the solution of 3,4-dibromothiophene via the dropping funnel, ensuring the temperature is maintained at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with deionized water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.
Caption: Proposed workflow for the synthesis of the target compound.
Reactivity and Key Transformations
The molecule possesses two primary sites of reactivity: the carbon-bromine bonds at the C3 and C4 positions and the aldehyde groups at the C2 and C5 positions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds are susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This is a powerful strategy for synthesizing complex di-substituted thiophenes.
The Suzuki-Miyaura coupling reaction is a highly efficient method for forming C-C bonds between the dibromothiophene core and various aryl or heteroaryl boronic acids.[4][5] Due to the molecule's symmetry, selective mono-arylation is not a primary concern, and double coupling is expected to proceed readily.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Double Coupling
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Widely effective and commercially available catalyst systems for C-Br bond activation.[4][6] |
| Catalyst Loading | 2-5 mol% | Sufficient to ensure efficient catalytic turnover without excessive cost. |
| Boronic Acid | 2.2 - 2.5 equivalents | A slight excess is used to drive the reaction to completion for both C-Br sites.[5] |
| Base | K₂CO₃ or Na₂CO₃ (aqueous) | Essential for the transmetalation step in the catalytic cycle.[4] |
| Solvent | Dioxane/Water, Toluene/Ethanol | A mixture of organic solvent and water is typically required to dissolve both the organic substrate and the inorganic base.[4][5] |
| Temperature | 80 - 110 °C | Thermal energy is needed to promote oxidative addition and reductive elimination steps. |
This protocol is adapted from procedures for related dibromothiophenes.[4][5]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired aryl boronic acid (2.2 mmol), and a base such as K₂CO₃ (4.0 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a deoxygenated solvent mixture (e.g., 4:1 Dioxane/Water, 10 mL). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction: Heat the mixture to 90 °C and stir vigorously overnight (12-16 hours). Monitor progress by TLC.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
The Stille coupling reaction provides an alternative route for C-C bond formation, using organostannane (organotin) reagents.[7][8] This reaction is known for its tolerance of a wide variety of functional groups.[9]
Table 2: Typical Reaction Conditions for Stille Double Coupling
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ | Common palladium sources for Stille reactions. The choice of ligand can be crucial.[7][10] |
| Catalyst Loading | 1-4 mol% | Standard loading for efficient catalysis.[7] |
| Organostannane | 2.2 - 2.5 equivalents | An excess is required for the double coupling reaction. |
| Solvent | Anhydrous, degassed Toluene or DMF | Aprotic, non-coordinating solvents are preferred to avoid side reactions.[7] |
| Additives | LiCl or CuI (optional) | Can accelerate the transmetalation step, which is often rate-limiting.[9] |
| Temperature | 90 - 120 °C | Higher temperatures are often needed to drive the reaction.[7] |
This protocol is based on general procedures for Stille couplings.[7][10]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additive like LiCl.
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the organostannane reagent (2.2-2.5 equiv).
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or GC-MS.
-
Workup: After cooling, the reaction mixture may be filtered through celite. The solvent is removed in vacuo. The residue is often treated with an aqueous KF solution to precipitate tin byproducts, which can then be filtered off.
-
Purification: The crude product is purified by column chromatography.
Caption: Generalized catalytic cycle for the Stille coupling reaction.
Reactions of the Aldehyde Groups
The two aldehyde functionalities are prime sites for nucleophilic addition and condensation reactions, allowing for the extension of the conjugated system or the introduction of new functional groups.
The Wittig reaction transforms the aldehyde groups into alkenes upon reaction with a phosphorus ylide (Wittig reagent).[11] This is a fundamental method for olefin synthesis and can be used to create extended π-systems.
This is a general procedure for a Wittig reaction.[12][13]
-
Ylide Preparation: In a flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 2.2 equiv) in an anhydrous solvent like THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or NaHMDS, 2.2 equiv) dropwise. Stir for 1 hour to form the ylide.
-
Reaction: Cool the ylide solution to -78 °C or 0 °C depending on the ylide stability. Add a solution of this compound (1.0 equiv) in THF dropwise.
-
Progression: Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.
References
- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. rsc.org [rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. sciepub.com [sciepub.com]
Spectroscopic and Synthetic Profile of 3,4-Dibromothiophene-2,5-dicarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for 3,4-Dibromothiophene-2,5-dicarboxaldehyde (CAS No. 25373-20-0). This compound is a key intermediate in the synthesis of advanced materials and complex organic molecules. Due to the limited availability of direct, comprehensive spectroscopic data in peer-reviewed literature, this guide also includes predicted data and information on the well-characterized precursor, 3,4-dibromothiophene, to aid in the structural elucidation and synthesis of the target compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. A single resonance corresponding to the two equivalent aldehyde protons is anticipated.
¹³C NMR: The carbon NMR spectrum will provide more detailed structural information, with distinct signals expected for the carbonyl carbons and the carbons of the thiophene ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~9.8 - 10.2 | Singlet | Aldehyde (-CHO) |
| ¹³C | ~185 - 195 | Singlet | Carbonyl (C=O) |
| ¹³C | ~140 - 150 | Singlet | C2, C5 (thiophene ring) |
| ¹³C | ~115 - 125 | Singlet | C3, C4 (thiophene ring) |
Note: Predicted chemical shifts are based on standard values for similar functional groups and substituted thiophenes. Actual experimental values may vary depending on the solvent and instrument frequency.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl groups.
Table 2: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1670 - 1700 | Strong | C=O stretch (aldehyde) |
| ~2720 and ~2820 | Medium | C-H stretch (aldehyde) |
| ~1400 - 1500 | Medium | C=C stretch (thiophene ring) |
| ~700 - 800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Relative Abundance | Assignment |
| [M]⁺, [M+2]⁺, [M+4]⁺ | ~1:2:1 ratio | Molecular ion cluster |
| Various | - | Fragmentation ions (e.g., loss of Br, CHO) |
Experimental Protocols
A plausible and commonly employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3,4-dibromothiophene.
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes a general procedure for the diformylation of 3,4-dibromothiophene.
Materials:
-
3,4-Dibromothiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated aqueous sodium acetate solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (2.2 equivalents) to N,N-dimethylformamide (excess) at 0 °C with stirring. Allow the mixture to stir for 15-30 minutes at this temperature.
-
Reaction Setup: In a separate dry flask, dissolve 3,4-dibromothiophene (1.0 equivalent) in an anhydrous solvent such as dichloromethane.
-
Formylation Reaction: Slowly add the freshly prepared Vilsmeier reagent to the solution of 3,4-dibromothiophene via the dropping funnel, maintaining the reaction temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
The following diagrams illustrate the molecular structure of the target compound and a logical workflow for its synthesis and characterization.
Caption: Molecular Structure of this compound
Caption: Synthesis and Characterization Workflow
This guide serves as a foundational resource for professionals working with this compound. For definitive structural confirmation, it is imperative to acquire experimental spectroscopic data on a synthesized and purified sample. The provided synthetic protocol offers a reliable starting point for obtaining this important chemical intermediate.
An In-depth Technical Guide to the Solubility and Stability of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3,4-Dibromothiophene-2,5-dicarboxaldehyde, a key building block in the synthesis of advanced organic materials and pharmaceuticals. Due to the limited availability of specific quantitative data in the public domain, this document focuses on providing a detailed qualitative assessment based on the compound's chemical structure, alongside standardized experimental protocols for the precise determination of its solubility and stability. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.
Introduction
This compound is a halogenated heterocyclic aromatic compound with the chemical formula C₆H₂Br₂O₂S. Its structure, featuring a thiophene ring substituted with two bromine atoms and two aldehyde functional groups, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules, including conjugated polymers and covalent organic frameworks (COFs). An understanding of its solubility in various organic solvents and its stability under different environmental conditions is crucial for its effective use in synthesis, purification, and formulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₂Br₂O₂S | [1] |
| Molecular Weight | 297.95 g/mol | [2][3] |
| CAS Number | 25373-20-0 | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [2] |
Solubility Profile
Qualitative Solubility Prediction
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the solvent and the polar functional groups (aldehydes, C-Br bonds) of the solute. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good van der Waals interactions and dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | Hydrogen bonding capability of the solvent may be disrupted by the non-polar parts of the molecule. |
| Nonpolar | Hexane, Toluene | Low | Weak van der Waals forces are the primary mode of interaction, which may not be sufficient to overcome the crystal lattice energy of the solid. |
| Aqueous | Water | Very Low | The hydrophobic thiophene ring and bromine atoms limit interaction with polar water molecules. |
Experimental Protocol for Solubility Determination (Gravimetric Method)
This protocol provides a reliable method for the quantitative determination of the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Glass syringe with a chemically resistant filter (e.g., PTFE)
-
Pre-weighed evaporation dishes
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature.
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Withdrawal:
-
After equilibration, stop the agitation and allow the undissolved solid to settle completely.
-
Carefully withdraw a precise volume (e.g., 2 mL) of the clear supernatant using a pre-heated (to the equilibration temperature) glass syringe fitted with a syringe filter. This prevents precipitation of the solute during transfer and ensures no solid particles are collected.
-
-
Gravimetric Analysis:
-
Transfer the collected supernatant into a pre-weighed evaporation dish.
-
Record the exact volume of the supernatant transferred.
-
Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. Potential degradation pathways include thermal decomposition, photodecomposition, and hydrolysis.
Thermal Stability
Qualitative Assessment: Aromatic aldehydes are generally more thermally stable than their aliphatic counterparts. The presence of the stable thiophene ring and the carbon-bromine bonds suggests that this compound should possess reasonable thermal stability. However, at elevated temperatures, decomposition is expected.
Experimental Protocol for Thermal Stability Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of a compound.[4][5][6][7]
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.
-
Inert gas (e.g., Nitrogen, Argon) and an oxidative gas (e.g., Air).
-
Appropriate crucibles (e.g., alumina, platinum).
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible.
-
-
TGA-DSC Analysis:
-
Place the sample crucible and a reference crucible (usually empty) into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to remove any air.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.
-
To assess oxidative stability, a similar run can be performed under an air atmosphere.
-
Data Analysis:
-
TGA Curve: A plot of mass (%) versus temperature. The onset temperature of weight loss indicates the beginning of decomposition.
-
DTG Curve: The first derivative of the TGA curve, which shows the rate of mass loss and helps to identify distinct decomposition steps.
-
DSC Curve: A plot of heat flow (mW) versus temperature. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.
Photostability
Qualitative Assessment: Thiophene-containing compounds can be susceptible to photodegradation. The presence of carbon-bromine bonds may also increase the photosensitivity of the molecule, as C-Br bonds can undergo homolytic cleavage upon exposure to UV light. Therefore, it is recommended to protect this compound from light during storage and handling.
Experimental Protocol for Photostability Testing (ICH Q1B): The International Council for Harmonisation (ICH) guideline Q1B provides a standardized procedure for photostability testing.[8][9][10][11][12]
Materials:
-
Photostability chamber equipped with a light source that produces a combination of visible and UV light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer/lux meter.
-
Chemically inert transparent containers.
-
Dark control samples (wrapped in aluminum foil).
-
Analytical method for quantifying the compound (e.g., HPLC-UV).
Procedure:
-
Sample Preparation:
-
Place the solid compound in a thin layer in a chemically inert, transparent container.
-
Prepare a solution of the compound in a suitable inert solvent, if applicable.
-
Prepare identical dark control samples by wrapping the containers in aluminum foil.
-
-
Exposure:
-
Place the samples and dark controls in the photostability chamber.
-
Expose the samples to a light source until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt-hours/square meter.
-
-
Analysis:
-
After exposure, visually inspect the samples for any changes in appearance (e.g., color change).
-
Quantify the amount of the compound remaining in both the exposed and dark control samples using a validated analytical method.
-
Data Analysis:
-
Compare the amount of degradation in the exposed sample to the dark control to determine the extent of photodegradation.
Hydrolytic Stability (pH Stability)
Qualitative Assessment: Aldehyde groups can be susceptible to hydration and other reactions in aqueous media, and the rate of these reactions can be pH-dependent. While the aromatic nature of the thiophene ring provides some stability, it is advisable to assess the stability of this compound in aqueous solutions at different pH values, especially if it is to be used in aqueous or protic environments. Aromatic aldehydes are generally stable to hydrolysis under neutral conditions but can undergo reactions at acidic or basic pH.
Experimental Protocol for pH Stability Testing:
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 4, 7, and 9).
-
Co-solvent if the compound has low aqueous solubility (e.g., acetonitrile, methanol).
-
Temperature-controlled incubator.
-
Analytical method for quantification (e.g., HPLC-UV).
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the compound in a suitable organic solvent.
-
Dilute the stock solution into the different pH buffer solutions to a known concentration. The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on the stability.
-
-
Incubation:
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any reaction if necessary (e.g., by neutralizing the pH or diluting with a mobile phase).
-
Analyze the samples by a validated analytical method to determine the concentration of the remaining compound.
-
Data Analysis:
-
Plot the concentration of the compound versus time for each pH.
-
Determine the degradation rate constant and half-life at each pH to assess the hydrolytic stability.
Conclusion
This compound is a valuable building block for the synthesis of novel organic materials. While specific quantitative data on its solubility and stability are scarce, this guide provides a qualitative assessment based on its chemical structure and detailed experimental protocols for their empirical determination. The compound is predicted to be highly soluble in polar aprotic and chlorinated solvents. Its stability is expected to be moderate, with potential for degradation under high temperatures, prolonged light exposure, and at non-neutral pH in aqueous environments. The provided protocols offer a robust framework for researchers to generate the necessary data for their specific applications, ensuring the effective and reliable use of this important chemical intermediate.
References
- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 25373-20-0|this compound|BLD Pharm [bldpharm.com]
- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. iitk.ac.in [iitk.ac.in]
- 7. mt.com [mt.com]
- 8. jordilabs.com [jordilabs.com]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. researchgate.net [researchgate.net]
- 11. ikev.org [ikev.org]
- 12. youtube.com [youtube.com]
The Untapped Potential of 3,4-Dibromothiophene-2,5-dicarboxaldehyde in Organic Electronics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the prospective applications of 3,4-Dibromothiophene-2,5-dicarboxaldehyde as a pivotal building block for novel organic semiconducting materials. While direct applications in high-performance organic electronic devices are still an emerging area of research, the unique molecular architecture of this compound, featuring both reactive bromine and aldehyde functionalities, presents a versatile platform for the synthesis of advanced conjugated polymers and small molecules. This document outlines potential synthetic pathways, detailed experimental protocols for device fabrication, and a framework for characterizing the electronic properties of materials derived from this promising, yet underexplored, thiophene derivative. The primary focus is on its potential utility in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
Introduction: A Versatile Thiophene Building Block
This compound is a halogenated heterocyclic compound characterized by a central thiophene ring substituted with two bromine atoms at the 3 and 4 positions and two carboxaldehyde groups at the 2 and 5 positions. This substitution pattern offers a rich chemical playground for the synthesis of complex, conjugated molecular structures. Thiophene-based materials are of significant interest in organic electronics due to their excellent charge transport properties and environmental stability.[1][2]
The bromine atoms serve as ideal handles for extending π-conjugation through various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations.[2] This is a fundamental strategy for tuning the bandgap and energy levels of the resulting materials to optimize their performance in electronic devices.[2] Concurrently, the two aldehyde functional groups provide reactive sites for a range of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines. This dual reactivity allows for the construction of diverse polymer backbones, such as poly(azomethine)s, and enables the introduction of various functional moieties to influence solubility, molecular packing, and interfacial properties.[2][3]
Potential Synthetic Pathways for Conjugated Polymers
The primary utility of this compound in organic electronics lies in its role as a monomer for the synthesis of novel semiconducting polymers. Two principal synthetic strategies can be envisioned: Schiff base polycondensation and polymerization via cross-coupling reactions.
Schiff Base Polycondensation
A prominent synthetic route involves the polycondensation reaction between the dialdehyde monomer and various aromatic or aliphatic diamines to form poly(azomethine)s or Schiff base polymers. This reaction is typically carried out in solution at elevated temperatures. The resulting imine linkages contribute to the conjugated backbone of the polymer. The electronic properties of the final polymer can be tuned by judicious selection of the diamine comonomer.
References
The Genesis of Thiophene's Bifunctional Aldehydes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-dicarboxaldehydes, a class of heterocyclic organic compounds, have emerged as pivotal intermediates in the synthesis of a wide array of functional materials and pharmacologically active molecules. Their rigid, electron-rich thiophene core, coupled with the reactivity of two aldehyde groups, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide delves into the discovery and historical evolution of the synthesis of the primary isomers of thiophene-dicarboxaldehyde: the 2,5-, 2,3-, 2,4-, and 3,4-isomers. It provides a comprehensive overview of the seminal synthetic methodologies, detailed experimental protocols for key reactions, and a comparative analysis of their physicochemical properties.
Historical Perspective and Discovery
The exploration of thiophene chemistry began in the late 19th century, but it was not until the mid-20th century that the synthesis of its dicarboxaldehyde derivatives was systematically investigated. The initial focus was on the more accessible and symmetrical 2,5-isomer.
A significant early contribution came in 1937 from Steinkopf and Kohler, who, while not preparing the parent compound, synthesized halogenated derivatives, specifically 3,4-dichloro- and 3,4-dibromo-2,5-thiophenedicarboxaldehydes. They achieved this through the hydrolysis of the corresponding 3,4-dihalogeno-2,5-bis(dihalogenomethyl)thiophenes[1].
The synthesis of the parent 2,5-thiophenedicarboxaldehyde was later reported in a 1964 publication by Tyo Sone[1]. Recognizing the limitations of applying benzene chemistry to thiophenes, Sone successfully employed Kröhnke's method, starting from 2,5-bis(chloromethyl)thiophene, to obtain the desired dialdehyde[1]. This work marked a significant milestone in making this versatile building block readily available for further research.
The synthesis of the unsymmetrical isomers, namely 2,3-, 2,4-, and 3,4-thiophenedicarboxaldehyde , has been less commonly reported in early literature and often involves more complex, multi-step procedures. The preparation of 2,3-thiophenedicarboxaldehyde has been achieved through a sequence involving the bromination of 2,3-dimethylthiophene to 2,3-di(bromomethyl)thiophene, followed by the Sommelet reaction with hexamethylenetetramine[2].
The syntheses of 2,4- and 3,4-thiophenedicarboxaldehyde are often approached through the formylation of appropriately substituted thiophene precursors, frequently involving halogen-metal exchange reactions on dibromothiophenes followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Key Synthetic Methodologies
The synthesis of thiophene-dicarboxaldehydes relies on a toolbox of classic and modern organic reactions. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
Kröhnke Aldehyde Synthesis (for 2,5-isomer)
This method, pivotal in the first synthesis of 2,5-thiophenedicarboxaldehyde, involves the conversion of a benzylic-type halide into an aldehyde. The process begins with the reaction of the halide with pyridine to form a pyridinium salt. This salt is then reacted with p-nitrosodimethylaniline to yield a nitrone, which is subsequently hydrolyzed under acidic conditions to afford the aldehyde.
Sommelet Reaction (for 2,3-isomer)
The Sommelet reaction provides a route to aldehydes from benzylic halides using hexamethylenetetramine (HMTA). The halide first reacts with HMTA to form a quaternary ammonium salt. Subsequent hydrolysis in the presence of water or acid yields the corresponding aldehyde.
Halogen-Metal Exchange and Formylation (for 2,4- and 3,4-isomers)
This powerful strategy allows for the regioselective introduction of formyl groups onto the thiophene ring. It typically involves the reaction of a brominated thiophene with an organolithium reagent (like n-butyllithium) at low temperatures to generate a lithiated intermediate. This intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). The position of lithiation is directed by the existing substituents and reaction conditions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), acts as the electrophile. This method can be applied to appropriately substituted thiophenes to introduce aldehyde functionalities.
Experimental Protocols
Synthesis of 2,5-Thiophenedicarboxaldehyde via Kröhnke's Method
-
Step 1: Formation of the Pyridinium Salt. 2,5-Bis(chloromethyl)thiophene is dissolved in a suitable solvent such as toluene, and an excess of pyridine is added. The mixture is heated to reflux for several hours. Upon cooling, the pyridinium salt precipitates and can be collected by filtration.
-
Step 2: Formation of the Nitrone. The pyridinium salt is suspended in ethanol, and a solution of p-nitrosodimethylaniline in ethanol is added. The mixture is cooled and a solution of sodium hydroxide is added dropwise with stirring. The resulting nitrone precipitates and is collected by filtration.
-
Step 3: Hydrolysis to the Aldehyde. The nitrone is suspended in dilute hydrochloric acid and heated. The aldehyde is then isolated by steam distillation or extraction.
Synthesis of 2,3-Thiophenedicarboxaldehyde via Sommelet Reaction
-
Step 1: Bromination of 2,3-Dimethylthiophene. 2,3-Dimethylthiophene is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added, and the mixture is refluxed under irradiation with a UV lamp until the reaction is complete. The succinimide is filtered off, and the solvent is removed under reduced pressure to yield crude 2,3-di(bromomethyl)thiophene.
-
Step 2: Sommelet Reaction. The crude 2,3-di(bromomethyl)thiophene is dissolved in chloroform, and hexamethylenetetramine is added. The reaction is typically exothermic and may proceed to reflux. After the initial reaction subsides, the mixture is heated to ensure completion. Water is then added to hydrolyze the intermediate, and the resulting 2,3-thiophenedicarboxaldehyde is isolated by extraction and purified by chromatography or crystallization.
General Procedure for Formylation via Halogen-Metal Exchange
-
Lithiation. A solution of the dibromothiophene isomer in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78 °C for a specified time to allow for the halogen-metal exchange to occur.
-
Formylation. Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the cooled solution of the lithiated thiophene. The reaction mixture is stirred at low temperature for a period before being allowed to warm to room temperature.
-
Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize key physicochemical properties and reaction yields for the different thiophene-dicarboxaldehyde isomers based on available literature data.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,5-Thiophenedicarboxaldehyde | 932-95-6 | C₆H₄O₂S | 140.16 | 115-117 |
| 2,3-Thiophenedicarboxaldehyde | 932-41-2 | C₆H₄O₂S | 140.16 | 76-78[3] |
| 2,4-Thiophenedicarboxaldehyde | 932-93-4 | C₆H₄O₂S | 140.16 | 83-85 |
| 3,4-Thiophenedicarboxaldehyde | 1073-31-0 | C₆H₄O₂S | 140.16 | 143-145 |
| Synthesis Method | Isomer | Starting Material | Key Reagents | Reported Yield (%) |
| Kröhnke Synthesis | 2,5- | 2,5-Bis(chloromethyl)thiophene | Pyridine, p-nitrosodimethylaniline | ~60[1] |
| Sommelet Reaction | 2,3- | 2,3-Di(bromomethyl)thiophene | Hexamethylenetetramine | ~75[2] |
| Halogen-Metal Exchange | 2,4- | 2,4-Dibromothiophene | n-BuLi, DMF | Variable |
| Halogen-Metal Exchange | 3,4- | 3,4-Dibromothiophene | n-BuLi, DMF | Variable |
Conclusion
The journey of discovering and synthesizing thiophene-dicarboxaldehydes showcases the evolution of synthetic organic chemistry. From early explorations with halogenated derivatives to the development of regioselective methods for accessing all isomers, these compounds have become indispensable tools for chemists. The methodologies outlined in this guide, including the Kröhnke synthesis, the Sommelet reaction, and halogen-metal exchange followed by formylation, provide a robust framework for the preparation of these valuable building blocks. As research in materials science and drug discovery continues to advance, the demand for and creative utilization of thiophene-dicarboxaldehydes are poised to grow, further solidifying their importance in modern chemistry.
References
theoretical calculations on 3,4-Dibromothiophene-2,5-dicarboxaldehyde
An in-depth analysis of the theoretical and computational chemistry of 3,4-Dibromothiophene-2,5-dicarboxaldehyde reveals significant potential for applications in materials science and drug development. This technical guide provides a comprehensive overview of its structural, electronic, and spectroscopic properties as determined through computational methods. While specific experimental and theoretical studies on this exact molecule are not extensively available in the reviewed literature, this document outlines a standard, robust methodology for such an investigation based on established computational practices for similar thiophene derivatives.
Molecular Structure and Properties
This compound is a halogenated heterocyclic organic compound. Its fundamental properties are summarized in Table 1. The presence of bromine atoms and aldehyde functional groups on the thiophene ring suggests interesting electronic and reactive characteristics.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₂Br₂O₂S | [1][2] |
| Molecular Weight | 297.95 g/mol | [1][2] |
| CAS Number | 25373-20-0 | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | [1] |
Computational Methodology
To investigate the theoretical properties of this compound, a computational study would typically be performed using Density Functional Theory (DFT). This approach provides a good balance between accuracy and computational cost for molecules of this size.
Geometry Optimization
The first step in a theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory is well-suited for organic molecules containing halogens and sulfur. The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.
Electronic Property Calculations
The electronic properties of the molecule are crucial for understanding its reactivity and potential applications in electronic devices. Key properties that are typically calculated include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule. It is a valuable tool for predicting how the molecule will interact with other molecules, particularly in biological systems or for crystal engineering.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions between different parts of the molecule.
The workflow for these theoretical calculations is depicted in the following diagram:
Predicted Molecular Properties (Illustrative Data)
While specific published theoretical data for this compound is scarce, the following tables present illustrative data that would be expected from the computational workflow described above.
Table 2: Illustrative Optimized Geometric Parameters
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C=C (thiophene) | ~1.38 |
| C-S (thiophene) | ~1.75 | |
| C-Br | ~1.88 | |
| C-C (aldehyde) | ~1.48 | |
| C=O (aldehyde) | ~1.22 | |
| Bond Angles (°) | C-S-C | ~92.5 |
| S-C=C | ~111.0 | |
| C=C-Br | ~125.0 | |
| C=C-C (aldehyde) | ~128.0 |
Table 3: Illustrative Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.8 |
| HOMO-LUMO Gap | 3.7 |
The relationship between the molecular structure and its electronic properties can be visualized as follows:
Potential Applications
The theoretical data suggests that this compound could be a valuable building block for several applications:
-
Organic Electronics: The conjugated thiophene core is a common feature in organic semiconductors. The HOMO-LUMO gap is in a range that could be suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde groups provide reactive sites for polymerization or further functionalization to tune the electronic properties.
-
Drug Development: Thiophene derivatives are known to exhibit a wide range of biological activities. The aldehyde and bromine functionalities offer handles for synthetic modifications to create novel drug candidates. The MEP and NBO analyses can aid in understanding potential interactions with biological targets.
-
Covalent Organic Frameworks (COFs): The aldehyde groups make this molecule a suitable monomer for the synthesis of COFs, which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.
Conclusion
Theoretical calculations provide a powerful tool for understanding the structure, reactivity, and potential applications of molecules like this compound. While experimental data is essential for validation, the computational methodologies outlined in this guide offer a robust framework for predicting molecular properties and guiding future research in materials science and medicinal chemistry. The illustrative data presented herein provides a reasonable expectation of the outcomes of such a theoretical investigation.
References
In-Depth Technical Guide to the Health and Safety of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this chemical.
Executive Summary
3,4-Dibromothiophene-2,5-dicarboxaldehyde is a halogenated heterocyclic compound with significant applications in organic synthesis. However, its handling requires stringent safety protocols due to its acute oral toxicity. This guide provides a consolidated overview of the known health and safety information, recommended handling procedures, and emergency response protocols. It is critical to note that detailed toxicological studies and specific biological activity data for this compound are not extensively available in public literature. Therefore, a cautious and proactive approach to safety is paramount.
Hazard Identification and Classification
The primary hazard associated with this compound is its acute oral toxicity.[1][2] It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Danger |
Physicochemical Information
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 25373-20-0[1][2] |
| Molecular Formula | C₆H₂Br₂O₂S[1][2] |
| Molecular Weight | 297.95 g/mol [1][2] |
| Appearance | Solid[1] |
| Storage Temperature | 2-8°C[1] |
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following are generalized best-practice procedures for handling highly toxic solid chemicals.
Safe Handling Protocol
This protocol should be performed in a designated area within a certified chemical fume hood.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Calibrated balance in a ventilated enclosure
-
Chemical-resistant spatula and weighing paper
-
Sealed reaction vessel
-
Personal Protective Equipment (see Section 5)
-
Waste container for halogenated organic waste
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare the balance with the weighing paper inside the ventilated enclosure. Carefully transfer the required amount of this compound onto the weighing paper using a clean spatula. Avoid generating dust.
-
Transfer: Promptly and carefully transfer the weighed solid to the reaction vessel inside the fume hood.
-
Dissolution (if applicable): Add the solvent to the reaction vessel slowly to avoid splashing.
-
Reaction: Securely seal the reaction vessel before removing it from the fume hood (if necessary for the experimental setup).
-
Cleanup: Decontaminate the spatula and weighing paper with a suitable solvent and dispose of them in the designated halogenated waste container. Clean the balance and surrounding area.
-
Post-Handling: Wash hands and forearms thoroughly after completing the procedure and removing PPE.
Spill Response Protocol
For small spills (a few grams) inside a chemical fume hood:
-
Alert: Inform personnel in the immediate area.
-
Isolate: Keep the fume hood sash as low as possible.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep the absorbed material into a labeled container for hazardous waste.
-
Decontaminate: Wipe the area with a suitable solvent, and dispose of the cleaning materials in the hazardous waste container.
For spills outside of a chemical fume hood:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's emergency response team and provide details of the spill.
-
Ventilate: If safe to do so, increase ventilation to the area.
Emergency First Aid Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Instructions |
| Ingestion | IMMEDIATELY call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3][4][5] |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |
| Skin and Body Protection | A lab coat that is fully buttoned, long pants, and closed-toe shoes. For larger quantities or increased risk of exposure, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | A NIOSH-approved N95 dust mask is recommended for handling the solid.[1] If there is a risk of aerosol generation or vapor release, a respirator with an organic vapor cartridge may be necessary. |
Storage and Disposal
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep refrigerated at 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard warnings.
Disposal:
-
Dispose of waste in a designated, labeled container for halogenated organic waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Reactivity and Stability
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, sulfur oxides, and hydrogen bromide gas.
Toxicological and Biological Information
There is a significant lack of publicly available, specific toxicological data for this compound, such as LD50 values for routes other than oral, and information on carcinogenicity, mutagenicity, or reproductive toxicity.
Furthermore, no specific information on the biological activities or signaling pathways affected by this compound was found in the reviewed literature. While the broader class of thiophene derivatives exhibits a wide range of biological activities, it is not scientifically sound to extrapolate these to this specific molecule without dedicated studies.[6][7]
Visualizations
Caption: Safe handling workflow for this compound.
Caption: Emergency first aid response for exposure to this compound.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-ジブロモチオフェン-2,5-ジカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 5. First Steps in a Poisoning Emergency | Poison Help [poisonhelp.hrsa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3,4-Dibromothiophene-2,5-dicarboxaldehyde: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive and detailed protocol for the synthesis of 3,4-Dibromothiophene-2,5-dicarboxaldehyde, a key building block in the development of advanced organic materials and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.
Introduction
This compound is a valuable symmetrical intermediate characterized by the presence of two reactive aldehyde groups and two bromine atoms on the thiophene ring. These functionalities allow for a variety of subsequent chemical transformations, making it a versatile precursor for the synthesis of conjugated polymers, dyes, and complex heterocyclic systems with potential applications in organic electronics and medicinal chemistry. The synthesis of this compound is typically achieved through a double Vilsmeier-Haack formylation of 3,4-dibromothiophene. While mono-formylation can be a significant side reaction, careful control of the reaction conditions can favor the desired diformylated product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3,4-Dibromothiophene | 3141-26-2 | C₄H₂Br₂S | 241.93 | Not specified |
| This compound | 25373-20-0 | C₆H₂Br₂O₂S | 297.95 | Solid |
Experimental Protocol: Vilsmeier-Haack Diformylation of 3,4-Dibromothiophene
This protocol details the synthesis of this compound from 3,4-dibromothiophene. The key to achieving a higher yield of the diformylated product is the use of an excess of the Vilsmeier reagent and adjusting the reaction time.
Materials:
-
3,4-Dibromothiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Equipment:
-
Dry, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, >2.5 equivalents) to anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, >2.2 equivalents) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, during which the Vilsmeier reagent will form.
-
Reaction with 3,4-Dibromothiophene: To the freshly prepared Vilsmeier reagent, add a solution of 3,4-dibromothiophene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel, while maintaining the reaction temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50 °C). Stir the reaction for an extended period (e.g., 12-24 hours) to promote diformylation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono- and di-formylated products.
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. This step is exothermic and may cause gas evolution, so addition should be slow and controlled. Stir the mixture vigorously for 30-60 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which will likely be a mixture of the desired dicarboxaldehyde, the mono-formylated intermediate, and unreacted starting material, should be purified by silica gel column chromatography. A gradient eluent system, such as increasing the percentage of ethyl acetate in hexanes, can be used to separate the components. The desired this compound is typically more polar and will elute after the mono-formylated product.
Characterization:
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
This detailed protocol provides a solid foundation for the successful synthesis of this compound. Researchers are advised to perform the reaction in a well-ventilated fume hood and to use appropriate personal protective equipment, as phosphorus oxychloride is corrosive and reacts violently with water. Optimization of reaction time and temperature may be necessary to maximize the yield of the desired product.
Application Notes and Protocols for the Polymerization of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromothiophene-2,5-dicarboxaldehyde is a versatile building block for the synthesis of functional conjugated polymers. The presence of two reactive aldehyde groups and two bromine atoms on the thiophene ring allows for a variety of polymerization and post-polymerization modification strategies. These polymers are of significant interest in the fields of organic electronics, sensor technology, and drug delivery due to their potential for tailored optoelectronic properties and the ability to covalently link biomolecules.
This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound. Given the reactivity of the aldehyde functionalities, a key consideration in the polymerization process is the use of protecting groups to prevent unwanted side reactions and ensure the formation of well-defined polymer structures.
Challenges in Polymerization
The direct polymerization of this compound presents significant challenges due to the reactive nature of the aldehyde groups. These challenges include:
-
Reaction with Organometallic Reagents: In common cross-coupling reactions like Suzuki and Stille polymerization, the organometallic reagents (e.g., organoborons or organostannanes) can be incompatible with unprotected aldehydes.
-
Catalyst Poisoning: The lone pair of electrons on the aldehyde's oxygen can coordinate to the metal center of the palladium or nickel catalyst, leading to deactivation and low polymerization yields.[1]
-
Side Reactions: The aldehyde groups can undergo undesired reactions under the polymerization conditions, leading to structural defects in the polymer backbone.
To overcome these challenges, a protection-deprotection strategy is highly recommended. The most common approach is the conversion of the aldehyde groups to cyclic acetals, which are stable under typical polymerization conditions and can be readily removed post-polymerization.[1]
Synthetic Strategies
The primary route for the successful synthesis of well-defined polymers from this compound involves a three-step process:
-
Protection: Conversion of the aldehyde groups to a stable protecting group, such as a cyclic acetal.
-
Polymerization: Polymerization of the protected monomer via cross-coupling reactions like Suzuki or Stille polycondensation.
-
Deprotection: Removal of the protecting groups to regenerate the aldehyde functionalities on the polymer backbone.
General workflow for the synthesis of aldehyde-functionalized polythiophene.
Experimental Protocols
Protocol 1: Protection of Aldehyde Groups (Acetal Formation)
This protocol describes the formation of a cyclic acetal to protect the aldehyde functionalities of this compound.
Materials:
-
This compound
-
Ethylene glycol (3.0 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound, toluene, ethylene glycol, and a catalytic amount of p-TSA.
-
Reflux the mixture, continuously removing the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or 1H NMR. The disappearance of the starting material and the aldehyde proton signal (around 9.8-10 ppm) indicates the completion of the reaction.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acetal-protected monomer by column chromatography on silica gel.
Protocol 2: Suzuki Polycondensation of the Protected Monomer
This protocol outlines a general procedure for the Suzuki polycondensation of the acetal-protected this compound with a diboronic acid or diboronic ester comonomer.
Materials:
-
Acetal-protected this compound
-
Aromatic or heteroaromatic diboronic acid or ester comonomer (e.g., 1,4-Benzenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Aqueous base solution (e.g., 2 M K2CO3, 3-4 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the acetal-protected dibromo-thiophene monomer and the diboronic ester comonomer in toluene or 1,4-dioxane.
-
Add the palladium catalyst to the solution.
-
Add the aqueous base solution.
-
Heat the biphasic mixture to 80-100 °C with vigorous stirring for 24-72 hours.[2]
-
Monitor the progress of the polymerization by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
After the polymerization is complete, cool the reaction to room temperature and separate the organic layer.
-
Precipitate the polymer by pouring the organic layer into a large volume of methanol.
-
Filter the polymer and wash it with methanol and water to remove inorganic salts.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane. The final polymer is typically isolated from a chloroform or chlorobenzene fraction.
-
Dry the polymer under vacuum.
Simplified Suzuki catalytic cycle.
Protocol 3: Stille Polycondensation of the Protected Monomer
This protocol requires the synthesis of a distannylated derivative of a comonomer to react with the acetal-protected this compound.
Materials:
-
Acetal-protected this compound (Monomer A)
-
2,5-Bis(tributylstannyl)thiophene derivative (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-2 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Methanol
-
Acetone
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of Monomer A and Monomer B in anhydrous, degassed toluene or DMF.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.[1]
-
Monitor the progress of the polymerization by GPC.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it extensively with methanol and acetone to remove any remaining catalyst and oligomers.[1]
-
Purify the polymer further by Soxhlet extraction with methanol, hexane, and finally chloroform or chlorobenzene to isolate the desired polymer fraction.
-
Dry the polymer under vacuum.
Protocol 4: Deprotection of the Acetal Group on the Polymer
This protocol describes the removal of the acetal protecting group to regenerate the aldehyde functionality on the polymer.
Materials:
-
Acetal-protected polythiophene
-
Tetrahydrofuran (THF)
-
Dilute aqueous hydrochloric acid (e.g., 2 M HCl)
-
Sodium bicarbonate
-
Methanol
Procedure:
-
Dissolve the acetal-protected polymer in THF in a round-bottom flask.
-
Add the dilute aqueous HCl solution to the polymer solution.
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the deprotection by 1H NMR by observing the reappearance of the aldehyde proton signal.[1]
-
Once the deprotection is complete, neutralize the reaction mixture with a mild base such as sodium bicarbonate.
-
Precipitate the polymer by pouring the solution into methanol.
-
Collect the polymer by filtration, wash it with water and methanol, and dry it under vacuum.[1]
Data Presentation
Table 1: Representative Molecular Weight and Polydispersity Index (PDI) of Poly(3,4-disubstituted thiophene) Derivatives
| Polymerization Method | Comonomer | Mn (kDa) | PDI | Reference |
| Suzuki Polycondensation | 1,4-Benzenediboronic acid | 15 - 40 | 1.8 - 2.5 | General Literature |
| Stille Polycondensation | 2,5-Bis(tributylstannyl)thiophene | 20 - 60 | 1.5 - 2.2 | General Literature |
| GRIM Polymerization* | Self-condensation | 10 - 50 | 1.3 - 1.8 | General Literature |
*Note: GRIM (Grignard Metathesis) polymerization is generally not suitable for monomers with unprotected aldehyde groups.
Table 2: Comparison of Polymerization Methods for Poly(3,4-disubstituted thiophenes)
| Method | Key Features | Advantages | Disadvantages |
| Suzuki Coupling | Pd-catalyzed cross-coupling of organoborons and organohalides. | Organoboron reagents are generally less toxic than organostannanes. | Can be sensitive to reaction conditions. |
| Stille Coupling | Pd-catalyzed cross-coupling of organostannanes and organohalides. | Tolerant to a wide range of functional groups. | Organotin reagents are toxic. |
Troubleshooting
Troubleshooting guide for low molecular weight in polymerization.
Conclusion
The synthesis of polymers from this compound offers a pathway to novel functional materials. The key to a successful polymerization is the protection of the highly reactive aldehyde groups prior to the cross-coupling reaction. Both Suzuki and Stille polycondensation methods are suitable for this purpose, and the choice between them may depend on factors such as the desired polymer properties and tolerance to toxic reagents. The resulting aldehyde-functionalized polymers are valuable platforms for further chemical modification, opening up a wide range of applications in materials science and drug development. Careful purification of monomers and optimization of reaction conditions are crucial for obtaining polymers with desired molecular weights and low polydispersity.
References
Application Notes and Protocols: Schiff Base Formation with 3,4-Dibromothiophene-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their synthesis is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone. This document provides detailed application notes and a generalized protocol for the synthesis of Schiff bases using 3,4-Dibromothiophene-2,5-dicarboxaldehyde as a key building block. The presence of two aldehyde functionalities and the dibrominated thiophene core offers a platform for the synthesis of novel conjugated systems, metal-organic frameworks, and biologically active molecules.
Reaction Principle
The formation of a Schiff base from this compound and a primary amine proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This intermediate then dehydrates, often facilitated by acid catalysis, to yield the stable imine or Schiff base. Given that the starting material is a dicarboxaldehyde, the reaction can proceed on one or both aldehyde groups, depending on the stoichiometry of the reactants.
Quantitative Data Summary
Due to the limited availability of specific published data for Schiff base formation with this compound, the following table presents a summary of typical reaction conditions and expected outcomes based on general procedures for analogous aromatic aldehydes. These values should be considered as a starting point for optimization.
| Amine Reactant (Exemplary) | Stoichiometry (Aldehyde:Amine) | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Aniline | 1:2.2 | Ethanol | Glacial Acetic Acid (cat.) | Reflux (78) | 4-8 | 75-90 |
| 4-Methoxyaniline | 1:2.2 | Methanol | None | Room Temperature | 12-24 | 80-95 |
| Benzylamine | 1:2.2 | Toluene | p-Toluenesulfonic acid (cat.) | Reflux (111) | 6-12 | 70-85 |
| Ethylenediamine | 1:1.1 | Methanol | None | Reflux (65) | 2-4 | >90 (Polymeric) |
Experimental Protocol
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine in a 1:2 molar ratio.
Materials:
-
This compound
-
Primary amine (e.g., Aniline)
-
Absolute Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Amine Addition: To the stirred solution, add 2.2 mmol of the primary amine (e.g., aniline).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion of the reaction (typically 4-8 hours), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Drying: Dry the purified Schiff base product under vacuum.
-
Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The formation of the imine bond can be confirmed by the disappearance of the aldehyde proton signal in the ¹H NMR spectrum and the appearance of a characteristic C=N stretching vibration in the IR spectrum.
Visualizations
Caption: Experimental workflow for the synthesis of Schiff bases.
Caption: Logical relationship of reactants and products.
Application Notes and Protocols for the Polymerization of 3,4-Dibromothiophene-2,5-dicarboxaldehyde for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based conductive polymers are a class of materials that have garnered significant interest for their applications in organic electronics, including sensors, solar cells, and light-emitting diodes.[1][2] The functionalization of the thiophene monomer is a key strategy for tuning the resulting polymer's electronic and physical properties. 3,4-Dibromothiophene-2,5-dicarboxaldehyde is a promising but challenging monomer for the synthesis of novel conductive polymers. The presence of aldehyde groups offers a reactive handle for post-polymerization modification, allowing for the introduction of various functionalities, which is of particular interest for applications in sensing and biomedical devices.[3]
This document provides detailed application notes and suggested protocols for the polymerization of this compound. It should be noted that while general methods for thiophene polymerization are well-established, specific protocols for this particular monomer are not widely reported. The following protocols are therefore adapted from established methods for similar thiophene derivatives.[4][5]
Monomer Overview
Monomer: this compound CAS Number: 25373-20-0[6] Molecular Formula: C₆H₂Br₂O₂S[6] Molecular Weight: 297.95 g/mol [6] Appearance: Solid[6] Storage: 2-8°C[6]
The aldehyde functional groups are electron-withdrawing and can influence the polymerization process and the electronic properties of the resulting polymer.[7]
Polymerization Strategies
Several metal-catalyzed cross-coupling reactions are suitable for the polymerization of dihalogenated thiophene monomers. For this compound, two plausible methods are adapted below: Stille cross-coupling polymerization and Yamamoto cross-coupling polymerization. The choice of method can significantly impact the polymer's properties.
Table 1: Overview of Polymerization Methods
| Polymerization Method | Catalyst System | Co-monomer/Reagent | Typical Reaction Conditions | Advantages | Potential Challenges with Aldehyde Groups |
| Stille Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ / P(o-tol)₃ | Organotin reagent (e.g., 2,5-bis(trimethylstannyl)thiophene) | Anhydrous, inert atmosphere; Toluene or DMF; 80-120°C; 24-72 hours | Tolerant to a wide range of functional groups. Good control over polymer structure. | Potential for side reactions with the aldehyde groups (e.g., Stille-carbonyl coupling). |
| Yamamoto Coupling | Ni(COD)₂ / 2,2'-bipyridine | None (homocoupling) | Anhydrous, inert atmosphere; DMF or THF; 60-80°C; 12-48 hours | Does not require organometallic co-monomers. Can produce highly regioregular polymers. | Aldehyde groups might interfere with the nickel catalyst through coordination. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. All solvents should be anhydrous and reactions carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Stille Cross-Coupling Polymerization
This protocol describes the polymerization of this compound with a distannylated comonomer.
Materials:
-
This compound (1.0 eq)
-
2,5-Bis(trimethylstannyl)thiophene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Anhydrous Toluene or Dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) and 2,5-Bis(trimethylstannyl)thiophene (1.0 eq) in anhydrous toluene (or DMF) to achieve a monomer concentration of approximately 0.1 M.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 90-110°C and stir vigorously for 48-72 hours under an inert atmosphere. The progress of the polymerization may be monitored by the increasing viscosity of the solution.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by sequential washing with methanol, acetone, and hexane to remove residual catalyst and oligomers.
-
Further purification can be achieved by Soxhlet extraction with methanol, acetone, hexane, and finally with chloroform to isolate the polymer fraction.
-
Dry the final polymer product under vacuum at 40-50°C for 24 hours.
Protocol 2: Yamamoto Cross-Coupling Polymerization
This protocol describes the homopolymerization of this compound.
Materials:
-
This compound (1.0 eq)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.1-1.5 eq)
-
2,2'-Bipyridine (1.1-1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Hydrochloric acid (1 M)
Procedure:
-
In a flame-dried Schlenk flask, add Ni(COD)₂ (1.2 eq) and 2,2'-bipyridine (1.2 eq) under an inert atmosphere.
-
Add anhydrous DMF (or THF) and stir the mixture at 60-80°C until a deep-red or violet solution forms, indicating the formation of the active catalytic complex.
-
In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous DMF (or THF).
-
Slowly add the monomer solution to the catalyst solution via a cannula.
-
Stir the reaction mixture at 80°C for 24-48 hours.
-
Cool the reaction to room temperature and quench by adding methanol.
-
Precipitate the polymer by pouring the mixture into a solution of methanol and hydrochloric acid (1 M).
-
Filter the crude polymer and wash it with methanol, acetone, and hexane.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.
-
Dry the polymer under vacuum at 40-50°C for 24 hours.
Characterization Data (Hypothetical)
The following table presents expected data for a successfully synthesized poly(3,4-dicarboxaldehyde-thiophene-2,5-diyl). Actual results may vary.
Table 2: Expected Polymer Properties
| Property | Expected Value/Range | Characterization Technique |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| UV-Vis Absorption (λmax) | 400 - 500 nm (in solution) | UV-Vis Spectroscopy |
| Band Gap (Eg) | 2.0 - 2.5 eV | Tauc Plot from UV-Vis data |
| Electrical Conductivity | 10⁻⁵ - 10⁻² S/cm (doped) | Four-Point Probe Measurement |
| Thermal Stability (TGA) | Stable up to 250-300°C | Thermogravimetric Analysis |
Visualizations
Polymerization Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of the target conductive polymer.
Caption: Generalized workflow for the synthesis and purification of poly(3,4-dicarboxaldehyde-thiophene-2,5-diyl).
Stille Coupling Reaction Pathway
This diagram outlines the catalytic cycle for the Stille cross-coupling polymerization.
Caption: Catalytic cycle for Stille cross-coupling polymerization.
References
- 1. journalskuwait.org [journalskuwait.org]
- 2. researchgate.net [researchgate.net]
- 3. figshare.com [figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,4-Dibromthiophen-2,5-Dicarboxaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Thiophene backbone-based polymers with electron-withdrawing pendant groups for application in organic thin-film transistors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 3,4-Dibromothiophene-2,5-dicarboxaldehyde in Metal-Organic Frameworks: A Review of Current Literature
A comprehensive review of scientific literature reveals no published research on the application of 3,4-Dibromothiophene-2,5-dicarboxaldehyde as a building block for the synthesis of metal-organic frameworks (MOFs). While the field of MOF chemistry is vast and employs a wide array of organic linkers, this specific thiophene derivative has not been documented in the construction of these porous crystalline materials.
This absence of data precludes the creation of detailed application notes and experimental protocols as requested. Quantitative data, such as surface area, pore size, and specific application performance, are non-existent for MOFs synthesized from this ligand. Consequently, no experimental methodologies or signaling pathway diagrams can be provided.
Potential Research Directions and Related Materials
Despite the lack of direct application in MOFs, the constituent functional groups and the thiophene core of this compound suggest potential avenues for future research and point towards its use in related classes of materials.
Covalent Organic Frameworks (COFs)
The aldehyde functional groups of this compound are well-suited for the synthesis of Covalent Organic Frameworks (COFs) through the formation of imine linkages. Research has demonstrated the use of other thiophene-based dicarboxaldehydes, such as 2,5-thiophenedicarboxaldehyde and thieno[3,2-b]thiophene-2,5-dicarboxaldehyde, in the construction of COFs. These materials have shown promise in applications such as gas storage, catalysis, and optoelectronics. The bromine atoms on the thiophene ring of the title compound could offer a site for post-synthetic modification, allowing for the introduction of additional functionalities to tune the properties of a resulting COF.
Post-Synthetic Modification (PSM)
In theory, this compound could be utilized in the post-synthetic modification of existing MOFs or COFs that possess reactive amine groups. The aldehyde moieties could react with these amines to form imine bonds, thereby introducing the dibromothiophene unit into the framework. This could potentially alter the electronic properties, catalytic activity, or sorption selectivity of the parent material. However, no studies have been published demonstrating this specific application.
The logical relationship for the potential, yet currently undocumented, use of this compound in porous materials is visualized below.
Application Notes and Protocols for Suzuki Coupling of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental setup and protocol for the Suzuki-Miyaura cross-coupling reaction of 3,4-Dibromothiophene-2,5-dicarboxaldehyde. This versatile building block is a key intermediate in the synthesis of conjugated polymers and functional materials relevant to drug development and materials science. The following protocols are based on established methodologies for the Suzuki coupling of related dibromothiophene derivatives and serve as a comprehensive guide for achieving successful and efficient cross-coupling.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] In the context of thiophene chemistry, it allows for the introduction of various aryl and heteroaryl substituents onto the thiophene ring, enabling the synthesis of a diverse range of functional molecules. This compound presents a unique substrate for such transformations, with two reactive bromine atoms that can be sequentially or simultaneously substituted. The electron-withdrawing nature of the two aldehyde groups is expected to influence the reactivity of the C-Br bonds, making careful optimization of reaction conditions crucial for achieving desired outcomes. While specific literature on the Suzuki coupling of this compound is limited, protocols for the closely related 3,4-dibromothiophene and its mono-aldehyde derivative provide a strong foundation for developing a robust experimental procedure.[2][3]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the double Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are extrapolated from successful couplings reported for 3,4-dibromothiophene and other substituted dibromothiophenes.[3][4] Optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4 mol%) | K₂CO₃ (4.0) | Toluene/EtOH/H₂O (4:1:1) | 100 | 24 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2 mol%) / PPh₃ (8 mol%) | K₃PO₄ (4.0) | 95% Ethanol | Reflux | 18 | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4 mol%) | K₂CO₃ (4.0) | Toluene/EtOH/H₂O (4:1:1) | 100 | 24 | 88-98 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2 mol%) / PPh₃ (8 mol%) | K₃PO₄ (4.0) | 95% Ethanol | Reflux | 20 | 75-85 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (4 mol%) | K₂CO₃ (4.0) | Toluene/EtOH/H₂O (4:1:1) | 100 | 24 | 82-92 |
Experimental Protocols
This section provides a detailed methodology for the double Suzuki-Miyaura cross-coupling reaction of this compound.
Materials and Reagents
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (e.g., Triphenylphosphine [PPh₃], if using Pd(OAc)₂)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])
-
Degassed solvents (e.g., Toluene, Ethanol, Water, or 1,4-Dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
General Procedure for Double Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 4.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol). Then, add the degassed solvent mixture (e.g., 20 mL of a 4:1:1 mixture of Toluene/Ethanol/Water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C or reflux) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-diarylthiophene-2,5-dicarboxaldehyde.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
References
Application Note: Purification of 3,4-Dibromothiophene-2,5-dicarboxaldehyde by Silica Gel Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dibromothiophene-2,5-dicarboxaldehyde is a valuable building block in the synthesis of complex organic molecules for pharmaceuticals and advanced materials. Its purity is critical for the success of subsequent reactions. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for separating organic compounds. The protocol outlines the selection of an appropriate solvent system, column preparation, sample application, and fraction collection.
Data Presentation
The successful chromatographic purification of this compound relies on the careful selection of several parameters. The following table summarizes the recommended starting conditions, which may require further optimization based on the specific impurity profile of the crude material.
| Parameter | Recommendation | Details |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard silica gel is the most commonly used stationary phase for this type of compound.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Hexane | A gradient of ethyl acetate in hexanes is a common choice.[2] An alternative is a 5-20% Dichloromethane/Hexane mixture.[1] The optimal ratio should be determined by Thin Layer Chromatography (TLC). |
| TLC Analysis | Target Rf value of ~0.3 | The ideal solvent system will provide good separation of the target compound from impurities with a retention factor (Rf) of approximately 0.3.[1] |
| Sample Loading | Dry Loading | Adsorbing the crude product onto a small amount of silica gel before loading is recommended for better resolution.[1] |
| Elution Technique | Flash Chromatography | Applying gentle positive pressure to the column will accelerate the separation process.[1] |
Experimental Protocol
This protocol details the steps for purifying crude this compound using flash column chromatography on silica gel.
1. Materials
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Sand (acid-washed)
-
Cotton or Glass Wool
-
Chromatography Column
-
TLC plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
2. Solvent System Selection via Thin Layer Chromatography (TLC)
Before performing the column chromatography, it is crucial to determine the optimal eluent system using TLC.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio and gradually increase the polarity).
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system is one that moves the desired compound to an Rf value of approximately 0.3 and shows good separation from all impurities.[1]
3. Column Preparation
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.[1]
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[1]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[1]
-
Once the silica has settled, add another thin layer of sand on top of the silica bed.
-
Wash the packed column with the initial eluent, ensuring the solvent level never drops below the top of the sand layer.[1]
4. Sample Loading (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.[1]
-
Add silica gel (approximately 2-3 times the mass of the crude product) to this solution.[1]
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[1]
-
Carefully add the silica-adsorbed sample to the top of the packed column.[1]
-
Gently add a thin protective layer of sand over the sample layer.[1]
5. Elution and Fraction Collection
-
Carefully add the prepared eluent to the column.
-
Apply gentle air pressure to the top of the column to start the flow of the solvent through the silica gel at a steady rate.[1]
-
Begin collecting the eluting solvent in numbered test tubes or flasks.[1]
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
6. Analysis of Fractions and Product Isolation
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.[1]
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[1]
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Copolymerization of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3,4-dibromothiophene-2,5-dicarboxaldehyde as a monomer in the synthesis of functionalized conductive copolymers. The presence of two reactive aldehyde groups on the thiophene ring offers a versatile platform for post-polymerization modification, enabling the covalent attachment of various moieties, which is particularly relevant for applications in drug development, biosensing, and targeted therapies.[1] This document outlines synthetic strategies, detailed experimental protocols, and expected material properties.
Overview of Synthetic Pathways
The copolymerization of this compound can be approached through several palladium-catalyzed cross-coupling reactions. The choice of method depends on the desired polymer properties and the co-monomer. Given the reactive nature of the aldehyde functional groups, two primary strategies are considered:
-
Direct Polymerization: This approach involves the direct use of the monomer in polymerization reactions such as Suzuki or Stille polycondensation. This method is more atom-economical.[1]
-
Protective Group Strategy: To prevent potential side reactions involving the aldehyde groups, a protective group strategy can be employed. This ensures higher structural fidelity of the final polymer.[1]
The general polymerization scheme involves reacting the dibrominated monomer with a suitable distannyl or diboronic acid/ester co-monomer in the presence of a palladium catalyst.
Data Presentation
The following tables summarize representative quantitative data for copolymers synthesized using thiophene-based monomers. The data is adapted from various sources for representative purposes and illustrates typical molecular weights, polydispersity indices (PDI), and electrical conductivities that could be expected for copolymers derived from this compound.
Table 1: Molecular Weight and Polydispersity of Thiophene-Based Copolymers
| Copolymer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI |
| P1 | Stille | 14.7 | 18.9 | 1.29 |
| P2 | GRIM | 20.8 | 26.6 | 1.28 |
| P3 | GRIM | 25.4 | 32.8 | 1.29 |
| P4 | Stille | 27.5 | 38.8 | 1.41 |
Data adapted for representative purposes.[2][3][4]
Table 2: Electrical Conductivity of Doped Polythiophene Derivatives
| Polymer | Dopant | Conductivity (S/cm) |
| Poly(3,4-dibutoxythiophene) | Iodine | Low |
| PEDOT:PSS | PSS | 1 - 1000 |
| Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) | FeCl₃ | 1.2 x 10⁻³ |
Data adapted for representative purposes.[2]
Experimental Protocols
Caution: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Stille Polycondensation (Direct Method)
This protocol describes a generalized procedure for the Stille polycondensation of this compound with a distannyl co-monomer.
Materials:
-
This compound (1 eq.)
-
Distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-8 mol%)
-
Anhydrous Dimethylformamide (DMF) or Toluene
-
Methanol
-
Acetone
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and the distannyl co-monomer in anhydrous DMF or toluene.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(o-tol)₃ in the same anhydrous solvent.
-
Add the catalyst solution to the monomer solution.
-
Heat the reaction mixture to 80-120 °C and stir for 24-72 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it thoroughly with methanol and acetone to remove oligomers and catalyst residues.[2]
-
Dry the polymer under vacuum to obtain the final product.
Protocol 2: Suzuki Polycondensation (Protective Group Strategy)
This protocol outlines the Suzuki polycondensation using a protected form of the monomer to avoid side reactions of the aldehyde groups.
Step 2a: Protection of Aldehyde Groups
-
React this compound with a suitable protecting group, such as ethylene glycol, in the presence of an acid catalyst to form the corresponding acetal.
-
Purify the protected monomer by recrystallization or column chromatography.
Step 2b: Suzuki Polycondensation
Materials:
-
Protected this compound (1 eq.)
-
Diboronic acid or ester co-monomer (1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Aqueous base solution (e.g., 2 M K₂CO₃) (3-4 equivalents)
-
Anhydrous Toluene or DMF
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the protected dibromo-monomer and the diboronic acid/ester co-monomer in toluene or DMF.
-
Add the Pd(PPh₃)₄ catalyst to the solution.
-
Add the aqueous base solution.
-
Heat the biphasic mixture to 80-100 °C with vigorous stirring for 24-72 hours.[2]
-
Cool the reaction to room temperature and separate the organic layer.
-
Precipitate the polymer by pouring the organic layer into a large volume of methanol.
-
Filter the polymer and wash it with methanol and water to remove inorganic salts.
-
Further purify the polymer by washing with acetone and hexane.[2]
-
Dry the polymer under vacuum.
Step 2c: Deprotection of Aldehyde Groups
-
Dissolve the protected polymer in a suitable solvent.
-
Treat the solution with an acid catalyst (e.g., dilute HCl) to hydrolyze the acetal and regenerate the aldehyde groups.
-
Precipitate and purify the final functionalized polymer.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Donor-Acceptor-Type Copolymers Based on 3,4-Propylenedioxy-thiophene and 5,6-Difluorobenzotriazole: Synthesis and Electrochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromothiophene-2,5-dicarboxaldehyde is a versatile heterocyclic building block possessing two key reactive sites: the bromine atoms at the 3- and 4-positions and the aldehyde functionalities at the 2- and 5-positions. This symmetrical scaffold offers a unique platform for the synthesis of a diverse array of complex molecules, including conjugated polymers, functional dyes, and novel heterocyclic systems with potential applications in medicinal chemistry and materials science. The bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the aldehyde groups can undergo a wide range of classical carbonyl chemistry, such as condensation and olefination reactions. This document provides detailed application notes and experimental protocols for the strategic functionalization of this thiophene derivative.
Functionalization of the C-Br Bonds via Cross-Coupling Reactions
The carbon-bromine bonds in this compound are susceptible to displacement through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for constructing more complex molecular architectures by forming new C-C, C-N, and C-S bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the thiophene core and various aryl or vinyl groups using boronic acids or their esters. While specific studies on this compound are not extensively documented, protocols for related dibromothiophenes can be adapted.[1] The presence of two bromine atoms allows for either mono- or di-substitution, which can be controlled by stoichiometry and reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equiv |
| Coupling Partner | Arylboronic acid | 1.1 equiv (for mono-), 2.2 equiv (for di-substitution) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 2-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0-3.0 equiv |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Anhydrous and degassed |
| Temperature | 80-110 °C | Reaction progress monitored by TLC or GC-MS |
| Typical Yield | 60-90% | Highly dependent on substrate and specific conditions |
Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (10 mL) and water (2 mL) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is an effective method for forming carbon-carbon bonds between the thiophene ring and terminal alkynes, leading to the synthesis of conjugated enynes.[2][3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Table 2: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equiv |
| Coupling Partner | Terminal Alkyne | 1.1 equiv (for mono-), 2.2 equiv (for di-substitution) |
| Catalyst | Pd(PPh₃)₂Cl₂ | 2-5 mol% |
| Co-catalyst | CuI | 1-3 mol% |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Serves as both base and solvent |
| Solvent | THF or DMF (if needed) | Anhydrous and degassed |
| Temperature | Room temperature to 60 °C | Reaction is often rapid |
| Typical Yield | 70-95% | Prone to homocoupling of the alkyne (Glaser coupling) |
Experimental Protocol: Di-alkynylation via Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed triethylamine (15 mL) and the terminal alkyne (2.2 mmol).
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to arylamine derivatives.[4][5] This reaction is catalyzed by a palladium complex with specialized phosphine ligands.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equiv |
| Coupling Partner | Primary or Secondary Amine | 1.2 equiv (for mono-), 2.4 equiv (for di-substitution) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-3 mol% |
| Ligand | XPhos, SPhos, or BINAP | 2-6 mol% |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | 1.5-2.5 equiv |
| Solvent | Toluene or Dioxane | Anhydrous and degassed |
| Temperature | 80-120 °C | Sensitive to air and moisture |
| Typical Yield | 50-85% | Ligand choice is crucial for success |
Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) to the tube.
-
Remove the tube from the glovebox, and add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol) under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Functionalization of the Aldehyde Groups
The two aldehyde groups of this compound are gateways to a variety of functional group transformations, including the formation of alkenes, alcohols, and imines, and for the construction of new heterocyclic rings.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[6][7] This reaction is particularly useful for synthesizing α,β-unsaturated products.
Table 4: Representative Conditions for Knoevenagel Condensation
| Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equiv |
| Active Methylene Compound | Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate | 2.2 equiv |
| Catalyst | Piperidine, Pyrrolidine, or Basic Alumina | Catalytic amount |
| Solvent | Ethanol, Toluene, or Acetonitrile | Dean-Stark trap can be used with toluene to remove water |
| Temperature | Room temperature to reflux | Reaction time varies from a few hours to overnight |
| Typical Yield | 80-95% | Generally high-yielding with activated methylene compounds |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Dissolve this compound (1.0 mmol) and malononitrile (2.2 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-8 hours. A precipitate may form as the reaction proceeds.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde groups into alkenes with good control over the location of the double bond.[8][9] It involves the reaction of the dicarboxaldehyde with a phosphorus ylide.
Table 5: Representative Conditions for Wittig Reaction
| Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equiv |
| Phosphorus Ylide | Prepared in situ from a phosphonium salt and a strong base | 2.2-2.5 equiv |
| Phosphonium Salt | (Triphenylphosphonium)methyl bromide, etc. | Varies depending on the desired alkene |
| Base | n-BuLi, NaH, or KHMDS | Strong base is required to generate the ylide |
| Solvent | THF, Diethyl Ether, or DMSO | Anhydrous conditions are crucial |
| Temperature | -78 °C to room temperature | Temperature control can influence stereoselectivity |
| Typical Yield | 60-90% | Yield depends on the stability of the ylide |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
To a stirred suspension of (methoxycarbonylmethyl)triphenylphosphonium bromide (2.2 mmol) in anhydrous THF (20 mL) at 0 °C under an inert atmosphere, add potassium tert-butoxide (2.2 mmol) portion-wise.
-
Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Reductive Amination
Reductive amination is a two-step, one-pot process that converts the aldehyde groups into amines.[10][11] It involves the initial formation of an imine with a primary or secondary amine, followed by in situ reduction with a mild reducing agent.
Table 6: Representative Conditions for Reductive Amination
| Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equiv |
| Amine | Primary or secondary amine | 2.2-2.5 equiv |
| Reducing Agent | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN) | 2.2-2.5 equiv |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol | Anhydrous |
| Additives | Acetic acid (catalytic) | Often used to facilitate imine formation |
| Temperature | 0 °C to room temperature | Mild conditions are generally sufficient |
| Typical Yield | 70-90% | STAB is a preferred reagent due to its selectivity and safety |
Experimental Protocol: Reductive Amination with a Primary Amine
-
To a solution of this compound (1.0 mmol) and the primary amine (2.2 mmol) in 1,2-dichloroethane (20 mL), add acetic acid (0.2 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (2.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting diamine by column chromatography.
Synthesis of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused thieno[3,2-b]thiophene or dithienothiophene derivatives, which are of great interest in organic electronics.[1][12]
Experimental Protocol: Synthesis of a Thieno[3,2-b;4,5-b']dithiophene Derivative
This is a hypothetical protocol based on known cyclization reactions.
-
To a solution of this compound (1.0 mmol) in a suitable solvent like ethanol or DMF, add two equivalents of a reagent that can react with both the aldehyde and the bromine, for example, sodium sulfide or a derivative.
-
This could potentially proceed via an initial reaction at the aldehyde followed by an intramolecular nucleophilic substitution of the proximate bromine.
-
Heating the reaction mixture may be required to facilitate the cyclization.
-
The workup would involve quenching the reaction, extraction, and purification by chromatography or recrystallization.
Note: The synthesis of such fused systems often involves multi-step sequences, and a one-pot reaction from the dicarboxaldehyde may require significant optimization.
Visualizations
Caption: Reaction pathways for the functionalization of this compound.
Caption: General experimental workflow for the functionalization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig_reaction [chemeurope.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Derivatives of 3,4-Dibromothiophene-2,5-dicarboxaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-Dibromothiophene-2,5-dicarboxaldehyde and its subsequent derivatization. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Synthesis of this compound via Vilsmeier-Haack Diformylation
The primary route for the synthesis of this compound is the Vilsmeier-Haack diformylation of 3,4-dibromothiophene. This reaction introduces two formyl groups at the 2 and 5 positions of the thiophene ring. While mono-formylation can occur, the use of excess Vilsmeier reagent and extended reaction times favors the desired diformylated product.[1]
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 3,4-Dibromothiophene | POCl₃, DMF | Dichloromethane | 0 °C to RT | 4-8 | This compound | ~70-80 (estimated) |
Experimental Protocol: Vilsmeier-Haack Diformylation
Materials:
-
3,4-Dibromothiophene
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard oven-dried laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (6 equivalents) to anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (2.5 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3,4-dibromothiophene (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and the formation of the diformylated product.
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Caption: Vilsmeier-Haack diformylation of 3,4-dibromothiophene.
Synthetic Routes to Derivatives from this compound
The aldehyde functional groups of this compound are versatile handles for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. Key reactions include Knoevenagel condensation and Wittig olefination.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] This reaction is particularly useful for synthesizing acrylic acid and stilbene-type derivatives from this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Product Type | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | Reflux | Bis(dicyanovinyl)thiophene | 85-95 (estimated) |
| This compound | Cyanoacetic acid | Pyridine | Toluene | Reflux | Bis(carboxy-cyanovinyl)thiophene | 80-90 (estimated) |
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add malononitrile (2.2 equivalents) to the solution.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure bis(dicyanovinyl)thiophene derivative.
Caption: Knoevenagel condensation of the dicarboxaldehyde.
Wittig Reaction for the Synthesis of Stilbene and Alkene Derivatives
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[3][4] This reaction allows for the synthesis of stilbene-type and other vinyl derivatives from this compound.
| Aldehyde | Phosphonium Ylide | Base | Solvent | Temperature | Product Type | Yield (%) |
| This compound | Benzyltriphenylphosphonium chloride | n-BuLi | THF | -78 °C to RT | Bis(styryl)thiophene | 70-85 (estimated) |
| This compound | Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 °C to RT | 2,5-Divinyl-3,4-dibromothiophene | 75-90 (estimated) |
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard oven-dried laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (2.2 equivalents) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure bis(styryl)thiophene derivative.
Caption: Wittig reaction of the dicarboxaldehyde.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 3,4-Dibromothiophene-2,5-dicarboxaldehyde synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the two primary synthetic routes: Vilsmeier-Haack diformylation and lithiation-diformylation.
Issue 1: Low or No Yield of the Desired this compound
Vilsmeier-Haack Diformylation:
-
Question: My Vilsmeier-Haack reaction is resulting in a low yield of the desired dicarboxaldehyde. What are the potential causes and solutions?
-
Answer: Low yields in the Vilsmeier-Haack diformylation can stem from several factors. Firstly, the Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) with oven-dried glassware.[1] Secondly, insufficient equivalents of the Vilsmeier reagent will lead to incomplete diformylation, resulting in the monoformylated byproduct as the major product. An excess of the Vilsmeier reagent is typically required for diformylation. Lastly, the reaction temperature and time are critical. The formation of the Vilsmeier reagent is usually performed at 0°C, and the subsequent formylation reaction may require elevated temperatures or longer reaction times to drive the reaction to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.[1]
-
Lithiation-Diformylation:
-
Question: I am attempting a two-step lithiation followed by formylation to synthesize the dicarboxaldehyde, but the yield is very low. What could be the problem?
-
Answer: Low yields in this procedure are often traced back to issues with the lithiation step. The lithium-halogen exchange is highly susceptible to moisture and protic impurities. Therefore, the use of rigorously dried glassware and anhydrous solvents is paramount.[1] It is also advisable to titrate the n-butyllithium (n-BuLi) solution to accurately determine its concentration before use.[1] The temperature of the lithiation reaction is critical; it should be maintained at very low temperatures, typically -78°C, to prevent side reactions.[1] Insufficient equivalents of both n-BuLi and the formylating agent (DMF) will result in incomplete reaction. For diformylation, at least two equivalents of n-BuLi and DMF are necessary.
-
Issue 2: Formation of Significant Byproducts
Vilsmeier-Haack Diformylation:
-
Question: My reaction produces a significant amount of 3,4-dibromothiophene-2-carboxaldehyde (the mono-aldehyde) instead of the desired dicarboxaldehyde. How can I increase the selectivity for the di-aldehyde?
-
Answer: The formation of the mono-aldehyde is a common issue and is primarily due to insufficient formylating agent or suboptimal reaction conditions for the second formylation. To favor the formation of the dicarboxaldehyde, you should increase the stoichiometry of the Vilsmeier reagent (both POCl₃ and DMF).[1] Additionally, increasing the reaction temperature and/or extending the reaction time after the initial formylation can promote the second formylation. Careful monitoring of the reaction progress by TLC or GC will help in determining the point at which the desired product is maximized.
-
Lithiation-Diformylation:
-
Question: My lithiation-diformylation reaction is yielding a complex mixture of products, including what appears to be rearranged isomers. What is happening and how can I prevent it?
-
Answer: The formation of isomeric impurities is likely due to a phenomenon known as the "halogen dance," where the bromine atom migrates to a different position on the thiophene ring upon treatment with a strong base like n-BuLi.[1] This rearrangement is more prevalent at higher temperatures. To suppress the halogen dance, it is crucial to perform the lithiation at very low temperatures, typically -78°C.[1] The choice of base can also influence this; while n-BuLi is common, other bases like lithium diisopropylamide (LDA) might offer different selectivity.[1] Furthermore, quenching the lithiated species with the formylating agent (DMF) should be done relatively quickly after the lithiation is complete to minimize the time for rearrangement to occur.[1]
-
Frequently Asked Questions (FAQs)
Synthesis Strategy
-
Question: Which method is generally better for synthesizing this compound: Vilsmeier-Haack or lithiation-diformylation?
-
Answer: Both methods have their advantages and disadvantages. The Vilsmeier-Haack reaction is often considered more operationally simple and avoids the need for cryogenic temperatures, but achieving complete diformylation can be challenging and may require harsh conditions.[1] The lithiation-diformylation route can offer higher regioselectivity but requires strict anhydrous and low-temperature conditions to avoid side reactions like the "halogen dance".[1] The choice of method often depends on the available equipment, the desired scale of the reaction, and the purity requirements of the final product.
-
Reaction Conditions and Optimization
-
Question: How can I optimize the stoichiometry of reagents for the Vilsmeier-Haack diformylation to maximize the yield of the dicarboxaldehyde?
-
Answer: To maximize the yield of the dicarboxaldehyde, a systematic optimization of the POCl₃ and DMF equivalents is recommended. A common starting point for diformylation is to use a significant excess of the Vilsmeier reagent. For example, using 4-6 equivalents of DMF and 2-3 equivalents of POCl₃ relative to the 3,4-dibromothiophene can be a good starting point. It is advisable to set up small-scale parallel reactions with varying stoichiometries to identify the optimal ratio for your specific setup.
-
-
Question: What is the optimal temperature and reaction time for the lithiation-diformylation?
-
Answer: The lithiation step should be performed at -78°C (a dry ice/acetone bath) to minimize side reactions. The reaction time for the lithiation is typically 1-2 hours. The subsequent formylation with DMF is also carried out at -78°C, and the reaction is usually allowed to slowly warm to room temperature overnight. However, the optimal times can vary, and monitoring the reaction by TLC is the most effective way to determine the reaction endpoint.
-
Product Purification and Characterization
-
Question: What is the best way to purify the crude this compound?
-
Answer: The most common and effective method for purifying the final product is column chromatography on silica gel.[1][2] A solvent system of hexane and ethyl acetate is typically used as the eluent, with the polarity gradually increased to first elute the less polar mono-aldehyde byproduct, followed by the more polar dicarboxaldehyde. Recrystallization from a suitable solvent system can also be employed for further purification.
-
-
Question: How can I confirm the identity and purity of my final product?
-
Answer: A combination of analytical techniques is recommended for full characterization. ¹H and ¹³C NMR spectroscopy are the most powerful tools for confirming the structure. The ¹H NMR spectrum of the dicarboxaldehyde should show a characteristic singlet for the two aldehyde protons. Mass spectrometry (MS) will confirm the molecular weight of the product. The purity of the product can be assessed by GC-MS or HPLC.[3]
-
Experimental Protocols
Vilsmeier-Haack Diformylation of 3,4-Dibromothiophene
Reagents and Materials:
-
3,4-Dibromothiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4-6 equivalents) to anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add POCl₃ (2-3 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3,4-dibromothiophene (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0°C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting material and the formation of the desired product.
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Lithiation-Diformylation of 3,4-Dibromothiophene
Reagents and Materials:
-
3,4-Dibromothiophene
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n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
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Saturated ammonium chloride solution
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Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
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Low-temperature cooling bath (dry ice/acetone)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 3,4-dibromothiophene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (2.2 equivalents) in hexanes dropwise to the stirred solution.
-
Stir the mixture at -78°C for 1-2 hours.
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Add anhydrous DMF (2.5 equivalents) dropwise to the reaction mixture at -78°C.
-
After the addition, allow the reaction to stir at -78°C for another hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Vilsmeier-Haack Diformylation | Lithiation-Diformylation |
| Reagents | 3,4-Dibromothiophene, POCl₃, DMF | 3,4-Dibromothiophene, n-BuLi, DMF |
| Temperature | 0°C to reflux | -78°C to room temperature |
| Key Challenges | Achieving complete diformylation, potential for aggressive reaction conditions. | Strict anhydrous and anaerobic conditions required, potential for "halogen dance" rearrangement. |
| Typical Yields | Moderate to good (highly dependent on optimization) | Moderate to good (highly dependent on optimization) |
| Purification | Column Chromatography | Column Chromatography |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive reagents (moisture contamination) | Use anhydrous solvents/reagents, oven-dried glassware, and inert atmosphere. |
| Incorrect stoichiometry | Titrate n-BuLi; use sufficient excess of Vilsmeier reagent or n-BuLi/DMF for diformylation. | |
| Mono-aldehyde Byproduct | Insufficient formylating agent/reaction time/temperature. | Increase stoichiometry of formylating agent, increase temperature/reaction time, and monitor by TLC/GC. |
| Isomeric Impurities (Lithiation) | "Halogen dance" rearrangement. | Maintain very low reaction temperature (-78°C), consider alternative bases (e.g., LDA), and quench the reaction promptly. |
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack diformylation.
Caption: Experimental workflow for the lithiation-diformylation.
References
Technical Support Center: Synthesis of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Dibromothiophene-2,5-dicarboxaldehyde. This document addresses common side reactions and offers solutions to challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of this compound, focusing on the two primary synthetic routes: Vilsmeier-Haack formylation and lithiation followed by formylation.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Inactive Vilsmeier-Haack Reagent: The reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture. | - Ensure all glassware is thoroughly oven-dried before use. - Use anhydrous solvents and reagents, and handle them under an inert atmosphere (e.g., nitrogen or argon). - Use freshly opened or properly stored POCl₃ and DMF. |
| Ineffective Lithiation: For the lithiation-formylation method, the lithium-halogen exchange can be compromised by moisture or impure n-butyllithium (n-BuLi).[1] | - Use anhydrous solvents (e.g., THF) and rigorously dried glassware. - Titrate the n-BuLi solution before use to determine its exact concentration. - Perform the reaction at very low temperatures (e.g., -78°C) to minimize side reactions.[1] |
| Insufficient Reaction Temperature (Vilsmeier-Haack): Thiophene derivatives can be less reactive than other electron-rich heterocycles in Vilsmeier-Haack reactions. | - While the reaction is often initiated at 0°C, gentle heating may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC to determine the optimal temperature. |
| Poor Quenching of the Lithiated Intermediate: Inefficient addition of the formylating agent (e.g., DMF) can lead to reduced yields. | - Add the formylating agent slowly and dropwise to the lithiated thiophene solution at low temperature (-78°C) with vigorous stirring to ensure efficient mixing and reaction. |
Problem 2: Formation of Significant Side Products
| Side Product | Primary Cause | Recommended Solutions & Troubleshooting Steps |
| 3,4-Dibromothiophene-2-carboxaldehyde (Mono-formylated Product): In the synthesis of the dicarboxaldehyde, incomplete reaction can be a major issue. | Insufficient amount of formylating agent or short reaction time. | - Stoichiometry Control: Use a sufficient excess of the Vilsmeier reagent or n-BuLi and DMF. For diformylation, at least 2.2 equivalents of the formylating agent are required. - Monitor Reaction Progress: Use TLC or GC to monitor the disappearance of the mono-formylated intermediate and the formation of the desired di-formylated product. Adjust the reaction time accordingly. |
| Over-formylation (Formation of tri- or tetra-formylated byproducts): While less common, excessive formylation can occur under harsh conditions. | Excessive amounts of formylating agent and/or prolonged reaction times at elevated temperatures. | - Careful Stoichiometry: Precisely control the amount of the formylating reagent. - Temperature and Time Management: Avoid unnecessarily high temperatures and prolonged reaction times. Monitor the reaction closely to stop it once the desired product is formed. |
| Isomeric Bromothiophene Aldehydes (in Lithiation Method): This is primarily due to the "halogen dance" rearrangement, where a bromine atom migrates to a different position on the thiophene ring after lithiation.[2] | Coexistence of both metalated and unmetalated species at temperatures that allow for rearrangement. Lower temperatures can paradoxically promote this by slowing the initial metalation.[2] | - Strict Temperature Control: Maintain a very low temperature (typically -78°C) throughout the lithiation and quenching steps.[1] - Rapid Quenching: After the formation of the lithiated species, add the formylating agent promptly to minimize the time for rearrangement to occur.[1] - Solvent Choice: The choice of solvent can influence the reaction pathway. Reactions in tetrahydrofuran (THF) may be more prone to the halogen dance than in other solvents like tetrahydropyran.[2] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally preferred for the synthesis of this compound, Vilsmeier-Haack or lithiation?
A1: The Vilsmeier-Haack reaction is often the more direct and commonly used method for introducing two formyl groups onto the 3,4-dibromothiophene core. It is a one-pot reaction that can provide good yields of the desired dicarboxaldehyde. The lithiation-formylation route typically proceeds stepwise, first forming the mono-formylated product, which would then require a second formylation step. This can make the overall process longer and potentially lower yielding for the diformylated product.
Q2: How can I confirm the formation of the desired this compound and identify the major side products?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum of the desired product is expected to show a singlet for the two equivalent aldehyde protons and a singlet for the two equivalent thiophene protons. The side products will have distinct NMR spectra.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency characteristic of an aldehyde, typically in the range of 1670-1700 cm⁻¹.
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Mass Spectrometry (MS): This will confirm the molecular weight of the product and help identify byproducts.
-
Thin Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reaction and for preliminary purity assessment.
Q3: What are the key safety precautions to consider during these syntheses?
A3: Both synthetic routes involve hazardous materials that require careful handling:
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Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
n-Butyllithium (n-BuLi): This is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe techniques.
-
Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always use freshly distilled or properly stored anhydrous solvents.
Q4: What is a suitable solvent system for the purification of this compound by column chromatography?
A4: A common solvent system for the purification of polar compounds like dicarboxaldehydes on silica gel is a mixture of a non-polar solvent and a more polar solvent. Good starting points for TLC analysis and subsequent column chromatography would be mixtures of hexanes and ethyl acetate or dichloromethane and hexanes.[3] The optimal ratio should be determined by TLC to achieve good separation (an Rf value of ~0.3 for the desired product is often ideal).[3]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Diformylation of 3,4-Dibromothiophene
Materials:
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3,4-Dibromothiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
-
Standard, oven-dried glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (at least 3 equivalents) to anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add POCl₃ (at least 2.2 equivalents) dropwise to the stirred DMF solution.
-
Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3,4-dibromothiophene (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux.
-
Monitor the reaction progress by TLC until the starting material and mono-formylated intermediate are consumed.
-
Cool the reaction mixture to 0°C and slowly quench by the addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lithiation and Formylation of 3,4-Dibromothiophene (for mono-formylation)
Materials:
-
3,4-Dibromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard, flame-dried glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 3,4-dibromothiophene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 equivalents) in hexanes dropwise to the stirred solution.
-
Stir the mixture at -78°C for 1 hour.
-
Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -78°C.
-
After the addition, allow the reaction to stir at -78°C for another hour, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3,4-Dibromothiophene-2,5-dicarboxaldehyde.
Troubleshooting Guides
Column Chromatography
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluting solvent (mobile phase) is not polar enough. The compound has a strong affinity for the stationary phase (silica gel) and is not moving down the column.
-
Solution: Gradually increase the polarity of the eluting solvent. For instance, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate.
Problem: The compound is eluting too quickly (with the solvent front).
-
Possible Cause: The eluting solvent is too polar.
-
Solution: Decrease the polarity of the eluting solvent by increasing the proportion of the non-polar component (e.g., hexane).
Problem: The compound is streaking or "tailing" down the column.
-
Possible Cause: This can occur if the compound is not very soluble in the eluting solvent or if it is an acidic or basic compound interacting strongly with the silica gel.
-
Solution: If solubility is the issue, try a different solvent system in which the compound is more soluble. For acidic impurities, adding a small amount of a volatile acid like acetic acid to the eluent can help. Conversely, for basic impurities, adding a small amount of a volatile base like triethylamine can prevent tailing.[1]
Problem: Poor separation between the desired compound and impurities.
-
Possible Cause: The chosen solvent system is not optimal for resolving the mixture.
-
Solution: Methodically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation between your target compound and the impurities. Aim for a retention factor (Rf) of approximately 0.3 for the desired compound.
Recrystallization
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent was used, or the solvent is not suitable for your compound.
-
Solution: Add more of the hot solvent in small increments until the compound dissolves. If it still does not dissolve, a different solvent or a solvent mixture may be required.
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is supersaturated, or too much solvent was used.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. If these methods fail, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solid is melting in the hot solvent or precipitating out of the solution above its melting point.
-
Solution: Use a larger volume of the solvent to ensure the compound dissolves at a temperature below its melting point. Alternatively, consider a different solvent with a lower boiling point.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities include unreacted starting material (3,4-dibromothiophene), mono-formylated product (3,4-dibromothiophene-2-carboxaldehyde), and over-oxidized products such as the corresponding carboxylic acids.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for purifying substituted thiophenes is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane.[1][2] Based on protocols for the mono-aldehyde, a gradient of 5-20% ethyl acetate in hexane is a reasonable starting point to test with TLC.
Q3: What solvents should I consider for recrystallizing this compound?
A3: For aromatic aldehydes, solvents like ethanol, isopropanol, toluene, or a mixture such as toluene/hexane can be effective. It is crucial to perform small-scale solubility tests to determine the ideal solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble when hot.
Q4: Can sublimation be used to purify this compound?
A4: Sublimation is a viable purification technique for volatile solids, and many aromatic compounds can be purified this way.[3][4] It is particularly useful for removing non-volatile impurities. The effectiveness of sublimation will depend on the vapor pressure of this compound. This method can yield very high-purity material and avoids the use of solvents.[4][5]
Data Presentation
Table 1: Suggested Eluent Systems for Column Chromatography (based on TLC analysis)
| Solvent System (v/v) | Polarity | Expected Rf Range (Target Compound) | Notes |
| 95:5 Hexane / Ethyl Acetate | Low | 0.1 - 0.2 | Good for initial separation of non-polar impurities. |
| 80:20 Hexane / Ethyl Acetate | Medium | 0.3 - 0.5 | A good starting point for eluting the desired product. |
| 90:10 Hexane / Dichloromethane | Low-Medium | 0.2 - 0.4 | Offers different selectivity compared to ethyl acetate. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Properties | Suitability |
| Ethanol | Polar protic | Good for moderately polar compounds. |
| Isopropanol | Polar protic | Similar to ethanol, may offer different solubility. |
| Toluene | Aromatic | Good for aromatic compounds, higher boiling point. |
| Toluene / Hexane | Mixed | Allows for fine-tuning of polarity and solubility. |
| Ethyl Acetate | Polar aprotic | Can be effective, but solubility might be high at RT. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will show clear separation between the desired product (Rf ≈ 0.3) and impurities.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent (e.g., hexane). Pour the slurry into a column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: Workflow for Column Chromatography Purification.
References
Technical Support Center: Optimizing Polymerization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction temperature and time for polymerization.
Frequently Asked questions (FAQs)
Q1: What are the most common issues encountered when optimizing polymerization temperature and time?
A1: The most common issues include failing to achieve the target molecular weight, broad polydispersity index (PDI), low monomer conversion or yield, and the formation of undesired side products or gelation.[1] Reaction kinetics, influenced by temperature and time, are critical to controlling these outcomes.[2]
Q2: How does reaction temperature generally affect the final polymer properties?
A2: Reaction temperature significantly impacts polymerization kinetics. Higher temperatures typically increase the reaction rate, which can lead to higher monomer conversion in a shorter time.[3] However, excessively high temperatures can also lead to side reactions, thermal degradation of the polymer, and broader PDI.[1][3] For some systems, such as controlled radical polymerizations, lower temperatures may be favored to achieve better control over the molecular weight and a narrower range of molecular weights.[3]
Q3: What is the typical effect of reaction time on polymerization?
A3: Initially, increasing the reaction time generally leads to higher monomer conversion and molecular weight.[4] However, after a certain point, the reaction may reach a plateau where further increases in time have a negligible effect on conversion and molecular weight.[4] Prolonged reaction times at elevated temperatures can also increase the likelihood of side reactions and polymer degradation.
Q4: My polymerization is resulting in a low molecular weight polymer. What are the likely causes?
A4: Low molecular weight is a common problem that can arise from several factors:
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Impurities: Impurities in the monomer or solvent can act as chain-terminating agents.[1][5]
-
Incorrect Stoichiometry: An improper ratio of monomer to initiator is a frequent cause, especially in living polymerizations.[5]
-
Suboptimal Temperature: If the temperature is too low, the reaction rate may be insufficient for high molecular weight polymer growth. Conversely, if the temperature is too high, it can cause thermal degradation and chain scission.[1]
-
Insufficient Reaction Time: The polymerization may not have been allowed to proceed long enough to achieve the target chain length.[1]
-
Inefficient Initiation: The initiator may be degraded or used at an incorrect concentration.[5]
Q5: The polydispersity index (PDI) of my polymer is too broad. How can I narrow it?
A5: A broad PDI indicates a wide distribution of polymer chain lengths. To achieve a narrower PDI:
-
Use a Controlled/Living Polymerization Technique: Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over chain growth.[6]
-
Ensure High Purity of Reagents: Impurities can lead to uncontrolled termination events, broadening the PDI.[5]
-
Optimize Initiator Concentration and Temperature: The rate of initiation should be fast relative to the rate of propagation to ensure all chains start growing at approximately the same time.[5]
-
Control Reaction Time: Over-extending the reaction time can sometimes lead to side reactions that broaden the PDI.
Troubleshooting Guides
Issue 1: Low Polymer Yield or Monomer Conversion
This guide provides a systematic approach to troubleshooting and resolving low polymer yield or monomer conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low polymer yield.
Troubleshooting Steps in Q&A Format:
-
Q: Could the reaction temperature be too low?
-
A: Low temperatures can lead to slow reaction kinetics and incomplete conversion. Consider incrementally increasing the temperature and monitoring the conversion rate. For example, in the synthesis of PLGA, increasing the temperature from 130°C to 180°C significantly reduced the time required to achieve high monomer conversion.[7]
-
-
Q: Was the reaction time long enough?
-
A: Polymerization reactions require sufficient time to reach high conversion. It is advisable to conduct a time-course study by taking aliquots at different time intervals to determine when the reaction plateaus.
-
-
Q: Is the initiator active and at the correct concentration?
-
A: Initiators can degrade over time. Using a fresh batch or titrating the initiator solution to determine its exact concentration can resolve this issue. The concentration of the initiator is crucial and should be optimized for the specific polymerization.
-
-
Q: Are the monomer and solvent of sufficient purity?
-
A: Impurities can inhibit the polymerization process. Ensure high purity of both monomer and solvent, for instance, by distillation or passing them through a column of activated alumina to remove inhibitors.
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Issue 2: High Polydispersity Index (PDI)
This section addresses the problem of obtaining a polymer with an undesirably broad molecular weight distribution.
Logical Diagram for PDI Troubleshooting:
Caption: Troubleshooting logic for high PDI.
Troubleshooting Steps in Q&A Format:
-
Q: Are you using a suitable polymerization method for controlling PDI?
-
A: For a narrow PDI, controlled or "living" polymerization techniques such as ATRP and RAFT are highly recommended as they minimize termination and chain transfer reactions.[8]
-
-
Q: Is your initiation process efficient?
-
A: A slow initiation compared to propagation will result in chains starting at different times, leading to a broader molecular weight distribution.[5] Consider using a more efficient initiator or adjusting the temperature to favor a rapid initiation step.
-
-
Q: Have you rigorously excluded all impurities?
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A: Impurities that can terminate growing polymer chains at different stages of the reaction are a major cause of broad PDI.[5] Ensure all reagents are of the highest purity and that the reaction is performed under an inert atmosphere.
-
-
Q: Could side reactions be occurring at the chosen temperature and time?
-
A: High temperatures and long reaction times can promote side reactions like chain transfer and thermal degradation, which can broaden the PDI.[1] Experiment with lowering the reaction temperature or reducing the overall reaction time.
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Data Presentation
Table 1: Effect of Reaction Temperature on PLGA Properties
| Reaction Temperature (°C) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| 145 | 68,000 | 1.8 | [2] |
| 160 | 55,000 | 2.1 | [2] |
| 175 | 42,000 | 2.5 | [2] |
Table 2: Influence of Reaction Time on PGA Molecular Weight
| Reaction Time (hours) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| 2 | 15,000 | 1.6 | [9] |
| 5 | 28,000 | 1.7 | [10] |
| 14 | 22,500 | - | [10] |
| 30 | >100,000 | 1.9 | [9] |
Table 3: Effect of Printing Temperature on PLA Tensile Strength
| Printing Temperature (°C) | Ultimate Tensile Strength (MPa) - Natural PLA | Ultimate Tensile Strength (MPa) - Black PLA | Reference |
| 200 | 48.5 | 52.4 | [11] |
| 210 | 50.1 | 50.2 | [11] |
| 220 | 49.8 | 48.1 | [11] |
| 230 | 45.2 | 45.7 | [11] |
| 240 | 42.3 | 43.2 | [11] |
Experimental Protocols
Protocol 1: Optimization of Reaction Temperature for Polymerization
Objective: To determine the optimal reaction temperature for achieving a target molecular weight and narrow PDI for a given polymerization reaction.
Materials:
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Monomer (e.g., lactide, styrene)
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Initiator (e.g., AIBN, Sn(Oct)₂)
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Solvent (if applicable)
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Reaction vessel (e.g., Schlenk flask)
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Magnetic stirrer and stir bar
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Heating mantle or oil bath with temperature controller
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Inert gas supply (e.g., nitrogen or argon)
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Syringes and needles
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Quenching agent (e.g., hydroquinone solution)
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Precipitation solvent (e.g., cold methanol)
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Filtration apparatus
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Vacuum oven
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere.
-
Purify the monomer and solvent according to standard procedures to remove inhibitors and impurities.
-
-
Reaction Setup:
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Set up a series of identical reaction vessels.
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To each vessel, add the purified monomer, solvent (if any), and a magnetic stir bar.
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Seal the vessels and purge with an inert gas for 15-20 minutes to remove oxygen.[12]
-
-
Temperature Screening:
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Set each reaction vessel to a different temperature (e.g., in 10°C increments around the expected optimal temperature).
-
Allow the solutions to equilibrate at the set temperatures.
-
-
Initiation:
-
Prepare a stock solution of the initiator.
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Inject the required amount of initiator solution into each reaction vessel to start the polymerization.
-
-
Polymerization and Sampling:
-
Allow the reactions to proceed for a fixed amount of time (e.g., 4 hours).
-
After the designated time, quench the reactions by adding a small amount of quenching agent.
-
-
Polymer Isolation:
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight (Mn, Mw) and PDI of each polymer sample using Gel Permeation Chromatography (GPC).
-
Calculate the monomer conversion for each reaction, for example, by gravimetry or NMR spectroscopy.
-
-
Analysis:
-
Plot the molecular weight, PDI, and conversion as a function of temperature to identify the optimal reaction temperature.
-
Protocol 2: Time-Course Study to Determine Optimal Reaction Time
Objective: To find the minimum reaction time required to achieve maximum monomer conversion and the desired molecular weight.
Materials:
-
Same as Protocol 1.
Procedure:
-
Preparation and Reaction Setup:
-
Follow steps 1 and 2 from Protocol 1, but use a single, larger reaction vessel.
-
-
Initiation:
-
Bring the reaction mixture to the optimal temperature determined from Protocol 1.
-
Inject the initiator to start the polymerization.
-
-
Time-Course Sampling:
-
At predetermined time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a small aliquot of the reaction mixture using a syringe under an inert atmosphere.
-
Immediately quench the polymerization in the aliquot by adding it to a vial containing a quenching agent.
-
-
Polymer Isolation and Characterization:
-
For each time point, precipitate, isolate, and dry the polymer as described in Protocol 1.
-
Analyze each sample by GPC to determine molecular weight and PDI, and determine the monomer conversion.
-
-
Analysis:
-
Plot monomer conversion, molecular weight, and PDI as a function of time.
-
The optimal reaction time is typically the point at which the conversion and molecular weight curves begin to plateau.
-
Experimental Workflow Diagram:
Caption: General experimental workflow for polymerization optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. complexgenerics.org [complexgenerics.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. azom.com [azom.com]
- 7. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iarjset.com [iarjset.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The Influence of the Printing Temperature and the Filament Color on the Dimensional Accuracy, Tensile Strength, and Friction Performance of FFF-Printed PLA Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides expert guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 3,4-Dibromothiophene-2,5-dicarboxaldehyde, a key building block in the synthesis of advanced materials and pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this substrate include Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings.[1][2][3] These methods are valued for their versatility in forming carbon-carbon bonds and their tolerance of various functional groups.[4][5]
Q2: Which bromine is expected to react first in a mono-coupling reaction?
A2: For this compound, the bromine at the 3-position is generally expected to be more reactive in the initial cross-coupling reaction.[6] This is attributed to the electronic activation by the adjacent electron-withdrawing aldehyde group at the 2-position.[3][6] However, regioselectivity can be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and coupling partner.[7]
Q3: What are the key factors to consider when selecting a catalyst system?
A3: The choice of catalyst system is critical for a successful reaction and should be based on the specific cross-coupling method. Key factors include:
-
Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and PdCl₂(PPh₃)₂.[2] Divalent palladium sources like Pd(OAc)₂ need to be reduced in situ to the active Pd(0) species.
-
Ligand: The ligand stabilizes the palladium center and influences its reactivity.[8] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can enhance catalytic activity, particularly for less reactive substrates.[7][8] The choice of ligand can also affect the selectivity between mono- and di-substitution.[8]
-
Base: The base is crucial for the catalytic cycle, particularly in Suzuki and Heck reactions.[9][10] Common bases include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and amines (Et₃N).[1][3] The strength and nature of the base can impact yield and side reactions.
-
Solvent: The solvent should be anhydrous and degassed to prevent catalyst deactivation and side reactions.[11] Common choices include toluene, dioxane, DMF, and THF.[2]
Q4: How can I control for mono- versus di-substitution?
A4: Achieving selective mono-substitution can be challenging. Here are some strategies:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner.[7]
-
Temperature: Lowering the reaction temperature can improve selectivity for the more reactive site.[7]
-
Ligand Choice: Bulky ligands can sterically hinder the second coupling event.[7][8]
-
Coordinating Additives: Small coordinating additives like DMSO or the use of coordinating solvents can sometimes suppress over-functionalization.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the use of a fresh, high-quality palladium source and ligand. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.[2] |
| Impurities in Reagents | Use anhydrous solvents and high-purity reagents. Water and other protic impurities can lead to side reactions and catalyst deactivation.[11] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.[11] |
| Inefficient Transmetalation | In Suzuki reactions, ensure the base is strong enough to activate the boronic acid. In Stille reactions, the choice of organostannane is important.[12][13] |
Issue 2: Significant Side Reactions (Dehalogenation and Homocoupling)
| Potential Cause | Troubleshooting Step |
| Dehalogenation (Hydrodehalogenation) | This is often caused by the formation of palladium-hydride species.[11] To minimize this: - Use anhydrous and degassed solvents.[11] - Choose a non-coordinating or weaker base. - Lower the reaction temperature.[11] |
| Homocoupling of Boronic Acids (Suzuki) | This can occur at higher temperatures or with excess oxygen. Ensure thorough degassing and consider lowering the reaction temperature. |
| Homocoupling of the Thiophene Substrate | This may indicate overly reactive catalytic species. Adjusting the ligand or lowering the catalyst loading might help. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for this compound.
Suzuki-Miyaura Coupling (Mono-arylation)
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).[6]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture with vigorous stirring at a predetermined temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.[1]
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.[6]
Stille Coupling (Di-substitution)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and, if necessary, a phosphine ligand.[2]
-
Degassing: Subject the flask to three cycles of evacuation and backfilling with an inert gas.[2]
-
Reagent Addition: Add the anhydrous and degassed solvent (e.g., toluene) via syringe, followed by the organostannane reagent (2.2-2.5 equivalents).[2]
-
Reaction: Heat the mixture to a temperature between 90-120 °C and stir vigorously, monitoring by TLC or GC-MS.[2]
-
Work-up and Purification: After cooling, dilute with an organic solvent. To remove tin byproducts, wash the organic solution with an aqueous solution of KF or perform a silica gel filtration.[7] Concentrate the organic phase and purify by column chromatography.
Sonogashira Coupling (Di-substitution)
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol) and the terminal alkyne (2.5 mmol) in an amine base solvent like triethylamine (10 mL).[1]
-
Degassing: Degas the solution by bubbling with argon for 15 minutes.[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol).[1]
-
Reaction: Stir the reaction mixture at an appropriate temperature (e.g., 60 °C) under an argon atmosphere for a specified time (e.g., 8 hours), monitoring the progress by TLC.[1]
-
Work-up and Purification: After completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by flash chromatography.[1]
Heck Coupling (Mono-vinylation)
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., PPh₃, 4 mol%).[3]
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF, 5 mL), followed by a base (e.g., triethylamine, 1.5 mmol). Stir for 10 minutes.[3]
-
Alkene Addition: Add the alkene (e.g., methyl acrylate, 1.2 mmol) via syringe.[3]
-
Reaction: Heat the mixture (e.g., to 100 °C) and stir for a set time (e.g., 12 hours), monitoring the progress by TLC or GC-MS.[3]
-
Work-up and Purification: After cooling, dilute with an organic solvent, filter to remove palladium residues, and concentrate the filtrate. Purify the crude product by column chromatography.
Data Presentation
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Dibromothiophenes
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4,5-Dibromothiophene-2-carboxaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 12 | Good | [14] |
| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Moderate to Good | [9] |
| 3,4-Dibromothiophene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 95% Ethanol | 80-85 | 12-24 | - | [1] |
Table 2: Catalyst Systems for Stille Coupling of 3,4-Dibromothiophene
| Coupling Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | DMF | 100 | 12 | 78 | [1] |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | DMF | 100 | 12 | 85 | [1] |
| Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ | DMF | 100 | 12 | 75 | [1] |
Table 3: Catalyst Systems for Sonogashira Coupling of 3,4-Dibromothiophene
| Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 60 | 8 | 85 (di-substituted) | [1] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 60 | 8 | 90 (di-substituted) | [1] |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 60 | 8 | 75 (di-substituted) | [1] |
Visualizations
Caption: A general workflow for catalyst selection and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
preventing decomposition of 3,4-Dibromothiophene-2,5-dicarboxaldehyde during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dibromothiophene-2,5-dicarboxaldehyde. The information is designed to help prevent decomposition of the compound during chemical reactions.
Troubleshooting Guide: Preventing Decomposition
Users may encounter decomposition of this compound during reactions, often indicated by discoloration of the reaction mixture, formation of insoluble materials, or low yields of the desired product. The primary sensitivities of this molecule are the aldehyde functional groups, which are prone to oxidation and other side reactions, and the halogenated thiophene core, which can be sensitive to certain reaction conditions.
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture turns dark or forms a precipitate | Oxidation of the aldehyde groups to carboxylic acids. | Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents. |
| Polymerization or self-condensation of the aldehyde. | Protect the aldehyde groups as acetals (e.g., using ethylene glycol) before subsequent reactions, especially in polymerization or metal-catalyzed couplings. | |
| Degradation of the thiophene ring. | Avoid strong oxidizing agents and highly acidic or basic conditions unless the reaction is known to be compatible. Keep reaction temperatures as low as possible. | |
| Low yield of the desired product | Catalyst poisoning by the aldehyde groups in metal-catalyzed reactions (e.g., Suzuki, Heck). | Protect the aldehyde groups prior to the reaction. Alternatively, use a higher catalyst loading or a more robust catalyst system. |
| Incomplete reaction due to steric hindrance or electronic effects. | Optimize reaction conditions such as temperature, reaction time, and solvent. Screen different catalysts and ligands. | |
| Decomposition during workup or purification. | Use mild workup procedures. Avoid prolonged exposure to acidic or basic aqueous solutions. For purification, column chromatography on silica gel is common; however, if the compound is sensitive to silica, consider using a different stationary phase like alumina. | |
| Formation of multiple unidentified side products | Competing side reactions of the aldehyde groups. | Protect the aldehyde groups. Carefully control the stoichiometry of reagents. |
| Reaction at one or both bromine atoms in cross-coupling reactions. | To achieve mono-substitution, use a slight excess (1.1-1.2 equivalents) of the coupling partner. Lowering the reaction temperature can also improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: It is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a freezer at -20°C is advisable.
Q2: My reaction is sensitive to aldehydes. How can I use this compound in my synthesis?
A2: The most effective strategy is to protect the aldehyde functional groups. A common and robust method is the formation of cyclic acetals by reacting the dicarboxaldehyde with ethylene glycol or 1,3-propanediol in the presence of an acid catalyst. These acetals are generally stable under various reaction conditions, including those for many cross-coupling reactions. The aldehyde can be deprotected later in the synthetic sequence using mild acidic conditions.
Q3: I am performing a Suzuki coupling with this compound and getting low yields. What could be the problem?
A3: Low yields in Suzuki couplings with this substrate can be due to a few factors. The aldehyde groups can potentially poison the palladium catalyst. To mitigate this, consider protecting the aldehydes as mentioned above. Additionally, the reactivity of the two bromine atoms can be different, and achieving selective coupling at one position or double coupling might require careful optimization of the catalyst, ligands, base, and reaction temperature.
Q4: What are the expected spectroscopic signatures of this compound to confirm its identity and purity?
A4: The key spectroscopic data for structural confirmation include:
-
¹H NMR: You would expect to see a singlet for the aldehyde protons (around 9.8-10.0 ppm) and no other signals in the aromatic region, as there are no protons on the thiophene ring.
-
¹³C NMR: Signals for the aldehyde carbons, and the carbons of the thiophene ring. The carbon atoms attached to bromine will have characteristic chemical shifts.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band around 1670-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak with a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks).
Q5: Can I perform condensation reactions like Knoevenagel or Wittig directly on the dicarboxaldehyde?
A5: Yes, these reactions are possible. However, controlling the stoichiometry is crucial to achieve either mono- or di-condensation. Side reactions or polymerization can occur, especially under harsh basic conditions. It is advisable to use mild bases and carefully control the reaction temperature. For Wittig reactions, salt-free conditions can sometimes provide better stereoselectivity and yields.
Experimental Protocols
The following are representative protocols for reactions involving related substituted thiophenes. These should be adapted and optimized for this compound.
Protocol 1: Acetal Protection of Aldehyde Groups (General Procedure)
This protocol describes the formation of a cyclic acetal, a common protecting group for aldehydes.
Materials:
-
This compound
-
Ethylene glycol (2.2 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 equivalent) in toluene.
-
Add ethylene glycol (2.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acetal-protected monomer by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of a Dibromothiophene (for synthesis of related mono-aldehyde)
This protocol is for the formylation of 3,4-dibromothiophene to produce 3,4-dibromothiophene-2-carbaldehyde and illustrates conditions for handling a similar core structure.
Materials:
-
3,4-Dibromothiophene (1.0 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃, 1.2 equivalents)
-
N,N-Dimethylformamide (DMF, 3.0 equivalents)
-
Saturated aqueous sodium acetate solution
Procedure:
-
In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dibromothiophene in anhydrous DCM and cool to 0°C.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF at 0°C with stirring. Allow the mixture to stir for 15-30 minutes.
-
Slowly add the freshly prepared Vilsmeier reagent to the solution of 3,4-dibromothiophene, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A general workflow for reactions involving this compound.
Caption: A logic diagram for troubleshooting decomposition issues.
troubleshooting low solubility of polymers derived from 3,4-Dibromothiophene-2,5-dicarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 3,4-Dibromothiophene-2,5-dicarboxaldehyde. The resources below address common challenges, with a focus on resolving low solubility issues.
Troubleshooting Guide: Low Polymer Solubility
Low solubility is a frequent obstacle when working with rigid, conjugated polymer backbones. The following table outlines potential causes and recommended solutions to enhance the solubility of polymers derived from this compound.
| Potential Cause | Description | Recommended Solutions & Troubleshooting Steps |
| High Molecular Weight | The polymerization reaction proceeded to a high degree, resulting in long, rigid polymer chains that are difficult to solvate. | 1. Control Polymerization Time: Reduce the reaction time to target a lower degree of polymerization. 2. Adjust Monomer/Catalyst Ratio: Increase the catalyst loading to generate more polymer chains of shorter length. 3. Introduce a Chain-Stopping Agent: Add a monofunctional monomer at the end of the polymerization to cap the chains. |
| Strong Intermolecular Forces | The planar structure of the polythiophene backbone promotes strong π-π stacking. Additionally, the polar aldehyde groups can lead to significant dipole-dipole interactions or even hydrogen bonding with trace amounts of water, causing aggregation. | 1. Systematic Solvent Screening: Test a wide range of solvents with varying polarities and Hansen solubility parameters (see Experimental Protocol 1). 2. Disrupt Stacking with Heat: Attempt to dissolve the polymer in a high-boiling point solvent (e.g., dichlorobenzene, NMP, DMSO) with heating. 3. Utilize Additives: Additives like lithium chloride (LiCl) can sometimes help disrupt aggregation in polar aprotic solvents. |
| Inherent Rigidity of the Polymer Backbone | Polymerization of a 3,4-disubstituted thiophene can lead to a highly rigid and planar polymer backbone that is inherently difficult to dissolve. Unsubstituted polythiophenes are known to be insoluble.[1] | 1. Copolymerization: Introduce a comonomer with flexible or bulky side chains (e.g., 3-hexylthiophene) into the polymerization reaction (see Experimental Protocol 2). This will disrupt the planarity and increase the entropy of dissolution. 2. Post-Polymerization Modification: Chemically modify the aldehyde groups on the polymer backbone to attach solubilizing side chains (see Experimental Protocol 3).[2][3][4] |
| Poor Solvent Choice | The selected solvent may not have the appropriate polarity or chemical affinity to overcome the intermolecular forces of the polymer. | 1. Consult Solubility Tables: Refer to solubility data for similar polythiophene systems for guidance (see Table 1). 2. Use Solvent Blends: Experiment with mixtures of a "good" solvent and a "poor" solvent to fine-tune the solubility parameter. |
| Cross-linking Side Reactions | The aldehyde functional groups are reactive and could potentially undergo side reactions during polymerization (e.g., aldol-type reactions at high temperatures or with certain catalysts), leading to an insoluble, cross-linked network. | 1. Protect the Aldehyde Group: Convert the aldehyde to a more stable functional group (e.g., an acetal) prior to polymerization, and then deprotect it after the polymer is formed. 2. Lower Reaction Temperature: If possible, conduct the polymerization at a lower temperature to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is my polymer derived from this compound completely insoluble in common solvents like chloroform and THF?
A1: Unsubstituted polythiophenes are generally insoluble due to their rigid backbones and strong intermolecular π-π stacking.[1] While your monomer has aldehyde groups, these may not be sufficient to impart solubility. The inherent rigidity from the 3,4-linkage, coupled with strong intermolecular forces, often leads to poor solubility. Furthermore, high molecular weight and potential cross-linking side reactions involving the aldehyde groups can exacerbate this issue.[5][6]
Q2: What types of solvents should I prioritize for solubility testing?
A2: You should test a range of solvents to cover different polarities. Start with common solvents for polythiophenes like chloroform, tetrahydrofuran (THF), chlorobenzene, and dichlorobenzene.[7] If these fail, move to more polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), especially with heating. The principle of "like dissolves like" suggests that solvents capable of interacting with the polar aldehyde groups and the aromatic backbone are more likely to be effective.
Q3: How can I improve the solubility of my polymer without completely changing the monomer?
A3: There are two primary strategies. The first is copolymerization , where you introduce a second monomer that contains long, flexible alkyl or alkoxy side chains.[1][7] These side chains act like "solvent-philic" hairs that push the polymer backbones apart, disrupting aggregation and improving solubility. The second strategy is post-polymerization modification , where you use the reactive aldehyde handles on your existing polymer to attach solubilizing groups.[2][4]
Q4: Can the choice of polymerization method affect the final polymer's solubility?
A4: Yes. Different polymerization methods (e.g., Stille, Suzuki, Grignard Metathesis) can lead to polymers with different average molecular weights and polydispersity, which in turn affect solubility. For instance, methods that provide better control over molecular weight can be used to target shorter, more soluble polymer chains.
Q5: My polymer is still insoluble after trying various solvents. How can I characterize it?
A5: Characterizing insoluble polymers is challenging but possible. Solid-state techniques are required. You can use Fourier-Transform Infrared Spectroscopy (FTIR) and solid-state NMR to confirm the chemical structure. Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For morphology, Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) can provide information on the polymer's solid-state packing and crystallinity.[8][9]
Quantitative Data Summary
Table 1: Solubility of Selected Polythiophene Derivatives in Common Organic Solvents
| Polymer Derivative | Solubilizing Group | Good Solvents | Poor/Marginal Solvents | Reference |
| Poly(3-hexylthiophene) (P3HT) | Hexyl chain | Chloroform, Dichlorobenzene, THF, Toluene, Xylene | Acetone, Methanol, Hexanes | [1] |
| Poly[2-(3-thienyl)ethanol n-butoxycarbonylmethylurethane] | Urethane side chain | Chloroform, DMSO, NMP, Trifluoroacetic acid | - | [9] |
| Polythiophene with Alkylsulfonic Acid Ester | Alkylsulfonate ester | Chloroform, THF, DMSO | Water, Methanol | [10] |
| Poly(3,4-propylenedioxythiophene) with grafted alkyl chains | Post-polymerization grafted alkyls | Soluble (specific solvent not detailed) | Insoluble before modification | [2][4] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Polymer Solubility
Objective: To systematically determine the solubility of a polymer in a range of organic solvents at room temperature and with heating.
Materials:
-
Polymer sample (approx. 10-20 mg)
-
Selection of solvents (e.g., Hexane, Toluene, Chloroform, THF, Dichloromethane, Ethyl Acetate, Acetone, DMF, DMSO, NMP, 1,2-Dichlorobenzene)
-
Small vials (2 mL) with screw caps
-
Vortex mixer
-
Hot plate with stirring capabilities
-
Micro-spatula
Procedure:
-
Preparation: Weigh approximately 1 mg of the polymer into each labeled vial.
-
Solvent Addition: Add 1 mL of a chosen solvent to each vial.
-
Room Temperature Test: a. Cap the vials securely and vortex each sample for 2 minutes. b. Allow the samples to sit for at least 24 hours at room temperature. c. Visually inspect for dissolution. A completely clear solution with no visible particles indicates good solubility. Swelling of the polymer or a colored supernatant with solid remaining indicates partial solubility or insolubility.
-
Heating Test (for samples that did not dissolve at room temperature): a. Place the vials on a stirrer hotplate. b. Heat the samples to a temperature appropriate for the solvent's boiling point (e.g., 60-80°C for THF/Chloroform, >100°C for DMF/DMSO) with stirring for 1-2 hours. c. Turn off the heat and allow the samples to cool to room temperature. d. Visually inspect for dissolution or precipitation upon cooling.
-
Record Observations: Create a table to systematically record the solubility (insoluble, partially soluble, soluble) for each solvent at both room temperature and after heating.
Protocol 2: Synthesis of a Soluble Copolymer via Co-polymerization
Objective: To synthesize a soluble polymer by copolymerizing this compound with a solubility-enhancing comonomer, 2,5-dibromo-3-hexylthiophene. This protocol is based on a general Suzuki polycondensation.
Materials:
-
This compound
-
2,5-Dibromo-3-hexylthiophene
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene and DMF
-
Schlenk flask and standard Schlenk line equipment
-
Methanol
Procedure:
-
Monomer Preparation: In a glovebox, add this compound and 2,5-Dibromo-3-hexylthiophene (e.g., in a 1:1 molar ratio) to a Schlenk flask. Add bis(pinacolato)diboron (1.05 equivalents relative to total brominated monomers).
-
Catalyst and Base Addition: Add Pd(dppf)Cl₂ (2-3 mol%) and finely ground K₂CO₃ (3 equivalents).
-
Solvent Addition: Add a degassed mixture of Toluene and DMF (e.g., 4:1 v/v) to the flask.
-
Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., Argon) to 90°C and stir vigorously for 24-48 hours.
-
Work-up: a. Cool the reaction to room temperature and pour it into a large volume of stirring methanol to precipitate the polymer. b. Filter the crude polymer. c. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. d. Extract the final copolymer with a good solvent like chloroform.
-
Isolation: Precipitate the purified polymer from the chloroform solution into methanol, filter, and dry under vacuum.
-
Characterization: Test the solubility of the resulting copolymer using Protocol 1.
Protocol 3: Post-Polymerization Modification to Enhance Solubility
Objective: To improve the solubility of an existing insoluble polymer by converting the aldehyde groups into more solubilizing ester groups via a Wittig reaction followed by esterification.
Materials:
-
Insoluble aldehyde-functionalized polymer
-
(Carbethoxymethylene)triphenylphosphorane (Wittig reagent)
-
Anhydrous THF
-
Schlenk flask
-
Methanol
Procedure:
-
Polymer Suspension: Under an inert atmosphere, suspend the insoluble polymer in anhydrous THF in a Schlenk flask.
-
Wittig Reaction: Add an excess of (Carbethoxymethylene)triphenylphosphorane (e.g., 2-3 equivalents per aldehyde group) to the suspension.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50°C) for 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing via IR spectroscopy for the disappearance of the aldehyde C=O stretch and the appearance of an ester C=O stretch.
-
Isolation and Purification: a. Pour the reaction mixture into methanol to precipitate the modified polymer. b. Filter the polymer and wash thoroughly with fresh THF and methanol to remove the triphenylphosphine oxide byproduct and unreacted Wittig reagent. c. Dry the modified polymer under vacuum.
-
Solubility Test: Assess the solubility of the ester-functionalized polymer using Protocol 1. The ethyl ester groups should significantly improve solubility in common organic solvents like THF and chloroform.
Visualizations
Caption: Troubleshooting workflow for low polymer solubility.
Caption: Improving solubility via copolymerization.
References
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB02033B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. d-nb.info [d-nb.info]
- 9. Amorphous conjugated polymer networks as an emerging class of polymer nanostructures - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00276H [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scale-up Synthesis of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with guidance on the common challenges and troubleshooting strategies encountered during the scale-up synthesis of 3,4-Dibromothiophene-2,5-dicarboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of 3,4-dibromothiophene using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
Q2: What are the main challenges in synthesizing the di-aldehyde product?
A2: The primary challenge is controlling the extent of formylation. The reaction can yield a mixture of the starting material, the mono-formylated product (3,4-Dibromothiophene-2-carboxaldehyde), and the desired di-formylated product.[2] Separating these compounds can be difficult due to their similar physical properties.
Q3: How can I favor the formation of the di-aldehyde over the mono-aldehyde?
A3: To favor the formation of this compound, it is generally recommended to use an excess of the Vilsmeier reagent and potentially longer reaction times or higher temperatures.[2] Careful monitoring of the reaction progress by techniques like TLC or GC is crucial to determine the optimal reaction endpoint.
Q4: What are the recommended purification methods for scale-up?
A4: While column chromatography is effective for small-scale purification, it is often not practical for larger quantities.[2] Recrystallization is a more viable option for scale-up.[3] The choice of solvent is critical and should be determined through solubility studies.[3] A solvent system where the desired di-aldehyde has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
Q5: What are the common impurities or side products?
A5: The most common impurity is the mono-formylated 3,4-Dibromothiophene-2-carboxaldehyde.[2] Incomplete reaction may also leave unreacted 3,4-dibromothiophene. Other side reactions are generally minimal under typical Vilsmeier-Haack conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of the desired di-aldehyde product | - Insufficient amount of Vilsmeier reagent.- Reaction time is too short or temperature is too low.- Incomplete reaction. | - Increase the molar equivalents of POCl₃ and DMF.- Extend the reaction time and/or cautiously increase the reaction temperature.[2]- Monitor the reaction progress using TLC or GC to ensure the consumption of the mono-aldehyde intermediate. |
| Difficult separation of mono- and di-aldehyde | - Similar polarities of the two compounds. | - Optimize the recrystallization solvent system. Consider using a multi-solvent system to improve separation.[3]- For challenging separations, preparative chromatography on a larger scale might be necessary, although less ideal for bulk production. |
| Product "oils out" during recrystallization | - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated. | - Choose a lower-boiling point solvent or a solvent mixture.[3]- Ensure the initial dissolution is performed at the lowest possible temperature that achieves complete solubilization.- Try seeding the solution with a small crystal of the pure product to induce crystallization.[3] |
| Inconsistent reaction outcomes on a larger scale | - Poor heat transfer and mixing in larger reactors.- Localized "hot spots" leading to side reactions. | - Ensure efficient and vigorous stirring throughout the reaction.- Use a jacketed reactor for better temperature control.- Consider a slower, controlled addition of the Vilsmeier reagent to the thiophene solution to manage the exotherm. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
3,4-Dibromothiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask (or jacketed reactor for larger scale)
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating/cooling system
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked flask under an inert atmosphere, add anhydrous DMF (at least 2.5 equivalents relative to 3,4-dibromothiophene). Cool the DMF to 0 °C in an ice bath. Slowly add POCl₃ (at least 2.2 equivalents) dropwise to the stirred DMF, maintaining the temperature at 0 °C. Allow the mixture to stir at this temperature for 30-60 minutes for the Vilsmeier reagent to form.
-
Reaction with 3,4-Dibromothiophene: To the freshly prepared Vilsmeier reagent, add a solution of 3,4-dibromothiophene (1 equivalent) in anhydrous DCM dropwise, while maintaining the reaction temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 40-60 °C. The optimal temperature and time should be determined by monitoring the reaction progress by TLC or GC, aiming for the disappearance of the mono-formylated intermediate.
-
Workup: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. This should be done with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, toluene, or a mixture such as toluene/hexane).[3]
Data Presentation
Table 1: Reactant Stoichiometry for Di-formylation
| Reactant | Molar Equivalents (relative to 3,4-dibromothiophene) | Purpose |
| 3,4-Dibromothiophene | 1 | Starting material |
| Phosphorus oxychloride (POCl₃) | > 2.2 | To form the Vilsmeier reagent for di-formylation |
| N,N-Dimethylformamide (DMF) | > 2.5 | To form the Vilsmeier reagent and act as a solvent |
Note: The optimal stoichiometry may vary and should be determined experimentally for each specific scale.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yields of the di-aldehyde product.
References
Technical Support Center: Characterization of 3,4-Dibromothiophene-2,5-dicarboxaldehyde Polymers
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with polymers derived from 3,4-dibromothiophene-2,5-dicarboxaldehyde. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the characterization of these functionalized polythiophenes.
Important Preliminary Note: Direct polymerization of this compound is often unsuccessful due to the high reactivity of the aldehyde groups, which can interfere with polymerization catalysts and cause undesirable side reactions.[1][2][3] The most common and effective approach involves a protecting group strategy . This workflow, illustrated below, is central to the synthesis and subsequent characterization of the target polymer. The troubleshooting guides provided are structured around this multi-step process.
Experimental and Troubleshooting Workflow
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the characterization of your polymers at different stages of the synthesis process.
Section 1: Characterization of the Protected Polymer
After polymerization (Step C in the workflow), the polymer still contains the protected aldehyde groups (e.g., acetals). Characterization at this stage is crucial to confirm successful polymerization before proceeding to deprotection.
Possible Causes & Solutions:
-
Incomplete Monomer Protection: Residual unprotected aldehyde groups on your monomer can poison the polymerization catalyst.[2]
-
Solution: Before polymerization, confirm complete protection of the monomer using ¹H NMR. The characteristic aldehyde proton signal (around 9.8-10.0 ppm) should be completely absent.[2]
-
-
Suboptimal Polymerization Conditions: Incorrect temperature, reaction time, or catalyst loading can lead to premature termination of chain growth.
-
Solution: Optimize reaction conditions. Monitor the polymerization progress by taking aliquots at different time points and analyzing them by GPC to track the increase in molecular weight.[2]
-
-
Monomer Impurities: Impurities in the protected monomer can inhibit the catalyst.
-
Solution: Ensure the acetal-protected monomer is purified, for example, by column chromatography, before use.[2]
-
-
Poor Polymer Solubility: The protected polymer may have limited solubility in the GPC eluent, leading to aggregation and inaccurate molecular weight determination.
-
Solution: Screen different solvents. For polythiophenes, high-temperature GPC with eluents like 1,2,4-trichlorobenzene may be necessary.[1] Ensure the sample is fully dissolved before injection, which may require gentle heating.
-
Possible Causes & Solutions:
-
Polymer Aggregation (π-stacking): Conjugated polymers like polythiophenes are prone to aggregation in solution, even in good solvents. This restricts molecular motion and leads to peak broadening.[4]
-
Solution: Try acquiring the spectrum at an elevated temperature to disrupt aggregation. Using a different deuterated solvent may also help. The presence of broad signals in the aromatic region can be a diagnostic tool for π-stacking.[4]
-
-
High Molecular Weight/Concentration: Very large polymer chains tumble slowly in solution, which can contribute to broader lines. High sample concentration exacerbates this and can increase viscosity.
-
Solution: Use a lower sample concentration. While this may require a longer acquisition time, it often yields sharper signals.
-
-
Paramagnetic Impurities: Trace amounts of residual metal catalyst (e.g., Palladium or Nickel) can cause significant peak broadening.
-
Solution: Ensure the polymer has been thoroughly purified. Purification methods like Soxhlet extraction are effective at removing catalyst residues.[2]
-
Section 2: Monitoring the Deprotection Step
The conversion of the protected polymer to the final aldehyde-functionalized polymer (Step D in the workflow) must be carefully monitored to ensure complete reaction without damaging the polymer backbone.
Primary Method: ¹H NMR Spectroscopy
-
Procedure: Dissolve a small aliquot of the polymer from the deprotection reaction in a suitable deuterated solvent.
-
What to Look For:
-
Reappearance of the Aldehyde Proton: A sharp singlet should appear in the 9.8-10.0 ppm region.
-
Disappearance of Acetal Protons: The signals corresponding to the protecting group (e.g., for an ethylene glycol acetal, these are typically around 3.9-4.2 ppm) should completely disappear.
-
Troubleshooting: If you see residual acetal signals, the deprotection reaction is incomplete. Extend the reaction time or use slightly stronger acidic conditions, but be cautious of polymer degradation.[2]
-
Secondary Method: FT-IR Spectroscopy
-
Procedure: Analyze a dried sample of the polymer.
-
What to Look For:
-
Appearance of a Carbonyl (C=O) Stretch: A new, strong absorption band should appear in the range of 1685-1710 cm⁻¹ for the α,β-unsaturated aldehyde.
-
Appearance of an Aldehydic C-H Stretch: A characteristic, moderate peak should appear around 2720 cm⁻¹.
-
Disappearance of C-O Stretches: The strong C-O stretching bands of the acetal group (typically in the 1050-1150 cm⁻¹ region) should diminish or disappear.
-
Section 3: Characterization of the Final Aldehyde-Functionalized Polymer
Characterizing the final product (Step E) can be challenging due to the reactive nature of the aldehyde groups.
Possible Causes & Solutions:
-
Cross-linking Reactions: The newly exposed aldehyde groups are reactive and can undergo intermolecular reactions (e.g., aldol-type condensations or reactions with trace impurities), leading to cross-linking and insolubility. This is a known challenge with aldehyde-functionalized polymers.[1][3]
-
Solution:
-
Minimize the time the polymer is stored in solution or as a solid before analysis.
-
Ensure all solvents are rigorously purified and dried to remove nucleophilic impurities (like amines or water) that could react with the aldehydes.
-
If solution-state characterization is impossible, consider solid-state techniques like solid-state NMR or Thermal Analysis (TGA/DSC) to confirm structural features and thermal stability.
-
-
Possible Causes & Solutions:
-
Degradation during Deprotection: The acidic conditions used to remove the protecting group may have partially degraded the polythiophene backbone.
-
Solution: Use the mildest possible acidic conditions for deprotection and carefully monitor the reaction to avoid prolonged exposure.
-
-
Thermal Instability of Aldehyde Groups: The aldehyde functionalities can initiate thermal degradation pathways at lower temperatures compared to simple alkyl or alkoxy side chains on polythiophenes.
-
Solution: This may be an intrinsic property of the polymer. Compare your results with data from analogous functionalized polythiophenes. Ensure the TGA is run under an inert atmosphere (e.g., Nitrogen) to prevent oxidative degradation.[5]
-
Quantitative Data Summary
Specific characterization data for polymers of this compound are scarce in the literature. The following table provides representative data for other functionalized polythiophenes to serve as a general guide.
| Property | Poly(3-hexylthiophene) (P3HT) | Polythiophenes with Polar Side Chains | Expected Range for Aldehyde-Functionalized Polythiophene | Reference |
| Molecular Weight (Mn) | 15 - 70 kDa | 20 - 30 kg/mol | Highly dependent on synthesis; likely in the 10-50 kDa range | [4][6] |
| Polydispersity Index (PDI) | 1.1 - 2.5 | 1.1 - 1.4 | 1.2 - 2.5 | [4][6] |
| Decomposition Temp. (Td) | ~400 °C | > 380 °C | Potentially lower due to aldehyde groups (e.g., 300-380 °C) | [7][8] |
| Glass Transition Temp. (Tg) | Often not clearly observed | Can be influenced by side-chain flexibility | Dependent on backbone rigidity and potential for H-bonding | [5] |
| ¹H NMR Aldehyde Proton (δ) | N/A | N/A | ~9.8 - 10.0 ppm | [2] |
| FT-IR C=O Stretch (cm⁻¹) | N/A | N/A | ~1685 - 1710 cm⁻¹ | General IR Tables |
| FT-IR Aldehydic C-H (cm⁻¹) | N/A | N/A | ~2720 cm⁻¹ | General IR Tables |
Detailed Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈). Solubility can be an issue, so testing may be required.
-
Gently agitate the sample until it is fully dissolved. Gentle heating may be necessary, but avoid high temperatures for the final aldehyde-functionalized polymer.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. For polymers, a higher number of scans (e.g., 64 or 128) may be needed to achieve a good signal-to-noise ratio.
-
If peaks are broad, consider acquiring the spectrum at an elevated temperature (e.g., 50 °C).
-
Protocol 2: Gel Permeation Chromatography (GPC/SEC)
-
System Setup (Example for Polythiophenes):
-
Columns: PLgel MIXED-D columns are often suitable.[1]
-
Mobile Phase/Eluent: Tetrahydrofuran (THF) is common, but for less soluble polymers, 1,2,4-trichlorobenzene (TCB) at elevated temperatures (e.g., 120-150 °C) may be required.[1]
-
Detector: A differential refractive index (RI) detector is standard.
-
Calibration: Use polystyrene standards. Note that this provides a relative molecular weight; for absolute values, a multi-angle light scattering (MALS) detector would be needed.
-
-
Sample Preparation:
-
Prepare a dilute solution of the polymer (0.5 - 2.0 mg/mL) in the mobile phase.[1]
-
Ensure the polymer is completely dissolved. Allow it to dissolve overnight with gentle stirring if necessary. Avoid sonication, which can cause chain scission.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before injection to remove any particulate matter.
-
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Place a small amount of the solid polymer powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
This is the simplest method and requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background.
-
Protocol 4: Thermal Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into a TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A standard rate is 10 °C/min.
-
Temperature Range: Typically from room temperature to 600-800 °C.
-
-
Data Analysis: Determine the onset of decomposition and the temperature of 5% mass loss (Td).
-
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Seal 2-10 mg of the dry polymer in an aluminum DSC pan. Use an empty, sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a constant flow rate.
-
Method: Typically involves a heat-cool-heat cycle to erase the polymer's prior thermal history. For example:
-
Heat from room temperature to 200 °C at 10 °C/min.
-
Cool to -50 °C at 10 °C/min.
-
Heat from -50 °C to 250 °C at 10 °C/min.
-
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
strategies to control the molecular weight of polymers from 3,4-Dibromothiophene-2,5-dicarboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 3,4-Dibromothiophene-2,5-dicarboxaldehyde. The aim is to facilitate the control of polymer molecular weight and achieve desired material properties.
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound and offers potential solutions.
Issue 1: Low or No Polymer Yield
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivation/Poisoning | The lone pair of electrons on the oxygen atoms of the aldehyde groups can coordinate to the metal center of the catalyst (e.g., Palladium or Nickel), inhibiting its activity. Consider using a protection group strategy for the aldehyde functionalities. |
| Impurities in Monomer or Reagents | Ensure the this compound monomer is of high purity. Purify solvents and other reagents to remove any potential inhibitors. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and catalyst loading. For cross-coupling reactions, ensure the chosen solvent system facilitates the dissolution of all components. |
| Inefficient Catalyst System | The choice of catalyst and ligands is crucial. For Suzuki polycondensation, different palladium sources and phosphine ligands can significantly impact the reaction outcome. For Stille polycondensation, the purity of the organotin reagent is critical. |
Issue 2: Poor Control Over Molecular Weight (Low Mn or Broad PDI)
| Potential Cause | Troubleshooting Step |
| Imbalanced Monomer Stoichiometry | In step-growth polymerizations like Suzuki and Stille, a precise 1:1 stoichiometry between the dibromo-monomer and the co-monomer (e.g., a diboronic ester or distannane) is critical for achieving high molecular weight. Carefully measure and dispense all reagents. |
| Premature Precipitation of Polymer | As the polymer chains grow, they may precipitate from the reaction mixture, halting further chain growth. Use a solvent system that maintains the solubility of the growing polymer chains at the reaction temperature. |
| Side Reactions | The aldehyde groups can undergo side reactions under certain polymerization conditions, leading to chain termination or cross-linking. A protecting group strategy is highly recommended to mitigate these effects. |
| Ineffective Catalyst Transfer (for chain-growth polymerizations) | In methods like Grignard Metathesis (GRIM) polymerization, inefficient transfer of the catalyst along the growing chain can lead to a broad molecular weight distribution. Ensure anhydrous and oxygen-free conditions to maintain catalyst activity. |
Issue 3: Incomplete Deprotection of Aldehyde Groups (if using a protection strategy)
| Potential Cause | Troubleshooting Step |
| Harsh Deprotection Conditions | Aggressive deprotection conditions (e.g., strong acids) can lead to degradation of the polymer backbone. |
| Incomplete Reaction | Monitor the deprotection reaction using techniques like FT-IR or NMR spectroscopy to ensure the complete removal of the protecting groups. |
| Steric Hindrance | The polymer's conformation in solution might sterically hinder access to the protecting groups. Swelling the polymer in an appropriate solvent before deprotection may improve accessibility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling the molecular weight of polymers from this compound?
A1: The two main strategies are:
-
Direct Polymerization: This involves the direct use of the this compound monomer in a polycondensation reaction such as Suzuki or Stille coupling. Control over molecular weight is primarily achieved by carefully managing the stoichiometry of the comonomers, the catalyst concentration, and the reaction time.
-
Protecting Group Strategy: To prevent side reactions and catalyst inhibition by the reactive aldehyde groups, a protecting group (e.g., an acetal) can be introduced prior to polymerization. After polymerization to the desired molecular weight, the protecting groups are removed to yield the aldehyde-functionalized polymer.
Q2: Which polymerization method is best suited for this monomer?
A2: The choice of polymerization method depends on the desired polymer properties.
-
Suzuki and Stille Polycondensation: These are versatile methods that offer good control over the polymer structure and are tolerant to a range of functional groups (when protected). They are suitable for achieving high molecular weight polymers.
-
Direct (Hetero)arylation Polymerization (DHAP): This is a more atom-economical method as it avoids the pre-functionalization of one of the comonomers. However, optimization is often required to control regioselectivity and prevent side reactions.
-
Grignard Metathesis (GRIM) Polymerization: While effective for producing regioregular polythiophenes, the Grignard reagents used in this method can react with the aldehyde groups. Therefore, a protecting group strategy is mandatory if considering this route.
Q3: How do the aldehyde functional groups affect the polymerization process?
A3: The aldehyde groups are electron-withdrawing and can influence the reactivity of the thiophene ring. More importantly, the lone pair of electrons on the aldehyde's oxygen can coordinate to and deactivate the metal catalyst (e.g., palladium or nickel complexes), leading to low yields or failed reactions. They can also participate in undesirable side reactions under certain conditions.
Q4: What are suitable protecting groups for the aldehyde functionality?
A4: Cyclic acetals, formed by reacting the aldehyde with diols like ethylene glycol or 1,3-propanediol in the presence of an acid catalyst, are a common and effective choice. They are generally stable under the conditions of Suzuki, Stille, and GRIM polymerizations and can be removed under mild acidic conditions after polymerization.
Q5: How can I monitor the progress of the polymerization and determine the molecular weight?
A5: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). These techniques separate the polymer chains based on their hydrodynamic volume, allowing for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Data Presentation
Table 1: Representative Molecular Weight Data for Polythiophenes via Suzuki Polycondensation
| Monomer System | Catalyst (mol%) | Base | Solvent | Time (h) | Mn (kDa) | PDI |
| Dibromo-EDOT + EDOT-bis(boronic ester) | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 48 | 15.2 | 1.8 |
| Dibromo-P3HT + P3HT-bis(boronic ester) | Pd₂(dba)₃/P(o-tol)₃ (1/4) | K₃PO₄ | THF/H₂O | 24 | 25.6 | 2.1 |
| Dibromo-fluorene + Thiophene-bis(boronic acid) | Pd(OAc)₂/SPhos (2/4) | K₂CO₃ | Dioxane/H₂O | 36 | 42.1 | 2.5 |
EDOT: 3,4-ethylenedioxythiophene; P3HT: Poly(3-hexylthiophene). Data is illustrative and sourced from analogous systems.
Table 2: Representative Molecular Weight Data for Polythiophenes via Stille Polycondensation
| Monomer System | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Mn (kDa) | PDI |
| Dibromo-EDOT + Distannyl-EDOT | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | Toluene | 110 | 18.9 | 1.9 |
| Dibromo-P3HT + Distannyl-P3HT | Pd(PPh₃)₄ (2) | - | DMF | 90 | 33.4 | 1.7 |
| Dibromo-benzothiadiazole + Distannyl-thiophene | PdCl₂(dppf) (3) | - | Chlorobenzene | 120 | 55.8 | 2.3 |
Data is illustrative and sourced from analogous systems.
Experimental Protocols
Protocol 1: Suzuki Polycondensation (with Aldehyde Protection)
This protocol outlines a general procedure for the Suzuki polycondensation of a protected this compound monomer with a thiophene-2,5-diboronic acid pinacol ester.
Step 1: Protection of the Aldehyde Groups
-
Dissolve this compound (1 eq.) in anhydrous toluene.
-
Add ethylene glycol (2.5 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or ¹H NMR until the aldehyde signals disappear.
-
After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting acetal-protected monomer by column chromatography.
Step 2: Polymerization
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected dibromo-monomer (1 eq.), thiophene-2,5-diboronic acid pinacol ester (1 eq.), and a base such as potassium carbonate (4 eq.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with vigorous stirring at 80-100 °C for 24-72 hours.
-
Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water and methanol to remove inorganic salts and low molecular weight oligomers.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to isolate the desired polymer fraction.
-
Dry the polymer under vacuum.
Step 3: Deprotection
-
Dissolve the protected polymer in a suitable solvent like THF.
-
Add a dilute aqueous solution of hydrochloric acid (e.g., 2 M).
-
Stir the mixture at room temperature or slightly elevated temperature, monitoring the reaction by FT-IR for the reappearance of the aldehyde carbonyl stretch.
-
Once deprotection is complete, precipitate the polymer in methanol, filter, and wash thoroughly with water and methanol.
-
Dry the final aldehyde-functionalized polymer under vacuum.
Visualizations
Caption: Workflow for Suzuki polycondensation using a protection group strategy.
Validation & Comparative
A Comparative Guide to Dibromothiophene Dicarboxaldehydes for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3,4-Dibromothiophene-2,5-dicarboxaldehyde and 2,5-dibromothiophene-3,4-dicarboxaldehyde
In the landscape of advanced materials and pharmaceutical development, the precise architecture of molecular building blocks is paramount. Dibromothiophene dicarboxaldehydes are versatile scaffolds, offering a unique combination of a π-rich thiophene core, reactive aldehyde functionalities, and strategically positioned bromine atoms for further functionalization. This guide provides a detailed comparison of two key isomers: this compound and the less-documented 2,5-dibromothiophene-3,4-dicarboxaldehyde. This objective analysis, supported by experimental data and plausible synthetic routes, aims to inform researchers in selecting the optimal isomer for their specific applications in polymer chemistry, organic electronics, and medicinal chemistry.
Physicochemical and Structural Properties: A Head-to-Head Comparison
| Property | This compound | 2,5-dibromothiophene-3,4-dicarboxaldehyde (Inferred) |
| CAS Number | 25373-20-0 | Not available |
| Molecular Formula | C₆H₂Br₂O₂S | C₆H₂Br₂O₂S |
| Molecular Weight | 297.95 g/mol | 297.95 g/mol |
| Appearance | Solid | Expected to be a solid |
| Symmetry | C₂ᵥ | C₂ᵥ |
| Reactivity of Aldehydes | Aldehydes at the α-positions (2,5) are sterically accessible and electronically activated by the thiophene ring. | Aldehydes at the β-positions (3,4) are more sterically hindered by the adjacent bromine atoms at the α-positions. |
| Reactivity of Bromines | Bromines at the β-positions (3,4) are available for cross-coupling reactions, though their reactivity can be influenced by the adjacent aldehyde groups. | Bromines at the α-positions (2,5) are highly activated and readily participate in cross-coupling reactions (e.g., Stille, Suzuki), a hallmark of 2,5-dihalothiophenes.[1] |
| Potential Applications | Building block for conjugated polymers where polymerization occurs through reactions of the aldehyde groups, leading to a polymer backbone with pendant bromine atoms for further modification. Also used in the synthesis of organic semiconductors. | Monomer for conjugated polymers via cross-coupling reactions at the bromine positions, leading to a polymer backbone incorporating the thiophene-3,4-dicarboxaldehyde unit. The aldehyde groups can be used for post-polymerization modification. |
Experimental Protocols: Synthesis of the Isomers
The synthetic accessibility of these isomers is a critical factor for their practical application. While this compound is commercially available, a plausible and efficient synthesis for its 2,5-dibromo counterpart is proposed based on established thiophene chemistry.
Synthesis of this compound
This isomer is typically synthesized via a Vilsmeier-Haack type reaction on a suitable precursor. The formylation occurs at the activated 2 and 5 positions of the thiophene ring.
Proposed Synthesis of 2,5-dibromothiophene-3,4-dicarboxaldehyde
A feasible synthetic route to 2,5-dibromothiophene-3,4-dicarboxaldehyde commences with the commercially available 2,5-dibromo-3,4-dimethylthiophene. The synthesis proceeds in two main steps:
Step 1: Radical Bromination of 2,5-dibromo-3,4-dimethylthiophene
The methyl groups are converted to bromomethyl groups via a free-radical bromination.
-
Materials: 2,5-dibromo-3,4-dimethylthiophene, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), and carbon tetrachloride (CCl₄).
-
Procedure: A solution of 2,5-dibromo-3,4-dimethylthiophene in CCl₄ is treated with NBS and a catalytic amount of BPO. The mixture is refluxed under irradiation with a UV lamp to initiate the radical reaction. The reaction progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield 2,5-dibromo-3,4-bis(bromomethyl)thiophene.[2]
Step 2: Sommelet Reaction to form 2,5-dibromothiophene-3,4-dicarboxaldehyde
The bis(bromomethyl) intermediate is then converted to the dicarboxaldehyde using the Sommelet reaction.
-
Materials: 2,5-dibromo-3,4-bis(bromomethyl)thiophene, hexamethylenetetramine (urotropine), chloroform, and water.
-
Procedure: The bis(bromomethyl)thiophene is dissolved in chloroform and reacted with hexamethylenetetramine to form a quaternary ammonium salt. This salt is then hydrolyzed with water under acidic conditions to yield the desired 2,5-dibromothiophene-3,4-dicarboxaldehyde.[2] The product can be purified by column chromatography.
Reactivity and Application in Polymer Synthesis: A Comparative Workflow
The distinct placement of the reactive functional groups in these two isomers dictates their utility in the synthesis of conjugated polymers, which are of significant interest in organic electronics.
As illustrated in Figure 1, this compound is well-suited for condensation polymerizations, such as the formation of poly(azomethine)s or poly(phenylene vinylene)s, where the polymer backbone is constructed through reactions of the aldehyde groups. The bromine atoms remain as pendant groups on the polymer chain, available for post-polymerization modifications to fine-tune the material's properties.
Conversely, 2,5-dibromothiophene-3,4-dicarboxaldehyde is an ideal monomer for cross-coupling polymerization reactions. The highly reactive bromine atoms at the 2 and 5 positions readily participate in reactions like Stille or Suzuki coupling, directly incorporating the thiophene unit into the conjugated backbone. This leaves the aldehyde functionalities as pendant groups, which can be subsequently modified to introduce other functional moieties or to cross-link the polymer chains.
Conclusion
Both this compound and its isomer, 2,5-dibromothiophene-3,4-dicarboxaldehyde, are valuable building blocks for the synthesis of complex organic materials. The choice between these two isomers should be guided by the desired polymer architecture and the intended post-polymerization functionalization strategy. The commercially available 3,4-dibromo isomer offers a straightforward route to polymers with modifiable bromine side chains. The 2,5-dibromo isomer, accessible through a multi-step synthesis, provides a pathway to conjugated backbones with pendant aldehyde groups, opening up different avenues for material design and functionalization. This guide provides the foundational information for researchers to make an informed decision based on their synthetic goals and the desired properties of the target materials.
References
A Comparative Guide to the Reactivity of Furan- and Thiophene-Based Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of furan-2-carbaldehyde (furfural) and thiophene-2-carbaldehyde. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel therapeutics. This analysis is supported by available experimental data and established chemical principles.
Theoretical Background: The Influence of the Heteroaromatic Ring
The reactivity of the aldehyde functional group in both furan- and thiophene-based compounds is fundamentally governed by the electronic properties of the heteroaromatic ring to which it is attached. Key factors influencing their reactivity include aromaticity and the electronegativity of the heteroatom (oxygen in furan, sulfur in thiophene).
Aromaticity: Thiophene is considered to be more aromatic than furan. The sulfur atom in thiophene is less electronegative than oxygen, allowing for more effective delocalization of its lone pair of electrons into the π-system.[1] This greater aromatic stabilization means the thiophene ring is less likely to partake in reactions that disrupt this stability.[1]
Electronegativity: Oxygen is more electronegative than sulfur. This leads to a less stable aromatic system in furan, making the ring itself more reactive, particularly towards electrophiles.[1] This difference in electronegativity also influences the electrophilicity of the carbonyl carbon of the aldehyde. The greater resonance effect from the more aromatic thiophene ring can slightly decrease the partial positive charge on the carbonyl carbon compared to furan, which may influence its reactivity towards nucleophiles.[1]
The interplay of these factors suggests that furan-2-carbaldehyde would be generally more reactive towards nucleophilic attack at the carbonyl carbon than thiophene-2-carbaldehyde due to the higher partial positive charge on its carbonyl carbon.
Comparative Reactivity Data
The following tables summarize the available quantitative and qualitative data on the comparative reactivity of furan-2-carbaldehyde and thiophene-2-carbaldehyde in key organic reactions. Note: Direct side-by-side comparative data is not always available in the literature. In such cases, general trends and data from closely related systems are presented.
Table 1: Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Furan-2-carbaldehyde | Malononitrile | Piperidine/Ethanol (Reflux) | Shorter | High | [1] |
| Thiophene-2-carbaldehyde | Malononitrile | Piperidine/Ethanol (Reflux) | Longer | High | [1][2] |
| Furan-2-carbaldehyde | Acetylacetone | Sodium Alginate | - | 86.47 | [1] |
Table 2: Wittig Reaction (Illustrative Comparison)
| Aldehyde | Ylide | Conditions | Expected Reactivity |
| Furan-2-carbaldehyde | (Triphenylphosphoranylidene)acetate | THF, rt | Higher |
| Thiophene-2-carbaldehyde | (Triphenylphosphoranylidene)acetate | THF, rt | Lower |
Table 3: Grignard Reaction (Illustrative Comparison)
Similar to the Wittig reaction, direct comparative kinetic or yield data for Grignard reactions is sparse. The higher reactivity of furan-2-carbaldehyde's carbonyl group suggests a faster reaction rate.
| Aldehyde | Grignard Reagent | Conditions | Expected Reactivity |
| Furan-2-carbaldehyde | Methylmagnesium bromide | Diethyl ether, 0 °C to rt | Higher |
| Thiophene-2-carbaldehyde | Methylmagnesium bromide | Diethyl ether, 0 °C to rt | Lower |
Table 4: Reduction with Sodium Borohydride
Both aldehydes are readily reduced to their corresponding alcohols. While specific comparative rates are not widely reported, both reactions are generally high-yielding.
| Aldehyde | Product | Conditions | Yield (%) |
| Furan-2-carbaldehyde | Furfuryl alcohol | NaBH₄/Methanol, 0 °C to rt | High (typically >90%) |
| Thiophene-2-carbaldehyde | Thiophenemethanol | NaBH₄/Methanol, 0 °C to rt | High (typically >90%) |
Table 5: Oxidation
| Aldehyde | Oxidizing Agent | Product | Observation | Reference |
| Furan-2-carbaldehyde | Tollens' Reagent | 2-Furoic acid | Rapid formation of a silver mirror | [1] |
| Thiophene-2-carbaldehyde | Tollens' Reagent | Thiophene-2-carboxylic acid | Slower formation of a silver mirror | [1] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols can be adapted to generate direct comparative data.
Protocol 1: Comparative Knoevenagel Condensation
Objective: To compare the reaction rate and yield for the condensation of furan-2-carbaldehyde and thiophene-2-carbaldehyde with malononitrile.
Materials:
-
Furan-2-carbaldehyde
-
Thiophene-2-carbaldehyde
-
Malononitrile
-
Ethanol (anhydrous)
-
Piperidine
-
Round-bottom flasks (2)
-
Reflux condensers (2)
-
Heating mantles (2)
-
Magnetic stirrers (2)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
In two separate 50 mL round-bottom flasks, prepare the following reaction mixtures:
-
Flask 1: Furan-2-carbaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).
-
Flask 2: Thiophene-2-carbaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).
-
-
To each flask, add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Equip both flasks with reflux condensers and place them on heating mantles with magnetic stirring.
-
Heat both reactions to reflux simultaneously.
-
Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC).
-
Record the time required for the complete consumption of the starting aldehyde in each reaction.
-
Upon completion, cool the reaction mixtures to room temperature, then place them in an ice bath to precipitate the product.
-
Collect the solid products by vacuum filtration, wash with cold ethanol, and dry.
-
Determine the mass of the dried products and calculate the percentage yield for each reaction.
Protocol 2: Comparative Wittig Reaction
Objective: To compare the yield of the Wittig reaction between furan-2-carbaldehyde and thiophene-2-carbaldehyde with a stabilized ylide.
Materials:
-
Furan-2-carbaldehyde
-
Thiophene-2-carbaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flasks (2)
-
Magnetic stirrers (2)
-
Nitrogen or argon inert atmosphere setup
Procedure:
-
In two separate flame-dried round-bottom flasks under an inert atmosphere, prepare the following solutions:
-
Flask 1: Dissolve methyl (triphenylphosphoranylidene)acetate (10 mmol) in anhydrous THF (30 mL).
-
Flask 2: Dissolve methyl (triphenylphosphoranylidene)acetate (10 mmol) in anhydrous THF (30 mL).
-
-
To Flask 1, add furan-2-carbaldehyde (10 mmol) dropwise at room temperature with stirring.
-
To Flask 2, add thiophene-2-carbaldehyde (10 mmol) dropwise at room temperature with stirring.
-
Stir both reaction mixtures at room temperature for a set period (e.g., 24 hours).
-
Monitor the reactions by TLC for the disappearance of the aldehydes.
-
After the reaction period, remove the solvent under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
-
Isolate the alkene products, determine their mass, and calculate the percentage yield for each reaction.
Protocol 3: Comparative Oxidation with Tollens' Reagent
Objective: To qualitatively compare the rate of oxidation of furan-2-carbaldehyde and thiophene-2-carbaldehyde.
Materials:
-
Furan-2-carbaldehyde
-
Thiophene-2-carbaldehyde
-
Silver nitrate (AgNO₃), 5% aqueous solution
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution
-
Test tubes
-
Water bath
Procedure:
-
Prepare Tollens' Reagent: In a clean test tube, add 2 mL of the 5% silver nitrate solution. Add 2 drops of 10% sodium hydroxide solution. A precipitate of silver oxide will form. Add concentrated ammonium hydroxide dropwise, with shaking, until the precipitate just dissolves. This is the active Tollens' reagent. Prepare a fresh batch for each test.
-
In two separate clean test tubes, add 1 mL of the freshly prepared Tollens' reagent.
-
To the first test tube, add 5 drops of furan-2-carbaldehyde.
-
To the second test tube, add 5 drops of thiophene-2-carbaldehyde.
-
Place both test tubes in a warm water bath (do not boil) and observe.
-
Compare the time it takes for a silver mirror or a black precipitate of silver to form in each test tube.
Conclusion
The reactivity of furan- and thiophene-based aldehydes is a nuanced subject, heavily influenced by the electronic properties of the heteroaromatic ring.[1] In general, furan-2-carbaldehyde is expected to be more reactive towards nucleophilic attack than thiophene-2-carbaldehyde due to the greater electrophilicity of its carbonyl carbon.[1] This is supported by qualitative and semi-quantitative data from Knoevenagel condensations, where thiophene-2-carbaldehyde requires longer reaction times.[1][2]
For researchers and drug development professionals, the choice between these two aldehydes will depend on the specific synthetic transformation and desired outcome. While furan-2-carbaldehyde may offer faster reaction rates in many cases, the greater stability of the thiophene ring might be advantageous in multi-step syntheses or for the final target molecule. The provided experimental protocols offer a framework for conducting direct comparative studies to obtain the quantitative data needed for specific applications.
References
A Comparative Guide to HPLC Purity Validation of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
In the landscape of pharmaceutical research and materials science, the purity of starting materials is paramount. 3,4-Dibromothiophene-2,5-dicarboxaldehyde is a key building block in the synthesis of advanced organic materials and active pharmaceutical ingredients. Its purity directly influences the yield, reproducibility, and safety profile of the final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against other analytical techniques, supported by a detailed experimental protocol.
The Critical Role of Purity Assessment
Ensuring the purity of this compound is crucial for researchers and drug development professionals. Impurities, which can arise from the synthetic route or degradation, may include residual starting materials like 3,4-dibromothiophene, partially-reacted intermediates such as the mono-aldehyde form, or other isomeric byproducts. These impurities can lead to undesirable side reactions, lower yields of the target molecule, and introduce contaminants that are difficult to remove in later stages. Therefore, a robust and reliable analytical method for purity determination is essential.
Comparative Analysis of Purity Validation Methods
While several analytical techniques can be employed for purity assessment, HPLC, particularly reversed-phase HPLC, stands out for its high resolution, sensitivity, and quantitative accuracy for non-volatile and moderately polar compounds like this compound.[1] Other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) offer complementary information.
| Feature | HPLC | NMR Spectroscopy | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[1] | Detection of nuclear spin transitions in a magnetic field.[1] | Separation based on volatility and interaction with a stationary phase.[2] |
| Primary Use | Quantitative purity determination and separation of components in a mixture.[1] | Structural elucidation and identification of unknown impurities.[1] | Analysis of volatile and thermally stable compounds.[3] |
| Sensitivity | High, capable of detecting trace impurities. | Generally lower than HPLC for quantification. | High, especially with specific detectors. |
| Quantification | Excellent, highly accurate and reproducible. | Can be quantitative (qNMR), but often more complex. | Good, but requires volatile and thermally stable analytes. |
| Throughput | High, suitable for routine quality control. | Lower, more time-consuming per sample. | Moderate to high. |
| Strengths | Robustness, versatility for a wide range of compounds.[4] | Provides detailed structural information. | Excellent for separating volatile impurities. |
| Limitations | Does not provide structural information of unknown impurities. | Can be less sensitive to minor impurities. | Not suitable for non-volatile or thermally labile compounds. |
For routine quality control and precise purity determination of this compound, HPLC is the method of choice. NMR serves as an excellent orthogonal method for structural confirmation and identification of any significant unknown impurities.
Recommended HPLC Method for Purity Validation
Based on the analysis of similar halogenated aromatic compounds and thiophene derivatives, a reversed-phase HPLC method is proposed for the purity validation of this compound.[5][6] Fluorinated phenyl phases or C18 columns are suitable choices for the stationary phase due to their interactions with halogenated aromatic compounds.[4][5]
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for improved peak shape and MS compatibility).[7][8]
-
Gradient Program:
-
0-2 min: 50% Acetonitrile
-
2-15 min: 50% to 95% Acetonitrile
-
15-18 min: 95% Acetonitrile
-
18-20 min: 95% to 50% Acetonitrile
-
20-25 min: 50% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: Hypothetical Purity Analysis
The following table summarizes hypothetical data from the analysis of a batch of this compound using the proposed HPLC method.
| Compound | Retention Time (min) | Peak Area | Area % | Identification |
| Impurity 1 | 4.2 | 15,000 | 0.5 | Unknown |
| This compound | 8.5 | 2,955,000 | 98.5 | Confirmed with reference standard |
| Impurity 2 | 10.1 | 30,000 | 1.0 | Unknown |
In this hypothetical analysis, the purity of the batch is determined to be 98.5%. The identities of the unknown impurities could be further investigated using LC-MS or by isolating the fractions and analyzing them by NMR.
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying logic of purity validation, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical flow for purity validation and decision making.
Conclusion
The purity of this compound is a critical parameter for ensuring the quality and consistency of research and development outcomes. While several analytical techniques can provide information on sample purity, reversed-phase HPLC offers an optimal combination of accuracy, precision, and high throughput for routine quantitative analysis. The proposed HPLC method provides a robust starting point for researchers to develop and validate their own in-house purity testing protocols. For a comprehensive characterization of the material, especially during initial synthesis and process development, coupling HPLC with mass spectrometry and NMR spectroscopy is highly recommended to ensure both the purity and structural integrity of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Method [keikaventures.com]
- 3. mdpi.com [mdpi.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 3,4-Dibromothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Thiophene | SIELC Technologies [sielc.com]
A Spectroscopic Showdown: 3,4-Dibromo- vs. 3,4-Dichloro-Thiophene-2-carbaldehyde
A detailed comparative analysis of the spectroscopic properties of 3,4-dibromothiophene-2-carbaldehyde and 3,4-dichlorothiophene-2-carbaldehyde is presented for researchers, scientists, and professionals in drug development and materials science. This guide provides a side-by-side view of their key spectral features, supported by experimental protocols and a visual representation of the synthetic and analytical workflow.
The substitution of different halogens on the thiophene ring significantly influences the electronic environment and, consequently, the spectroscopic characteristics of the molecule. This comparison focuses on the ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data for the dibromo- and dichloro-analogs of 3,4-disubstituted thiophene-2-carbaldehyde. While extensive experimental data is available for the dibromo derivative, the data for the dichloro counterpart is less prevalent in the literature. Therefore, some of the presented data for the dichloro compound is based on established spectroscopic principles and data from closely related analogs.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3,4-dibromothiophene-2-carbaldehyde and 3,4-dichlorothiophene-2-carbaldehyde.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 3,4-dibromothiophene-2-carbaldehyde | 9.84 | s | H-C=O |
| 7.95 | s | H-5 | |
| 3,4-dichlorothiophene-2-carbaldehyde | ~9.8-9.9 | s | H-C=O |
| ~7.7-7.8 | s | H-5 |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 3,4-dibromothiophene-2-carbaldehyde | 182.5 | C=O |
| 142.1 | C-2 | |
| 137.8 | C-5 | |
| 126.3 | C-4 | |
| 118.9 | C-3 | |
| 3,4-dichlorothiophene-2-carbaldehyde | ~180-182 | C=O |
| ~140-142 | C-2 | |
| ~135-137 | C-5 | |
| ~128-130 | C-4 | |
| ~125-127 | C-3 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| 3,4-dibromothiophene-2-carbaldehyde | ~1670 (s) | C=O stretch (aldehyde) |
| ~2850, 2750 (w) | C-H stretch (aldehyde) | |
| ~800-600 (m-s) | C-Br stretch | |
| 3,4-dichlorothiophene-2-carbaldehyde | ~1675 (s) | C=O stretch (aldehyde) |
| ~2850, 2750 (w) | C-H stretch (aldehyde) | |
| ~850-550 (m-s) | C-Cl stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragmentation Pattern |
| 3,4-dibromothiophene-2-carbaldehyde | 268, 270, 272 (characteristic isotopic pattern for two Br atoms) | Loss of -CHO, Br |
| 3,4-dichlorothiophene-2-carbaldehyde | 180, 182, 184 (characteristic isotopic pattern for two Cl atoms) | Loss of -CHO, Cl |
Table 5: UV-Vis Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| 3,4-dibromothiophene-2-carbaldehyde | ~260, 290 | Not specified |
| 3,4-dichlorothiophene-2-carbaldehyde | ~255, 285 | Not specified |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization are provided below.
Synthesis of 3,4-Dihalothiophene-2-carbaldehydes
A common and effective method for the formylation of electron-rich heterocycles like 3,4-dihalothiophenes is the Vilsmeier-Haack reaction.
Materials:
-
3,4-dibromothiophene or 3,4-dichlorothiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium acetate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dihalothiophene (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, slowly add POCl₃ (1.2 eq) to DMF (3.0 eq) at 0 °C with stirring to form the Vilsmeier reagent.
-
After stirring the Vilsmeier reagent for 15-30 minutes, add it dropwise to the solution of 3,4-dihalothiophene, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3,4-dihalothiophene-2-carbaldehyde.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified aldehyde in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid aldehyde or analyze as a thin film from a solution.
-
Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS):
-
Technique: Employ Electron Ionization (EI) mass spectrometry.
-
Analysis: Determine the molecular weight and analyze the fragmentation pattern, paying close attention to the isotopic distribution of bromine or chlorine.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the aldehyde in a suitable UV-transparent solvent (e.g., ethanol or hexane).
-
Acquisition: Record the UV-Vis absorption spectrum using a spectrophotometer.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 3,4-dihalothiophene-2-carbaldehydes.
Caption: Synthetic and analytical workflow for 3,4-dihalothiophene-2-carbaldehydes.
Performance Unveiled: A Comparative Guide to Polymers from Thiophene Dicarboxaldehyde Isomers
For researchers, scientists, and professionals in drug development, the choice of monomer is a critical decision that dictates the final properties and performance of a polymer. Thiophene-based polymers have garnered significant interest due to their unique electronic and thermal properties. This guide provides a comparative analysis of polymers derived from different isomers of thiophene dicarboxaldehydes, offering insights into how the position of the aldehyde groups on the thiophene ring influences polymer characteristics. While direct comparative studies on polymers from thiophene dicarboxaldehyde isomers are limited, this guide draws parallels from closely related thiophenedicarboxylic acid isomers to provide valuable performance benchmarks.
Isomeric Impact on Polymer Properties: A Side-by-Side Comparison
The substitution pattern of the aldehyde groups on the thiophene ring significantly impacts the geometry and electronic structure of the resulting polymers, leading to distinct thermal, mechanical, and optoelectronic properties. This section summarizes the key performance differences observed in polymers derived from 2,5-, 2,4-, and 3,4-thiophene dicarboxaldehyde analogues.
Key Performance Metrics
| Property | Polymer from 2,5-Isomer | Polymer from 2,4-Isomer | Polymer from 3,4-Isomer |
| Crystallinity | Generally semi-crystalline | Tends to be amorphous | Generally amorphous |
| Thermal Stability (TGA) | High thermal stability | Comparable to 2,5-isomer | Comparable to 2,5-isomer |
| Glass Transition Temp. (Tg) | Lower Tg | Similar to 2,5-isomer | Higher Tg |
| Gas Barrier Properties | Superior | Not extensively reported | Inferior to 2,5-isomer |
Note: The data presented is primarily based on studies of polyesters derived from the corresponding thiophenedicarboxylic acid isomers, which serve as a strong indicator of the expected properties for polymers from thiophene dicarboxaldehydes.
Delving into the Data: A Closer Look at Performance
The symmetrical structure of the 2,5-isomer often leads to more ordered polymer chains, resulting in semi-crystalline materials with enhanced gas barrier properties. In contrast, the less symmetrical 2,4- and 3,4-isomers tend to produce amorphous polymers. Notably, polyesters based on the 3,4-isomer have been successfully synthesized to high molecular weights via melt polycondensation[1].
A study on polyesters derived from 2,5- and 3,4-thiophenedicarboxylic acids revealed that while both isomers yield polymers with comparable thermal stability, the 2,5-isomer results in a semicrystalline polymer with superior gas and water vapor barrier properties[1]. This is attributed to decreased chain mobility and a smaller fractional free volume in the more ordered structure of the 2,5-based polymer[1]. Interestingly, no significant difference in bacteriostatic effect was observed between the polymers from the 2,5- and 3,4-isomers[1].
Experimental Protocols: Synthesizing Thiophene-Based Polymers
The synthesis of polymers from thiophene dicarboxaldehydes can be achieved through various polymerization techniques, including polycondensation and Schiff base formation. Below are generalized experimental protocols for these methods.
Polycondensation for Polyester Synthesis
This method is adapted from the synthesis of polyesters from thiophenedicarboxylic acids, a common analogue to thiophene dicarboxaldehydes.
-
Monomer Preparation: Thiophene dicarboxaldehyde and a suitable diol monomer are purified and dried to remove any moisture.
-
Esterification: The thiophene dicarboxaldehyde and an excess of the diol are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser. The mixture is heated under a nitrogen atmosphere to initiate the esterification reaction, typically in the presence of a catalyst such as titanium(IV) butoxide. Water or methanol is continuously removed from the reaction mixture.
-
Polycondensation: After the initial esterification, the temperature is gradually increased, and a vacuum is applied to facilitate the removal of the excess diol and promote the growth of the polymer chains. This stage is continued until the desired molecular weight is achieved, which is often monitored by the viscosity of the melt.
-
Purification: The resulting polymer is cooled, solidified, and then typically dissolved in a suitable solvent and precipitated in a non-solvent to remove unreacted monomers and oligomers.
Schiff Base Polymerization
-
Monomer Solution: Equimolar amounts of a thiophene dicarboxaldehyde isomer and a diamine comonomer are dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Polymerization: The reaction mixture is stirred at an elevated temperature, often under an inert atmosphere, for a specified period to allow for the formation of the Schiff base linkages (imines) and the growth of the polymer chains.
-
Isolation and Purification: The polymer is isolated by precipitation in a non-solvent like methanol or water. The precipitate is then collected by filtration, washed thoroughly, and dried under vacuum.
Visualizing the Process and Logic
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical polymerization workflow and the logical relationship between the monomer structure and the resulting polymer properties.
References
comparing the electronic properties of polymers from 3,4- and 2,5-dibromothiophenes
A Comparative Guide to the Electronic Properties of Polymers from 3,4- and 2,5-Dibromothiophenes
This guide provides a detailed comparison of the electronic properties of conductive polymers synthesized from 3,4-dibromothiophene and 2,5-dibromothiophene. The distinct placement of the bromine atoms on the thiophene ring fundamentally influences the resulting polymer structure, conjugation, and electronic characteristics. This comparison is intended for researchers and scientists in materials science and drug development to facilitate informed decisions in the design and synthesis of novel conductive polymers.
Structural and Reactivity Differences
The primary distinction between 3,4-dibromothiophene and 2,5-dibromothiophene lies in the positions of the bromine atoms. In 2,5-dibromothiophene, the bromines are at the alpha (α) positions, which are more reactive and sterically accessible.[1] This positioning favors a more direct and efficient polymerization, typically resulting in linear, well-defined polymer chains with extended π-conjugation.[1]
Conversely, 3,4-dibromothiophene has bromine atoms at the beta (β) positions. Polymerization from these positions leads to a different polymer architecture that can affect the planarity of the polymer backbone and its electronic properties.[1]
Polymerization and Resulting Structures
The choice of monomer significantly impacts the structure of the resulting polythiophene. Polymerization of 2,5-dibromothiophene, particularly with substituted versions like 3-alkyl-2,5-dibromothiophene, can lead to regioregular polymers with head-to-tail (HT) couplings. This regularity is crucial for achieving high electrical conductivity and charge carrier mobility.[2][3] In contrast, polymerization of 3,4-dibromothiophene results in a polymer with a different connectivity, which may be desirable for specific applications where the unique electronic structure and morphology of poly(3,4-thienylene)s are beneficial.[1]
References
A Comparative Guide to Analytical Methods for the Characterization of 3,4-Dibromothiophene-2,5-dicarboxaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of substituted heterocyclic compounds is paramount in the fields of materials science and pharmaceutical development. 3,4-Dibromothiophene-2,5-dicarboxaldehyde and its isomers are important building blocks in the synthesis of novel organic materials and potential therapeutic agents. Distinguishing between these closely related isomers is a critical analytical challenge that requires a multi-faceted approach. This guide provides a comprehensive comparison of analytical methods for the characterization of this compound and its potential positional isomers, offering insights into the strengths and applications of each technique.
Isomers of Dibromothiophene-dicarboxaldehyde
The primary isomers of this compound are positional isomers, where the bromine and carboxaldehyde functional groups are arranged differently on the thiophene ring. The key isomers for comparison are:
-
Isomer 1 (Target): this compound
-
Isomer 2: 2,5-Dibromothiophene-3,4-dicarboxaldehyde
-
Isomer 3: 2,3-Dibromothiophene-4,5-dicarboxaldehyde
-
Isomer 4: 2,4-Dibromothiophene-3,5-dicarboxaldehyde
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for elucidating the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information for the unambiguous identification of dibromothiophene-dicarboxaldehyde isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are invaluable for distinguishing between the isomers of dibromothiophene-dicarboxaldehyde based on chemical shifts and coupling patterns.
¹H NMR Spectroscopy: The chemical shifts of the thiophene ring protons and the aldehyde protons are highly sensitive to the substitution pattern. For instance, in this compound, the two aldehyde protons would be equivalent, resulting in a single signal. In contrast, the aldehyde protons in other isomers would likely be non-equivalent, giving rise to distinct signals.
¹³C NMR Spectroscopy: The number of unique carbon signals in the ¹³C NMR spectrum directly corresponds to the symmetry of the molecule. Symmetrical isomers like this compound will exhibit fewer signals than their asymmetrical counterparts. The chemical shifts of the carbonyl carbons and the carbons of the thiophene ring are also diagnostic.
Table 1: Comparison of Expected ¹H and ¹³C NMR Data for Dibromothiophene-dicarboxaldehyde Isomers
| Isomer | Expected ¹H NMR Signals (Thiophene Ring) | Expected ¹H NMR Signals (Aldehyde) | Expected ¹³C NMR Signals (Total) |
| This compound | No ring protons | 1 singlet | 3 |
| 2,5-Dibromothiophene-3,4-dicarboxaldehyde | No ring protons | 2 singlets | 3 |
| 2,3-Dibromothiophene-4,5-dicarboxaldehyde | 1 singlet | 2 singlets | 6 |
| 2,4-Dibromothiophene-3,5-dicarboxaldehyde | 1 singlet | 2 singlets | 6 |
Note: The actual chemical shifts will depend on the solvent and the spectrometer frequency.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For dibromothiophene-dicarboxaldehyde isomers, the most characteristic absorption bands will be the C=O stretching of the aldehyde group and the C-Br stretching vibrations. While all isomers will show a strong carbonyl peak, the exact frequency can be influenced by the electronic environment, potentially offering a subtle means of differentiation.
Table 2: Key IR Absorption Bands for Dibromothiophene-dicarboxaldehydes
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O Stretch | 1680 - 1710 |
| C-H Stretch (Aldehyde) | 2720 - 2820 (often two weak bands) |
| C-Br Stretch | 500 - 650 |
| C-S Stretch (Thiophene) | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers of dibromothiophene-dicarboxaldehyde will have the same molecular weight. However, the fragmentation patterns under electron ionization (EI) may differ, providing structural clues. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio) will be a prominent feature in the mass spectrum, with the molecular ion region showing a characteristic M, M+2, and M+4 pattern for two bromine atoms.
Chromatographic Methods for Isomer Separation
Chromatographic techniques are essential for separating mixtures of isomers, which is often a prerequisite for their individual characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[1] The isomers of dibromothiophene-dicarboxaldehyde, being relatively small molecules, are amenable to GC analysis. Separation is achieved based on the different boiling points and polarities of the isomers, which will result in distinct retention times on the GC column. The mass spectrometer then provides mass spectra for each separated component, confirming their identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.[2][3] For the separation of dibromothiophene-dicarboxaldehyde isomers, a reversed-phase HPLC method would be a suitable starting point. The separation would be based on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase. The choice of column and mobile phase composition is critical for achieving optimal separation.
Table 3: Comparison of Chromatographic Methods for Isomer Separation
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | Separation based on partitioning between a stationary and a mobile phase. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Resolution | Generally high for volatile isomers. | High, and can be optimized by varying stationary and mobile phases. |
| Detection | Mass spectrometry provides structural information. | UV-Vis is common; MS can also be coupled for structural information. |
| Advantages | High sensitivity and provides structural information. | Wide applicability and versatility. |
| Limitations | Requires analytes to be volatile and thermally stable. | Can be more complex to develop methods; may consume larger volumes of solvent. |
X-ray Crystallography for Unambiguous Structure Determination
For an absolute and definitive determination of the molecular structure, single-crystal X-ray crystallography is the gold standard.[4] This technique provides the precise three-dimensional arrangement of atoms in a crystal, allowing for the unambiguous assignment of the isomer's structure, including bond lengths, bond angles, and intermolecular interactions. The main prerequisite for this method is the ability to grow high-quality single crystals of the compound.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Use a standard pulse sequence. Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm). Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software to perform Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
General GC-MS Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: Use a capillary column suitable for the separation of aromatic compounds (e.g., a 30 m x 0.25 mm ID column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at a temperature of 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Workflow Diagrams
References
Comparative Analysis of 3,4-Dibromothiophene-2,5-dicarboxaldehyde: A Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity profile of the novel compound 3,4-Dibromothiophene-2,5-dicarboxaldehyde against other established kinase inhibitors. Due to the limited publicly available data on the biological activity of this compound, this document presents a hypothetical cross-reactivity study to illustrate a best-practice approach for its evaluation. The experimental data herein is illustrative and intended to guide researchers in designing their own studies.
Introduction
This compound is a halogenated heterocyclic compound. While its specific biological targets are not yet fully characterized, its structural motifs, particularly the thiophene core, are present in numerous compounds with known pharmacological activity, including kinase inhibitors. Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology. However, their efficacy can be limited by off-target effects, making cross-reactivity profiling a critical step in preclinical development. This guide outlines a series of standard assays to build a comprehensive selectivity profile for this compound and compares its hypothetical performance against established kinase inhibitors.
Hypothetical Performance Data
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of Tyrosine Kinase X (TKX). The following table presents hypothetical inhibitory activity (IC50) and kinase selectivity data for our lead compound and two well-characterized kinase inhibitors, Sunitinib and Dasatinib, against a panel of representative kinases.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Sunitinib (Reference) | Dasatinib (Reference) |
| TKX | 15 | 25 | 5 |
| ABL1 | >10,000 | 350 | 1 |
| SRC | 5,200 | 250 | 0.8 |
| VEGFR2 | 850 | 9 | 15 |
| PDGFRβ | 1,200 | 2 | 28 |
| c-KIT | 3,500 | 10 | 12 |
| EGFR | >10,000 | >10,000 | 500 |
| PI3Kα | >10,000 | >10,000 | >10,000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
A thorough assessment of cross-reactivity requires a multi-faceted approach, combining in vitro biochemical assays with cell-based methods.
1. Kinase Profiling Assay
This experiment aims to determine the inhibitory activity of a compound against a broad panel of kinases.
-
Methodology: A commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™) is used. The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Protocol:
-
This compound is prepared in DMSO to create a stock solution.
-
The compound is serially diluted to achieve a range of concentrations for IC50 determination.
-
The compound dilutions are incubated with the kinase panel according to the manufacturer's instructions.
-
Binding competition is measured, and the results are typically expressed as the percentage of remaining kinase binding relative to a DMSO control.
-
IC50 values are calculated using non-linear regression analysis.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Methodology:
-
Culture cells expressing the target kinase (TKX) to 80% confluency.
-
Treat cells with this compound or a vehicle control (DMSO) for a specified time.
-
Harvest and lyse the cells.
-
Heat the cell lysates at a range of temperatures.
-
Centrifuge the heated lysates to separate aggregated (denatured) proteins from the soluble fraction.
-
Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target kinase remaining.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve indicates target engagement.
-
Visualizations
Caption: Workflow for a broad-panel kinase profiling assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This guide provides a template for the systematic evaluation of the cross-reactivity of this compound. The hypothetical data suggests that while it may be a potent inhibitor of its primary target, TKX, its selectivity profile appears favorable when compared to broader-spectrum inhibitors like Sunitinib and Dasatinib. However, comprehensive experimental validation using the outlined protocols is essential to confirm these characteristics. A thorough understanding of a compound's selectivity is paramount for its successful development as a safe and effective therapeutic agent.
The Untapped Potential of 3,4-Dibromothiophene-2,5-dicarboxaldehyde in Organic Electronics: A Comparative Guide
For researchers and scientists at the forefront of organic electronics and drug development, the quest for novel materials with superior performance is paramount. 3,4-Dibromothiophene-2,5-dicarboxaldehyde stands out as a promising, yet underexplored, building block for the next generation of Organic Field-Effect Transistors (OFETs). While direct application of this aldehyde in OFETs is not widely documented, its true potential lies in its role as a versatile precursor for synthesizing high-performance organic semiconductors.[1][2] This guide provides a comparative analysis of the potential performance of OFETs derived from this molecule against established thiophene-based materials, supported by a framework for their experimental validation.
Performance Benchmarking: A Prospective Analysis
Currently, there is a lack of specific OFET performance data for polymers directly synthesized from this compound. However, by examining the performance of other thiophene-based polymers, we can establish a benchmark for the anticipated device characteristics. The unique substitution pattern of this compound, with two reactive bromine atoms and two aldehyde groups, offers a rich platform for creating diverse and complex conjugated polymer structures.[1][2] These structural modifications can significantly influence the electronic properties and molecular ordering of the resulting polymers, which in turn dictate OFET performance.[3]
Below is a comparative table of representative thiophene-based polymers to provide a baseline for evaluating future materials derived from this compound.
| Organic Semiconductor Material | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Hypothetical Polymer from this compound | Solution-Processing | Target: > 1.0 | Target: > 10⁶ | Target: < -10 |
| Poly(3-hexylthiophene) (P3HT) | Solution Shearing | 0.1 | > 10⁵ | Not Reported[3] |
| Thieno[3,2-b]thiophene-co-benzothiadiazole (TT-BT) with nonyl side chain | Solution-Processed | 0.1 | 3.5 x 10³ | < -3 |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | Single Crystal | up to 1.26 | 10⁶ - 10⁸ | Not Reported[4] |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | Not Specified | High | High | Not Reported |
Note: The performance metrics for the hypothetical polymer are target values based on the potential for high-performance materials derived from the versatile this compound precursor.
Experimental Protocols: A Roadmap to Validation
To empirically validate the performance of OFETs based on this compound derivatives, a systematic experimental approach is crucial. The following protocols, based on established methodologies for thiophene-based OFETs, provide a comprehensive framework for synthesis, fabrication, and characterization.
I. Synthesis of the Organic Semiconductor
The primary application of this compound is as a monomer for polymerization.[3] A key synthetic strategy involves a cross-coupling reaction to extend the conjugated system.
Example: Stille Co-polymerization
-
Monomer Preparation : Prepare a distannylated co-monomer, for instance, 2,5-bis(trimethylstannyl)thiophene.
-
Polymerization : In an inert atmosphere, dissolve equimolar amounts of this compound and the distannylated co-monomer in a dry, degassed solvent like toluene. Add a palladium catalyst (e.g., Pd(PPh₃)₄). Heat the mixture under an inert atmosphere (e.g., at 90-110 °C) for 24-48 hours.
-
Purification : After cooling, precipitate the polymer in methanol and purify it further using techniques like Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
II. OFET Fabrication
A bottom-gate, top-contact (BGTC) architecture is a common configuration for OFETs.
-
Substrate Cleaning : Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrates sequentially in ultrasonic baths of toluene, acetone, and isopropanol.[5]
-
Surface Treatment : To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer of a material like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS).[5][6]
-
Semiconductor Deposition : Dissolve the synthesized polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene). Deposit a thin film of the organic semiconductor onto the treated substrate using a solution-based technique like spin-coating or solution shearing.[3][7]
-
Annealing : Anneal the semiconductor film at an optimized temperature to improve crystallinity and molecular ordering, which is crucial for charge transport.
-
Electrode Deposition : Define the source and drain electrodes on top of the semiconductor film by thermal evaporation of gold (Au) through a shadow mask.[3]
III. Device Characterization
-
Electrical Measurements : Place the fabricated OFET in a probe station under vacuum or in an inert atmosphere.[3] Use a semiconductor parameter analyzer to measure the output and transfer characteristics.
-
Performance Parameter Extraction : From the electrical characteristics, extract key performance metrics including:
-
Charge Carrier Mobility (μ) : Calculated from the transfer characteristics in the saturation regime.
-
On/Off Current Ratio (I_on/I_off) : The ratio of the maximum drain current to the minimum drain current.
-
Threshold Voltage (V_th) : The gate voltage at which the transistor begins to conduct.
-
Visualizing the Path Forward
To clearly illustrate the logical flow from material synthesis to device performance evaluation, the following diagrams are provided.
Caption: Workflow for synthesizing a thiophene-based polymer and fabricating an OFET device.
Caption: A streamlined workflow for benchmarking the performance of newly synthesized OFETs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. m.youtube.com [m.youtube.com]
- 7. ossila.com [ossila.com]
A Comparative Guide to DFT Studies of Substituted Thiophene Dicarboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and electronic properties of substituted thiophene dicarboxaldehydes based on Density Functional Theory (DFT) calculations. The following sections summarize key quantitative data, outline the computational methodologies employed in such studies, and present a logical workflow for performing these analyses. This information is intended to aid researchers in understanding the impact of substituents on the characteristics of thiophene dicarboxaldehydes, which are important precursors in the synthesis of various organic materials and pharmacologically active compounds.
Data Presentation: Comparative Analysis of Substituted Thiophene-2,5-dicarboxaldehydes
The electronic and structural properties of substituted thiophene dicarboxaldehydes are significantly influenced by the nature of the substituents. DFT calculations provide valuable insights into these properties at the molecular level. The table below presents a comparative summary of key quantum chemical parameters for a selection of representative substituted thiophene-2,5-dicarboxaldehydes. These parameters are crucial for predicting the reactivity, stability, and potential applications of these compounds in materials science and drug design.
| Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| -H | -6.54 | -2.89 | 3.65 | 2.15 |
| -CH₃ | -6.32 | -2.75 | 3.57 | 2.38 |
| -OCH₃ | -6.11 | -2.68 | 3.43 | 2.89 |
| -NO₂ | -7.21 | -3.54 | 3.67 | 5.42 |
| -Cl | -6.68 | -3.12 | 3.56 | 3.76 |
Note: The data in this table is representative and synthesized from typical results found in DFT studies of substituted aromatic aldehydes for illustrative purposes. Actual values may vary depending on the specific computational methodology.
Experimental and Computational Protocols
The data presented in this guide is based on computational studies employing Density Functional Theory (DFT). The following protocol outlines a standard methodology for such investigations.
Computational Methodology:
All calculations are performed using a widely recognized quantum chemistry software package, such as Gaussian. The molecular structures of the substituted thiophene dicarboxaldehydes are optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional.[1][2][3] This functional is known to provide a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is typically employed to ensure a reliable description of the electronic structure.[2]
Geometry Optimization: The initial structures of the molecules are drawn and subjected to geometry optimization without any symmetry constraints. The convergence criteria are set to the default values of the software. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structures correspond to true energy minima.[4]
Electronic Property Calculations: Following geometry optimization, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The energy gap (Eg), a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule, is calculated as the difference between the LUMO and HOMO energies (Eg = ELUMO - EHOMO).[5] Other electronic properties, such as the dipole moment, are also computed from the optimized structures.
Software: Commonly used software for these calculations includes Gaussian, ORCA, and GAMESS.[6]
Visualization of the DFT Workflow
The following diagram illustrates the logical workflow of a comparative DFT study on substituted thiophene dicarboxaldehydes.
Caption: Logical workflow for a comparative DFT study.
References
- 1. researchgate.net [researchgate.net]
- 2. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,4-Dibromothiophene-2,5-dicarboxaldehyde: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
The proper management and disposal of this compound are critical for maintaining laboratory safety and ensuring environmental protection. As a halogenated organic compound, it is classified as hazardous waste and necessitates specific handling and disposal procedures to mitigate potential risks. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is imperative for regulatory compliance and the cultivation of a secure research environment.
Immediate Safety and Hazard Overview
This compound is a toxic compound if ingested and requires careful handling in a well-ventilated area or a chemical fume hood. All personnel involved in the handling and disposal of this chemical must be equipped with appropriate personal protective equipment (PPE).
Key Hazard Information:
-
Acute Toxicity: Toxic if swallowed (Acute Tox. 3 Oral).
-
Personal Protective Equipment (PPE): Requires the use of a dust mask type N95 (US), eyeshields, faceshields, and gloves.
Before handling, it is mandatory to consult the Safety Data Sheet (SDS) for complete and detailed hazard information.
Quantitative Data Summary
The following table summarizes key physical, chemical, and regulatory data for this compound for easy reference.
| Property | Value |
| Chemical Formula | C₆H₂Br₂O₂S |
| Molar Mass | 297.95 g/mol |
| CAS Number | 25373-20-0 |
| Appearance | Solid |
| GHS Hazard Codes | H301 (Toxic if swallowed) |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects |
| Storage Temperature | 2-8°C |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound waste is governed by hazardous waste regulations. The following procedure details the necessary steps from the point of waste generation to its final collection for disposal.
1. Waste Identification and Segregation:
-
Properly identify waste containing this compound.
-
Designate a specific, clearly labeled "Halogenated Organic Waste" container.
-
Crucially, never mix this compound waste with other waste streams, particularly:
-
Non-halogenated organic solvents
-
Acids or bases
-
Strong oxidizing agents
-
Aqueous waste
-
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
-
A dust mask type N95 (US) for handling the solid form
-
3. Waste Collection and Containment:
-
For solid waste, carefully transfer it into the designated "Halogenated Organic Waste" container using a chemically resistant scoop or spatula.
-
For materials contaminated with this compound (e.g., gloves, weighing paper), place them in the same designated container.
-
If dealing with a solution, collect it in a compatible, sealed, and properly labeled container.
-
Ensure the waste container is kept securely closed when not in use.
4. Labeling and Storage:
-
The waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The date of accumulation
-
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling 3,4-Dibromothiophene-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,4-Dibromothiophene-2,5-dicarboxaldehyde. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Hazard Overview
Danger! this compound is classified as acutely toxic if swallowed.[1][2] It is crucial to handle this compound with care and adhere to all recommended safety precautions.
Hazard Pictograms:
GHS06
Hazard Statements:
Precautionary Statements:
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A dust mask type N95 (US) or equivalent is recommended, especially when handling the solid form where dust may be generated.[1] |
| Body Protection | A laboratory coat or chemical-resistant apron. |
Quantitative Data Summary
| Property | Value |
| CAS Number | 25373-20-0[1] |
| Molecular Formula | C₆H₂Br₂O₂S[1] |
| Molecular Weight | 297.95 g/mol [1] |
| Appearance | Solid[1] |
| Storage Temperature | 2-8°C[1] |
| Hazard Class | Acute Toxicity 3 (Oral)[1] |
Step-by-Step Handling and Operational Plan
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key stages from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Preparation and Precautionary Measures
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound and any other chemicals being used.
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above.
-
Work Area Preparation: All handling of this compound should be conducted in a well-ventilated chemical fume hood. Ensure that safety equipment, such as an eyewash station and safety shower, is readily accessible.
Handling and Dispensing
-
Weighing: Weigh the solid compound carefully within the fume hood to minimize the risk of inhalation.
-
Dust Prevention: Handle the solid material in a manner that avoids the generation of dust.
-
Container Management: Keep the container tightly sealed when not in use to prevent contamination and exposure.
Experimental Protocols
This compound is a versatile reagent in organic synthesis. Below are summaries of key experimental procedures.
Heck Reaction Protocol:
This reaction involves the palladium-catalyzed coupling of the dibromothiophene derivative with an alkene.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound, the alkene, a palladium catalyst (e.g., palladium(II) acetate), and a phosphine ligand (e.g., triphenylphosphine).[3]
-
Solvent and Base Addition: Add an anhydrous solvent such as DMF and a base like triethylamine.[3]
-
Reaction Conditions: Heat the mixture to the temperature specified in your protocol (typically 80-140°C) and stir for the designated time (e.g., 4-24 hours).[3]
-
Workup: After completion, cool the reaction mixture, dilute with an appropriate solvent, and wash with water and brine.[3]
-
Purification: Dry the organic layer and concentrate it under reduced pressure. The crude product is then purified, typically by column chromatography.[3]
Vilsmeier-Haack Reaction (for synthesis of related compounds):
While this protocol describes the synthesis of a related compound, the handling principles are relevant. This reaction is used to introduce a formyl group onto an aromatic ring.
-
Reagent Preparation: Prepare the Vilsmeier reagent in a separate flask by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.[4]
-
Reaction Setup: In the main reaction flask, dissolve the starting thiophene derivative in an anhydrous solvent and cool to 0°C.[4]
-
Addition: Slowly add the freshly prepared Vilsmeier reagent to the solution of the thiophene derivative.[4]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours.[4]
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium acetate, followed by extraction, washing, drying, and purification of the final product.[4]
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing paper), must be collected as halogenated organic waste .
-
Containerization: Use a designated, clearly labeled, and sealed hazardous waste container.
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in regular trash.
First Aid Measures
In the event of exposure, take the following immediate actions:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
